molecular formula C5H9N B1356685 2-Azabicyclo[3.1.0]hexane CAS No. 27202-71-7

2-Azabicyclo[3.1.0]hexane

Cat. No.: B1356685
CAS No.: 27202-71-7
M. Wt: 83.13 g/mol
InChI Key: WSSDGZWSPMAECX-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.0]hexane is a synthetically versatile, nitrogen-containing bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This strained ring system serves as a key structural motif in the development of novel bioactive compounds. Its research value is highlighted by its application as a privileged building block for central nervous system (CNS) therapeutics, including investigational drugs like Ropanicant, which has been evaluated in clinical trials for Major Depressive Disorder (MDD) as a modulator of dopamine receptors . Beyond neuroscience, derivatives of the azabicyclo[3.1.0]hexane scaffold are being actively studied for their antitumor properties. Recent research published in 2025 investigates the cytotoxicity of 3-azabicyclo[3.1.0]hexanes spiro-fused to acenaphthylene frameworks, showing promising in vitro antiproliferative activity against a range of human tumor cell lines, including erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma . The mechanism of action for compounds based on this scaffold varies by target but can include the modulation of dopamine D3 receptors for neurological applications and, for certain natural product derivatives, biological activities through DNA alkylation . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSDGZWSPMAECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590960
Record name 2-Azabicyclo[3.1.0]hexane
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Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27202-71-7
Record name 2-Azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27202-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[3.1.0]hexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained saturated heterocycle that has garnered significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure, incorporating a cyclopropane ring fused to a pyrrolidine ring, provides a unique three-dimensional framework for the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the this compound core, with a focus on its application in pharmaceutical research.

Core Structure and Chemical Properties

The parent this compound is a saturated bicyclic amine with the molecular formula C₅H₉N and a molecular weight of 83.13 g/mol .[1] The fusion of the cyclopropane and pyrrolidine rings results in a strained system that influences its chemical reactivity and conformational preferences.

Derivatives of this core structure are key intermediates in the synthesis of several notable pharmaceutical compounds. For instance, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile is a crucial building block for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, used in the management of type 2 diabetes.[2][3] Furthermore, substituted 2-azabicyclo[3.1.0]hexanes have been identified as potent and selective antagonists of the α4β2 neuronal nicotinic acetylcholine receptor, highlighting their potential in the treatment of depression and other neurological disorders.[4][5]

Tabulated Chemical and Physical Properties

While detailed physical properties for the unsubstituted parent compound are not extensively published, data for key derivatives are available.

PropertyValue (for this compound)Value (for (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile)
Molecular Formula C₅H₉NC₆H₈N₂
Molecular Weight 83.13 g/mol [1]108.14 g/mol [2]
Appearance Not widely publishedYellow liquid[2]
Purity (typical) Not applicable≥99%[2]
CAS Number 27202-71-7866083-42-3[2]

Structural Elucidation and Spectroscopic Data

The rigid bicyclic structure of this compound derivatives has been confirmed through various spectroscopic methods, including NMR and mass spectrometry. X-ray crystallography of derivatives has provided definitive structural information.

Tabulated Spectroscopic Data for Key Derivatives
Compound1H NMR (CDCl₃, 300 MHz) δ (ppm)Mass Spectrometry (ESI)
tert-Butyl this compound-2-carboxylate 3.67–3.59 (m, 1 H), 3.42–3.37 (m, 1 H), 2.98–2.89 (m, 1 H), 2.11–2.02 (m, 1 H), 1.95–1.87 (m, 1 H), 1.55–1.53 (m, 1 H), 1.50–1.40 (s, 9 H), 0.70–0.60 (m, 1 H), 0.55–0.40 (m, 1 H)m/z [2M + H]⁺ calcd for C₂₀H₃₅N₂O₄: 367.25; found: 367
Methyl 1-(2-Nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate 8.17 (d, J = 8.0 Hz, 1H), 7.82–7.69 (comp, 3H), 3.74 (d, J = 16.0 Hz, 1H), 3.72 (s, 3H), 3.03 (d, J = 16.0 Hz, 1H), 2.80 (bs, 1H)[6]HRMS (ESI) calcd for C₁₂H₁₁N₂O₆ [M+H]⁺: 279.0612; found: 279.0611[6]

Experimental Protocols

The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies. Below are detailed methodologies for key transformations.

Synthesis of tert-Butyl this compound-2-carboxylate

This protocol describes the N-protection of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • A 1 M solution of Na₂CO₃ in H₂O and a solution of di-tert-butyl dicarbonate in THF are added dropwise simultaneously to a solution of this compound hydrochloride in a 1:1 mixture of H₂O and THF.

  • The reaction mixture is stirred at room temperature.

  • Upon completion, the mixture is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in heptane to yield the title compound.

Synthesis of 2-Azabicyclo[3.1.0]hexan-3-one from the N-Boc protected precursor

This protocol details the deprotection and subsequent oxidation to form the lactam.

Materials:

  • tert-Butyl this compound-2-carboxylate

  • Ruthenium(IV) oxide hydrate (RuO₂·xH₂O)

  • Sodium periodate (NaIO₄)

  • Ethyl acetate (EtOAc)

  • Water

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Dichloromethane (DCM)

Procedure:

  • A solution of RuO₂·xH₂O and NaIO₄ in H₂O is added portionwise to a mixture of tert-butyl this compound-2-carboxylate in EtOAc. The mixture is vigorously stirred.

  • The resulting black precipitate is filtered, and the filtrate is worked up to yield tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate.

  • A 4 M solution of HCl in 1,4-dioxane is added dropwise to a stirred solution of the N-Boc protected lactam in DCM.

  • After the evolution of CO₂ ceases, the reaction mixture is concentrated under reduced pressure to give 2-azabicyclo[3.1.0]hexan-3-one.

Corey-Chaykovsky Reaction for Spirocyclic Epoxide Formation

The Corey-Chaykovsky reaction can be utilized to construct a spirocyclic epoxide from a 4-piperidone derivative, which can then be rearranged to a this compound system.[7]

General Protocol:

  • A sulfur ylide (e.g., dimethylsulfoxonium methylide) is generated in situ by treating a sulfonium or sulfoxonium salt with a strong base (e.g., NaH) in a suitable solvent like DMSO/THF.[8]

  • The 4-piperidone derivative is added to the ylide solution.

  • The reaction mixture is stirred, typically at temperatures ranging from 0 °C to room temperature.

  • Upon completion, the reaction is quenched and the spirocyclic epoxide is isolated and purified. This epoxide can then undergo rearrangement to the this compound scaffold.[7]

Visualizations

Chemical Structure of this compound

Caption: General structure of the this compound core.

Synthetic Pathway to a 2-Azabicyclo[3.1.0]hexanone Derivative

G cluster_0 Synthesis of a Lactam Derivative A This compound Hydrochloride B N-Boc-2-azabicyclo[3.1.0]hexane A->B Boc₂O, Na₂CO₃ C N-Boc-2-azabicyclo[3.1.0]hexan-3-one B->C RuO₂, NaIO₄ D 2-Azabicyclo[3.1.0]hexan-3-one C->D HCl in dioxane

Caption: Key steps in the synthesis of a 2-azabicyclo[3.1.0]hexanone derivative.

Mechanism of Action as an α4β2 Nicotinic Acetylcholine Receptor Antagonist

G cluster_0 Neuronal Signaling A Acetylcholine B α4β2 Nicotinic Acetylcholine Receptor A->B Binds D Ion Channel Opening (Na⁺, Ca²⁺ influx) B->D F Blocked Receptor B->F C This compound Derivative (Antagonist) C->B Blocks E Neuronal Depolarization & Neurotransmitter Release D->E G Inhibition of Downstream Signaling F->G

Caption: Antagonism of the α4β2 nAChR by a this compound derivative.

References

Stereoisomers of 2-Azabicyclo[3.1.0]hexane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 2-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic structure that has garnered significant attention in medicinal chemistry and drug development. Its rigid framework serves as a valuable isostere for piperidine and other cyclic amines, offering a unique three-dimensional geometry that can enhance binding affinity and selectivity for various biological targets. This technical guide provides an in-depth overview of the stereoisomers of this compound, focusing on their synthesis, characterization, and biological significance, with a particular emphasis on derivatives that have shown promise in therapeutic applications.

Stereochemistry of the this compound Core

The this compound ring system possesses multiple chiral centers, leading to the existence of several stereoisomers. The fusion of the cyclopropane and pyrrolidine rings can result in two diastereomeric forms: exo and endo. In the exo isomer, the substituent on the cyclopropane ring is oriented on the opposite side of the larger pyrrolidine ring, whereas in the endo isomer, it is on the same side. Furthermore, each of these diastereomers can exist as a pair of enantiomers. The specific stereochemistry of the molecule plays a crucial role in its biological activity and pharmacological properties.

Physical and Spectroscopic Properties of this compound and its Derivatives

The physical and spectroscopic properties of the stereoisomers of this compound and its derivatives are essential for their identification and characterization. The following tables summarize key quantitative data for the parent compound and some of its notable derivatives.

Table 1: Physical Properties of this compound Stereoisomers

CompoundStereochemistryCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Density (g/cm³)
This compoundRacemic27202-71-7C₅H₉N83.13Colorless to pale yellow liquid~124–126~0.94
(1S,5R)-2-Azabicyclo[3.1.0]hexane(1S,5R)842949-51-3C₅H₉N83.13Not specifiedNot specifiedNot specified

Table 2: Spectroscopic Data for Selected this compound Derivatives

CompoundStereochemistry¹H NMR (δ ppm, Solvent)¹³C NMR (δ ppm, Solvent)Mass Spectrometry (m/z)
tert-Butyl this compound-2-carboxylateNot specified3.67–3.59 (m, 1H), 3.42–3.37 (m, 1H), 2.98–2.89 (m, 1H), 2.11–2.02 (m, 1H), 1.95–1.87 (m, 1H), 1.55–1.53 (m, 1H), 1.50–1.40 (s, 9H), 0.70–0.60 (m, 1H), 0.55–0.40 (m, 1H) (CDCl₃)Not specified[2M + H]⁺ calcd for C₂₀H₃₅N₂O₄: 367.25; found: 367
tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylateNot specified7.4 Hz, 1H), 2.53–2.45 (m, 1H), 1.52 (s, 9H), 1.48–1.44 (m, 1H), 1.02–0.95 (m, 1H), 0.44–0.40 (m, 1H) (Not specified)Not specified[M + H]⁺ calcd for C₁₀H₁₆NO₃: 198.11; found: 198
Methyl 1-(4-chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateNot specified7.44 (q, J = 8.0 Hz, 4H), 3.72 (s, 3H), 3.61 (d, J = 20.0 Hz, 1H), 3.03 (d, J = 20.0 Hz, 1H), 2.91 (bs, 1H) (CDCl₃)172.28, 166.58, 136.75, 129.36, 129.09, 127.52, 80.69, 53.94, 46.46, 35.85 (CDCl₃)[M+H]⁺: 268.0371; found: 268.0382
Methyl 1-(2,4-dinitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateNot specified8.95–8.09 (comp, 3H), 3.78 (d, J = 20.0 Hz, 1H), 3.72 (s, 3H), 3.07 (d, J = 16.0 Hz, 1H), 2.84 (bs, 1H) (CDCl₃)171.90, 167.11, 149.48, 148.16, 133.76, 131.02, 128.36, 121.33, 54.26, 47.01, 34.98 (CDCl₃)[M+H]⁺: 324.0462; found: 324.0469

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Table 3: Biological Activity of Selected this compound Derivatives

Compound/Derivative ClassTargetBiological ActivityTherapeutic AreaReference
3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane (SUVN-911)α4β2 Nicotinic Acetylcholine ReceptorPotent antagonist (Kᵢ = 1.5 nM)Depression[1][2]
This compound-3-carboxamide derivativesDipeptidyl Peptidase-IV (DPP-IV)InhibitorsType 2 Diabetes[3]
Azabicyclo[3.1.0]hexanone-containing compoundsNF-κB Inducing Kinase (NIK)InhibitorsNot specified[4]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]Not specifiedAntiproliferative activity (IC₅₀ = 4.2 to 24.1 μM)Cancer[5]
3-Azabicyclo[3.1.0]hexane derivativesμ Opioid ReceptorLigandsPruritus[6]

Signaling Pathways and Experimental Workflows

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Signaling Pathway

Several derivatives of this compound are potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][7] By inhibiting DPP-IV, these compounds increase the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[2][7] This mechanism of action is central to the treatment of type 2 diabetes.[7]

DPP_IV_Inhibition cluster_0 Pancreatic Islet cluster_1 Intestine Beta-cell Beta-cell Insulin Secretion Insulin Secretion Beta-cell->Insulin Secretion Alpha-cell Alpha-cell Glucagon Secretion Glucagon Secretion Alpha-cell->Glucagon Secretion Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) DPP-IV DPP-IV Incretins (GLP-1, GIP)->DPP-IV substrate Active Incretins Active Incretins Incretins (GLP-1, GIP)->Active Incretins Food Intake Food Intake Food Intake->Incretins (GLP-1, GIP) stimulates Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins inactivates This compound Inhibitor This compound Inhibitor This compound Inhibitor->DPP-IV inhibits Active Incretins->Beta-cell stimulates Active Incretins->Alpha-cell inhibits Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis promotes Glucagon Secretion->Glucose Homeostasis opposes

DPP-IV inhibition by a this compound derivative.
Stereoselective Synthesis Workflow

The stereoselective synthesis of this compound derivatives is crucial for obtaining the desired biologically active isomer. A common strategy involves the rhodium-catalyzed cyclopropanation of a protected 2,5-dihydropyrrole with a diazoacetate. The choice of catalyst and reaction conditions can direct the stereochemical outcome, favoring either the exo or endo product. Subsequent steps may involve deprotection and further functionalization.

Synthesis_Workflow Start Starting Materials Reactant1 N-Protected 2,5-Dihydropyrrole Start->Reactant1 Reactant2 Diazoacetate Start->Reactant2 Cyclopropanation Rh-Catalyzed Cyclopropanation Reactant1->Cyclopropanation Reactant2->Cyclopropanation Mixture Mixture of exo/endo Stereoisomers Cyclopropanation->Mixture Separation Chromatographic Separation Mixture->Separation Exo Pure exo Isomer Separation->Exo Endo Pure endo Isomer Separation->Endo Deprotection_Exo Deprotection Exo->Deprotection_Exo Deprotection_Endo Deprotection Endo->Deprotection_Endo Final_Exo Final exo Product Deprotection_Exo->Final_Exo Final_Endo Final endo Product Deprotection_Endo->Final_Endo

Workflow for stereoselective synthesis of this compound derivatives.

Experimental Protocols

General Procedure for the Synthesis of tert-Butyl this compound-2-carboxylate.

This procedure describes the protection of the nitrogen atom of this compound with a tert-butoxycarbonyl (Boc) group.

  • Reaction Setup: To a solution of this compound hydrochloride (4.41 g, 37 mmol) in a 1:1 mixture of H₂O and THF (90 mL), add a 1 M solution of Na₂CO₃ in H₂O (79 mL, 79 mmol) and a solution of di-tert-butyl dicarbonate (9.06 g, 42 mmol) in THF (10 mL) dropwise simultaneously.

  • Reaction Execution: Stir the mixture for 2 hours at room temperature.

  • Work-up: Extract the reaction mixture with EtOAc (3 x 50 mL).

  • Purification: Wash the combined organic extracts with H₂O (25 mL) and brine (25 mL), dry over MgSO₄, and concentrate under reduced pressure.

  • Final Product: The residue is purified via chromatography with silica gel (40 g) eluting with 20% EtOAc in heptane to give the title compound (6.23 g, 92%).

Synthesis of tert-Butyl 3-Oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate.

This protocol details the oxidation of the Boc-protected this compound.

  • Reagent Preparation: Prepare a solution of RuO₂·xH₂O (2.06 g, 14 mmol) and NaIO₄ (36.4 g, 170 mmol) in H₂O (500 mL).

  • Reaction Setup: Add the prepared solution portionwise to a mixture of tert-butyl this compound-2-carboxylate (6.23 g, 34.0 mmol) in EtOAc (650 mL).

  • Reaction Execution: Vigorously stir the mixture for 20 hours.

  • Work-up: Filter the black precipitate and quench the filtrate with 5% aq Na₂S₂O₃ (250 mL).

  • Extraction: Extract the aqueous phase with EtOAc (3 x 250 mL).

  • Purification: The combined organic extracts are dried and concentrated to yield the product.

Deprotection of tert-Butyl 3-Oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate.

This procedure describes the removal of the Boc protecting group.

  • Reaction Setup: Add a 4 M solution of HCl in 1,4-dioxane (20 mL, 80 mmol) dropwise to a stirred solution of tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.97 g, 10 mmol) in DCM (40 mL).

  • Reaction Monitoring: Continue stirring until the evolution of CO₂ ceases (approximately 2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in DCM and concentrate under reduced pressure. Repeat this process three times to give the title compound (946 mg, 97%).

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutics. The stereoisomers of this bicyclic system exhibit distinct physical, chemical, and biological properties, underscoring the importance of stereoselective synthesis in drug development. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working to harness the potential of these unique molecules in the pursuit of new and effective medicines.

References

An In-depth Technical Guide to 2-Azabicyclo[3.1.0]hexane: Nomenclature, Properties, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic amine that has garnered significant attention in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for substituents, making it a valuable building block in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, and its pivotal role in the development of novel pharmaceuticals, with a particular focus on its application in antidiabetic drugs.

IUPAC Nomenclature and CAS Number

The fundamental structure is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for bicyclic compounds.

Compound IUPAC Name CAS Number Molecular Formula Molecular Weight
This compoundThis compound[1]27202-71-7[1]C₅H₉N83.13 g/mol [1]

Role in Drug Development: A Cornerstone for DPP-4 Inhibitors

The this compound moiety is a key structural feature in a class of drugs known as dipeptidyl peptidase-IV (DPP-4) inhibitors.[2][3] These drugs are instrumental in the management of type 2 diabetes mellitus.

Saxagliptin , a potent and selective DPP-4 inhibitor, prominently features the this compound core.[2] This structural element is crucial for its binding affinity and inhibitory activity against the DPP-4 enzyme. Several derivatives of this compound have been synthesized and evaluated for their potential as DPP-4 inhibitors, highlighting the importance of this scaffold in the design of antidiabetic agents.[3][4][5]

The development of these inhibitors often involves the synthesis of various functionalized this compound derivatives, such as those with carbonitrile or carboxamide groups, to optimize their pharmacological properties.[5]

Biological Signaling Pathway: DPP-4 Inhibition

DPP-4 is an enzyme that plays a critical role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, drugs containing the this compound scaffold, like Saxagliptin, increase the levels of active incretins. This, in turn, enhances glucose-dependent insulin secretion and suppresses glucagon secretion, ultimately leading to improved glycemic control.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 is inactivated by Pancreas Pancreas Incretins->Pancreas acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor This compound Derivative (e.g., Saxagliptin) Inhibitor->DPP4 inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (suppressed)

DPP-4 Inhibition by this compound Derivatives.

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives is a critical aspect of its application in drug discovery. While numerous synthetic routes exist for various substituted analogs, a general approach often involves the construction of the bicyclic ring system through cyclopropanation reactions.

One documented method for a derivative involves the following key transformation:

Synthesis of tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate

A detailed experimental protocol for a related transformation is described in the synthesis of an azabicyclo[3.1.0]hexanone-containing inhibitor of NF-κB inducing kinase. The synthesis of the core structure often starts from readily available precursors and involves multiple steps of protection, activation, and cyclization.

For instance, the synthesis of a protected 2-azabicyclo[3.1.0]hexan-3-one has been reported as follows:

  • Step 1: Deprotection: A solution of tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate in dichloromethane (DCM) is treated with a 4 M solution of HCl in 1,4-dioxane. The reaction mixture is stirred until the evolution of CO₂ ceases.

  • Step 2: Work-up: The reaction mixture is then concentrated under reduced pressure. The residue is redissolved in DCM and concentrated again multiple times to yield 2-azabicyclo[3.1.0]hexan-3-one.

Further functionalization of this core structure allows for the introduction of various substituents to modulate the biological activity and pharmacokinetic properties of the final compound. The development of scalable and stereoselective synthetic routes is an ongoing area of research to facilitate the production of these valuable compounds for clinical studies.[6]

Broader Therapeutic Potential

Beyond DPP-4 inhibition, derivatives of the azabicyclo[3.1.0]hexane scaffold have been investigated for a range of other therapeutic applications, including:

  • Antibacterial agents : The rigid framework has been incorporated into compounds with potent antibacterial activity.

  • Antitumor agents : Certain spiro-fused derivatives have shown antiproliferative activity against various cancer cell lines.[7]

  • Modulators of Dopamine D3 Receptors : These compounds have potential applications in the treatment of central nervous system disorders.[8]

  • Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonists : For the potential treatment of depression.[9]

The versatility of the this compound scaffold ensures its continued importance in the field of medicinal chemistry and drug discovery. The development of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Spectroscopic Profile of 2-Azabicyclo[3.1.0]hexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic amine 2-Azabicyclo[3.1.0]hexane. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development, where the structural elucidation of novel chemical entities is paramount. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for derivatives of this compound. Data for the parent compound is limited, with the hydrochloride salt and N-Boc protected forms being the most commonly characterized.

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives

CompoundSolventChemical Shift (δ) ppm
tert-Butyl this compound-2-carboxylateCDCl₃3.67–3.59 (m, 1H), 3.42–3.37 (m, 1H), 2.98–2.89 (m, 1H), 2.11–2.02 (m, 1H), 1.95–1.87 (m, 1H), 1.55–1.53 (m, 1H), 1.50–1.40 (s, 9H), 0.70–0.60 (m, 1H), 0.55–0.40 (m, 1H)
2-Azabicyclo[3.1.0]hexan-3-one-No data available in search results

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives

CompoundSolventChemical Shift (δ) ppm
tert-Butyl this compound-2-carboxylate-No data available in search results
2-Azabicyclo[3.1.0]hexan-3-one-No data available in search results

Table 3: Mass Spectrometry (MS) Data of this compound Derivatives

CompoundIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Found)
tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylateESI--
2-Azabicyclo[3.1.0]hexan-3-oneESI-195.11 (for [2M+H]⁺)

Table 4: Infrared (IR) Spectroscopy Data of this compound Derivatives

CompoundSample PhaseKey Absorptions (cm⁻¹)
1-Phenyl-3-(2-phenylethyl)-3-azabicyclo[3.1.0]hexan-2-oneKBr1664 (C=O)[1]
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-oneKBr1680 (C=O)[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small molecule bicyclic amines and can be adapted for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR tube (5 mm diameter, minimum length 17 cm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, use a vortex mixer.

    • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

  • NMR Tube Filling:

    • Transfer the clear solution into the NMR tube. The filling height should be between 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard pulse sequences.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Sample (approximately 1 mg/mL solution)

  • Volatile solvent (e.g., methanol, acetonitrile, water)

  • Mass spectrometer (e.g., ESI-TOF, GC-MS)

  • Syringe and filter (if necessary)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent.

    • If necessary, filter the solution to remove any particulates.

  • Direct Infusion (for ESI):

    • Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

  • GC-MS (for volatile compounds):

    • Inject a small volume of the sample solution into the gas chromatograph. The compound will be separated from the solvent and introduced into the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum in the desired mass range.

    • For structural information, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer

  • Sample

  • KBr plates (for neat liquids) or KBr powder (for solids)

  • Mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample between two clean KBr plates.

    • Gently press the plates together to form a thin film.

  • Sample Preparation (KBr Pellet for Solids):

    • Grind a small amount of the solid sample with dry KBr powder in a mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Place the sample (KBr plates or pellet) in the sample holder of the FTIR spectrometer.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Acquire Spectrum (¹H, ¹³C) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J J I->J Structural Elucidation

Caption: NMR Spectroscopy Experimental Workflow.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution B Filter (if necessary) A->B C Introduce into Mass Spectrometer (e.g., ESI, GC) B->C D Acquire Mass Spectrum C->D E Perform MS/MS (optional) D->E F Determine Molecular Ion Peak E->F G Analyze Fragmentation Pattern F->G H H G->H Molecular Weight and Structure Confirmation

Caption: Mass Spectrometry Experimental Workflow.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation A Prepare Thin Film (Neat Liquid) or KBr Pellet (Solid) B Place in FTIR Spectrometer A->B C Record Spectrum B->C D Background Subtraction C->D E Identify Characteristic Absorption Bands D->E F F E->F Functional Group Identification

Caption: IR Spectroscopy Experimental Workflow.

References

Quantum Chemical Insights into 2-Azabicyclo[3.1.0]hexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations performed on the 2-azabicyclo[3.1.0]hexane scaffold. This bicyclic amine is a key structural motif in a variety of biologically active molecules and its unique conformational properties, dictated by the fusion of a pyrrolidine and a cyclopropane ring, are of significant interest in medicinal chemistry and drug design. This document summarizes key computational findings, details the methodologies employed in its study, and presents visual workflows to facilitate a deeper understanding of its computational analysis.

Conformational Landscape and Structural Parameters

Quantum chemical calculations have been instrumental in elucidating the conformational preferences and geometric parameters of the azabicyclo[3.1.0]hexane ring system. The fusion of the five-membered and three-membered rings results in a constrained geometry, leading to distinct low-energy conformations.

Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, have explored the potential energy surface of this scaffold. These studies are crucial for understanding how substituents on the ring system may influence its shape and, consequently, its interaction with biological targets.

For the related 3-azabicyclo[3.1.0]hexane system, 'H NMR spectroscopic studies have established the presence of a chair conformation for certain derivatives, a finding that was additionally confirmed by X-ray structural analysis.[1] However, other diastereomers have been found to prefer a boat conformation.[1] Semi-empirical MNDOC calculations have been used to correlate dihedral angles with the degree of ring buckling, providing a bridge between experimental observations and theoretical models.[1]

Table 1: Calculated Geometric Parameters for Azabicyclo[3.1.0]hexane Derivatives

ParameterMethodBasis SetValueReference
Dihedral Angle (H(1)C(1)C(2)H(2A)/H(5)C(5)C(4)H(4A))MNDOC-85.6° (boat, α = 20°)[1]
Dihedral Angle (H(1)C(1)C(2)H(2A)/H(5)C(5)C(4)H(4A))MNDOC-113.1° (chair, α = 30°)[1]
Bond Lengths & Angles (1-azabicyclo[3.1.0]hexane)RHF6-31G(0.3)See Publication[2]
Bond Lengths & Angles (1-azabicyclo[3.1.0]hexane)MP26-31GSee Publication[2]
Bond Lengths & Angles (1-azabicyclo[3.1.0]hexane)Becke3LYP6-31G*See Publication[2]

Computational Protocols

The accurate prediction of molecular properties for this compound and its derivatives relies on the selection of appropriate computational methods and basis sets. The following sections detail the methodologies cited in the literature for studying this class of compounds.

Density Functional Theory (DFT) Simulations

DFT has been a popular method for investigating the electronic structure and reactivity of azabicyclo[3.1.0]hexane systems. For instance, in the study of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide as potential antiviral inhibitors, DFT simulations were carried out using the B3LYP functional with the 6-311G** basis set.[3] In another study on the mechanism of cycloaddition reactions to form 3-azabicyclo[3.1.0]hexane derivatives, the M11 density functional was employed.[4][5][6]

Experimental Protocol: DFT Calculation of Molecular Properties

  • Structure Optimization: The geometry of the this compound derivative is optimized to a local minimum on the potential energy surface.

  • Functional and Basis Set Selection: A suitable density functional (e.g., B3LYP, M11) and basis set (e.g., 6-31G*, 6-311G**) are chosen based on the desired accuracy and computational cost.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Property Calculation: Various electronic properties such as orbital energies (HOMO, LUMO), Mulliken charges, and dipole moments are computed.

  • Solvation Modeling: If necessary, the influence of a solvent is included using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

Ab Initio Calculations

For high-accuracy studies, particularly for smaller systems or for benchmarking purposes, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) are utilized. The structure and force field of the related 1-azabicyclo[3.1.0]hexane have been determined using RHF/6-31G(0.3), MP2/6-31G, and Becke3LYP/6-31G* levels of theory.[2] Furthermore, ab initio calculations have been used to explain the cis selectivity in the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.[7]

Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for investigating the mechanisms of reactions involving the this compound core. For example, DFT calculations have been performed to unravel the mechanism of the gold(I)-catalyzed annulation of N-allylynamides and benzofuroxans to construct 3-azabicyclo[3.1.0]hexane-2-imines.[8] These calculations revealed that the reaction proceeds through eight processes, with the intramolecular nucleophilic attack of the imino nitrogen atom on the α-position of an activated gold keteniminium being the rate-determining step.[8]

Similarly, the mechanism of 1,3-dipolar cycloaddition reactions of cyclopropenes to a stable azomethine ylide to form bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has been thoroughly studied using DFT methods at the M11/cc-pVDZ level of theory.[5][6]

Table 2: Calculated Activation Energies for Cycloaddition Reactions

ReactantsTransition StateGibbs Energy of Activation (kcal/mol)Reference
Protonated Ruhemann's Purple + 1-chloro-2-phenylcyclopropene (endo)TS-5a-endo12.2[5]
Protonated Ruhemann's Purple + 1-chloro-2-phenylcyclopropene (exo)TS-5a-exo14.5[5]
Protonated Ruhemann's Purple + 3-methyl-3-phenylcyclopropene-19.3[5]

Visualizing Computational Workflows

The following diagrams, generated using the DOT language, illustrate typical workflows for the quantum chemical analysis of this compound and its derivatives.

G Computational Workflow for Conformational Analysis cluster_input Input Generation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis start Initial 3D Structure of this compound method Select Level of Theory (e.g., DFT, MP2) start->method basis Select Basis Set (e.g., 6-31G*, cc-pVTZ) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy geom_opt->energy_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min rel_energy Determine Relative Energies of Conformers energy_calc->rel_energy extract_data Extract Geometric Parameters (Bond Lengths, Angles) verify_min->extract_data G Workflow for Reaction Mechanism Investigation cluster_react Reactant & Product Definition cluster_ts Transition State Search cluster_path Reaction Pathway Analysis reactants Define Reactant(s) and Product(s) Structures ts_search Transition State (TS) Search (e.g., QST2, QST3, Berny) reactants->ts_search ts_opt TS Optimization ts_search->ts_opt ts_freq TS Frequency Calculation ts_opt->ts_freq verify_ts Verify TS (One Imaginary Frequency) ts_freq->verify_ts irc_calc Intrinsic Reaction Coordinate (IRC) Calculation verify_ts->irc_calc energy_profile Construct Reaction Energy Profile irc_calc->energy_profile

References

Conformational Analysis of the 2-Azabicyclo[3.1.0]hexane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[3.1.0]hexane framework is a pivotal structural motif in medicinal chemistry and drug development. Its inherent rigidity and defined three-dimensional geometry make it an attractive scaffold for constraining the conformation of bioactive molecules, thereby enhancing their potency, selectivity, and pharmacokinetic properties. A thorough understanding of the conformational preferences of this ring system is paramount for its effective application in rational drug design. This technical guide provides an in-depth analysis of the conformational landscape of the this compound core, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Core Conformational Preferences

The bicyclo[3.1.0]hexane system is characterized by the fusion of a cyclopentane ring and a cyclopropane ring. This fusion significantly restricts the conformational flexibility of the five-membered ring. Theoretical and experimental studies have established that the parent bicyclo[3.1.0]hexane skeleton predominantly adopts a boat-like conformation .[1][2][3] This preference is a consequence of minimizing torsional strain and non-bonded interactions within the bicyclic system.

The introduction of a nitrogen atom at the 2-position is not expected to fundamentally alter this preference for the boat conformation in the unsubstituted ring system. However, the conformational landscape can be influenced by the nature and stereochemistry of substituents on the ring. In substituted derivatives, both boat and chair conformations have been observed, highlighting the importance of a detailed analysis for each specific compound.[3][4]

Quantitative Conformational Data

The following tables summarize key quantitative data derived from experimental (NMR and X-ray crystallography) and computational studies on this compound and closely related analogues. This data provides a quantitative basis for understanding the geometry of this ring system.

Table 1: Representative Dihedral Angles from X-ray Crystallography and Computational Studies

Compound/SystemConformationDihedral AngleValue (°)Source
Bicyclo[3.1.0]hexane DerivativeBoatC1-C2-C3-C435-45[3]
Bicyclo[3.1.0]hexane DerivativeBoatC2-C3-C4-C50-5[3]
6-oxa-3-azabicyclo[3.1.0]hexane derivativeEnvelope (N1 as flap)Angle between fused rings78.53[5]
2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (calculated)Constrainedτ1 (N-Cα-Cβ-Cγ)166.9 / 202[6]
2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (calculated)Constrainedτ2 (Cα-Cβ-Cγ-Cδ)156[6]
3-azabicyclo[3.1.0]hexane derivative (calculated)Boat (α = 20°)H(1)-C(1)-C(2)-H(2)endo85.6[4]
3-azabicyclo[3.1.0]hexane derivative (calculated)Chair (α = 30°)H(1)-C(1)-C(2)-H(2)endo113.1[4]

Table 2: Representative ³JHH Coupling Constants from NMR Spectroscopy

Compound SystemInteracting ProtonsDihedral Angle (approx.)³JHH (Hz)Source
Bicyclo[3.1.0]hexane systemscis (endo-endo or exo-exo)~0°8-10[1]
Bicyclo[3.1.0]hexane systemstrans (endo-exo)~120°2-9[1]
Cyclopropane ringcisFixed7-13[1]
Cyclopropane ringtransFixed2-7[1]
3-azabicyclo[3.1.0]hexane derivative (Chair)J(1,2exo) / J(5,4exo)-6.9[4]
3-azabicyclo[3.1.0]hexane derivative (Chair)J(1,2endo) / J(5,4endo)-2.8[4]
3-azabicyclo[3.1.0]hexane derivative (Boat)J(1,2exo) / J(5,4exo)-4.8[4]
3-azabicyclo[3.1.0]hexane derivative (Boat)J(1,2endo) / J(5,4endo)-0[4]

Experimental and Computational Protocols

A multi-pronged approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the conformation of molecules in solution.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Ensure the sample is free of particulate matter by filtering if necessary.

  • For variable temperature (VT) NMR studies, choose a solvent with a wide liquid range (e.g., CD₂Cl₂ or toluene-d₈ for low temperatures).

2. Key NMR Experiments:

  • ¹H NMR: Provides initial information on chemical shifts and coupling constants.

  • Correlation Spectroscopy (COSY): Establishes proton-proton scalar coupling networks, aiding in the assignment of all protons in the spin system.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on through-space proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of relative stereochemistry and conformational preferences. A mixing time of 500-800 ms is typically a good starting point.

  • J-Resolved Spectroscopy: Can be used to accurately measure coupling constants, which are crucial for dihedral angle estimation.

3. Data Analysis for Conformational Insights:

  • Vicinal Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constant is related to the dihedral angle (Φ) between the protons via the Karplus equation : J(Φ) = A cos²(Φ) + B cos(Φ) + C The parameters A, B, and C are empirically derived and depend on the specific molecular fragment. For five-membered rings, generalized Karplus parameters can be used to estimate dihedral angles and thus deduce the ring pucker.[7][8][9]

  • NOE Data: The presence or absence of specific NOE cross-peaks provides strong evidence for particular conformations. For instance, a strong NOE between two protons confirms their spatial proximity, which might only be possible in a specific boat or chair conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and dihedral angles.

Methodology:

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods and refine the structural model against the experimental data to obtain the final crystallographic structure.

Computational Modeling

Quantum chemical calculations are indispensable for exploring the potential energy surface, determining the relative stability of different conformers, and predicting spectroscopic parameters.

Protocol for Conformational Search and Energy Calculation:

  • Initial Structure Generation: Build the this compound derivative in a molecular modeling program. Generate initial guess structures for all possible low-energy conformations (e.g., boat, chair, twist).

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) often provides a good balance of accuracy and computational cost.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections to enthalpy and Gibbs free energy).

  • Relative Energy Determination: Compare the Gibbs free energies of the different conformers to determine their relative populations at a given temperature.

  • NMR Parameter Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants. Comparing these calculated values with the experimental data can provide strong support for a particular conformation in solution.

Visualization of Conformational Analysis Workflow

The logical flow of a comprehensive conformational analysis study can be visualized as follows:

conformational_analysis_workflow start Synthesis of This compound Derivative exp_analysis Experimental Analysis start->exp_analysis comp_analysis Computational Analysis start->comp_analysis nmr NMR Spectroscopy (¹H, COSY, NOESY) exp_analysis->nmr xray X-ray Crystallography exp_analysis->xray model_build Build Initial Conformers (Boat, Chair, Twist) comp_analysis->model_build j_coupling ³JHH Coupling Constants nmr->j_coupling noe NOE Distances nmr->noe dihedral_solid Dihedral Angles (Solid State) xray->dihedral_solid dft Geometry Optimization & Frequency Calculation (DFT) model_build->dft rel_energy Relative Energies & Conformer Population dft->rel_energy nmr_predict Predict NMR Parameters dft->nmr_predict dihedral_exp Dihedral Angles (Solution) j_coupling->dihedral_exp noe->dihedral_exp comparison Compare Experimental & Computational Data dihedral_exp->comparison dihedral_solid->comparison rel_energy->comparison nmr_predict->comparison conclusion Elucidate Dominant Conformation(s) and Geometric Parameters comparison->conclusion

Workflow for Conformational Analysis

Conclusion

The conformational analysis of the this compound ring system reveals a strong preference for a boat-like geometry, a characteristic inherited from its parent carbocyclic framework. However, the conformational equilibrium can be influenced by substitution, necessitating a case-by-case evaluation. By employing a synergistic approach that combines high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and quantum chemical calculations, researchers can obtain a detailed and accurate picture of the three-dimensional structure of these important heterocyclic scaffolds. The data and protocols presented in this guide offer a robust framework for scientists and drug development professionals to confidently elucidate and leverage the conformational properties of this compound derivatives in the pursuit of novel therapeutics.

References

A Technical Guide to the Thermodynamic Stability of 2-Azabicyclo[3.1.0]hexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the thermodynamic stability of 2-azabicyclo[3.1.0]hexane isomers, a crucial bicyclic scaffold in medicinal chemistry. As a conformationally restricted proline analogue, this motif is integral to designing novel therapeutics with specific three-dimensional orientations. This guide synthesizes available data from computational and experimental studies on the parent scaffold and related structures to provide a comprehensive overview of the factors governing isomeric stability.

Introduction to Isomerism in this compound

The this compound framework is a key structural motif in modern drug design, valued for its ability to constrain peptide conformations and present pharmacophores in well-defined spatial arrangements.[1][2] Understanding the relative thermodynamic stability of its isomers is critical for predicting synthetic outcomes, designing stable drug candidates, and comprehending molecular recognition at biological targets.

The primary sources of isomerism in substituted this compound systems are:

  • Stereochemistry of Substituents: Substituents on the cyclopropane ring can be oriented in an exo (projecting away from the five-membered ring) or endo (projecting towards the five-membered ring) position.

  • Ring Conformation: The five-membered pyrrolidine ring is not planar and can adopt different puckered conformations, typically described as "boat" or "chair-like" forms.

The interplay between substituent orientation and ring pucker determines the overall thermodynamic stability of a given isomer. While extensive literature exists on the synthesis of these compounds,[3][4][5][6] direct, comprehensive studies comparing the thermodynamic stabilities of various this compound isomers are limited. Therefore, this guide draws upon data from analogous bicyclic systems to elucidate the governing principles.

Quantitative and Qualitative Stability Data

The relative stability of exo and endo isomers is highly dependent on the specific substitution pattern and the bicyclic system . Computational modeling of some bicyclo[3.1.0]hexane derivatives suggests that the exo configuration of substituents leads to enhanced thermodynamic stability.[7] This is often attributed to reduced steric strain compared to the more crowded endo position. However, studies on other, more complex bicyclo[3.1.0]hexane systems have shown the opposite, with the endo isomer being more stable by a significant margin.[8][9] This highlights that stability is not governed by a simple rule but by a complex balance of steric and electronic interactions.

The following table summarizes key quantitative and qualitative findings from the literature concerning the stability of bicyclo[3.1.0]hexane and azabicyclo[3.1.0]hexane systems.

Bicyclic SystemIsomer ComparisonRelative StabilityMethod of Determination
Generic Bicyclo[3.1.0]hexane derivativesexo vs. endoExo configuration enhances thermodynamic stability.[7]Computational Modeling
3-Azabicyclo[3.1.0]hexane-6-carboxylatesexo vs. endoThe endo isomer is described as thermodynamically less favorable.[2]Chemical Equilibration
Tetracyclone-derived spiro[bicyclo[3.1.0]hexane...]endo vs. exoEndo isomer is more stable by 5.35 kcal/mol.[8]DLPNO-CCSD(T)/def2-TZVP//B3LYP/def2-SVP Calculation
Phencyclone-derived spiro[bicyclo[3.1.0]hexane...]endo vs. exoEndo isomer is more stable by 6.68 kcal/mol.[8]DLPNO-CCSD(T)/def2-TZVP//B3LYP/def2-SVP Calculation
Parent Bicyclo[3.1.0]hexane systemsBoat vs. ChairPreferentially adopt boat-like conformations.[10][11]Computational Studies (DFT)
endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexaneBoat vs. ChairPrefers a chair conformation.[12]¹H NMR Spectroscopy & X-ray Analysis
N-demethyl-endo-morpholino-3-azabicyclo[3.1.0]hexaneBoat vs. ChairPrefers a boat conformation.[12]¹H NMR Spectroscopy & MNDOC Semiempirical Calculations

Factors Influencing Thermodynamic Stability

The thermodynamic stability of a this compound isomer is determined by a combination of structural and electronic factors. The logical relationship between these factors is illustrated in the diagram below.

G cluster_factors Governing Factors cluster_outcomes Isomeric Properties Steric Steric Interactions (e.g., A-value of substituents) ExoEndo Exo vs. Endo Stability Steric->ExoEndo Electronic Electronic Effects (e.g., hyperconjugation, dipole) Electronic->ExoEndo Conformation Ring Conformation (Boat vs. Chair) Electronic->Conformation RingStrain Inherent Ring Strain (pucker, bond angles) RingStrain->ExoEndo RingStrain->Conformation ThermodynamicStability Overall Thermodynamic Stability ExoEndo->ThermodynamicStability Conformation->ThermodynamicStability

Factors influencing the stability of this compound isomers.
  • Steric Interactions: The size and position of substituents are paramount. Endo substituents can lead to significant transannular steric clash with the five-membered ring, often destabilizing that isomer relative to the exo counterpart.

  • Ring Strain & Conformation: The parent bicyclo[3.1.0]hexane system has a strong preference for a boat-like conformation.[10][11] However, the introduction of a nitrogen atom and various substituents can alter this preference. As seen in 3-aza analogues, both chair and boat conformations are possible, with the outcome depending on the substitution pattern.[12] The most stable isomer will adopt a conformation that minimizes torsional and angle strain.

  • Electronic Effects: Non-covalent interactions, such as dipole-dipole interactions and hyperconjugation, can also play a role in stabilizing or destabilizing certain conformations and isomers.

Methodologies for Stability Determination

Determining the relative thermodynamic stability of isomers relies on both computational and experimental protocols.

A. Synthesis and Equilibration A common experimental approach involves synthesizing a mixture of isomers and allowing them to equilibrate under conditions that permit interconversion. The final ratio of isomers at equilibrium reflects their relative thermodynamic stabilities.

  • General Synthesis: The this compound core is often synthesized via intramolecular cyclization or rearrangement reactions. For instance, one method involves the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative.[4]

  • Protocol for Isomer Equilibration (Hypothetical):

    • A mixture of exo and endo isomers (e.g., 3-azabicyclo[3.1.0]hexane-6-carboxylates) is dissolved in a suitable solvent.[2]

    • A base (e.g., sodium ethoxide in ethanol) is added to facilitate epimerization at the carbon adjacent to the carboxylate, allowing interconversion between the exo and endo forms.

    • The reaction is stirred at a controlled temperature until equilibrium is reached (monitored by NMR or HPLC).

    • The reaction is quenched, and the final ratio of isomers is quantified to determine the difference in Gibbs free energy (ΔG = -RT ln Keq).

B. Characterization

  • NMR Spectroscopy: ¹H NMR is crucial for determining the stereochemistry (exo vs. endo) and conformation (boat vs. chair) through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data.[4][12]

  • X-ray Crystallography: Provides unambiguous structural confirmation of a single isomer in the solid state, serving as a benchmark for conformational analysis.[4]

Quantum mechanical calculations are a powerful tool for predicting the relative stabilities of isomers. High-level ab initio or Density Functional Theory (DFT) methods are typically employed.

G Start Define Isomer Structures (e.g., exo and endo) Opt Geometry Optimization (e.g., B3LYP/def2-SVP) Start->Opt Freq Frequency Calculation (Confirm minimum, obtain ZPE) Opt->Freq SPE Single-Point Energy Calculation (e.g., DLPNO-CCSD(T)/def2-TZVP) Freq->SPE Analysis Compare Gibbs Free Energies (ΔG) Determine Relative Stability SPE->Analysis End Identify Thermodynamically Favored Isomer Analysis->End

A typical computational workflow for determining isomer stability.
  • Protocol for Computational Analysis:

    • Structure Generation: Build 3D models of the exo and endo isomers of the target this compound derivative.

    • Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/def2-SVP, as used in related systems).[8] This step locates the lowest energy conformation for each isomer.

    • Frequency Calculation: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy.

    • High-Level Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometry using a more robust method, such as DLPNO-CCSD(T) with a larger basis set (e.g., def2-TZVP).[8][9]

    • Stability Comparison: Calculate the Gibbs free energy (G) for each isomer by combining the high-level electronic energy with the thermal corrections from the frequency calculation. The isomer with the lower Gibbs free energy is predicted to be the more thermodynamically stable.

Signaling Pathways

The reviewed chemical literature focuses primarily on the synthesis, conformation, and chemical properties of this compound and its analogues. There is currently no specific information available within these sources detailing the interaction of these isomers with particular biological signaling pathways. As constrained amino acid analogues, their biological effects are typically mediated by their incorporation into peptides or small molecules that target specific proteins (e.g., enzymes, receptors), but the downstream signaling consequences are not elucidated in this context.

Conclusion

The thermodynamic stability of this compound isomers is a nuanced issue without a single predictive rule. While some evidence points to a general preference for exo substitution to minimize steric hindrance, this can be overridden by the specific electronic and steric demands of substituents, as demonstrated in more complex bicyclic systems where the endo isomer is favored. The conformation of the five-membered ring, typically a boat-like pucker, is also subject to substituent effects.

For drug development professionals, this implies that the thermodynamic stability of each new this compound derivative must be evaluated on a case-by-case basis. The computational workflow detailed in this guide provides a robust framework for predicting the most stable isomer, which is essential for guiding synthetic efforts and understanding the conformational behavior of these valuable scaffolds in a biological context.

References

A Comprehensive Review of 2-Azabicyclo[3.1.0]hexane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted proline analogue that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it a valuable building block for designing potent and selective ligands for various biological targets. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their application in drug discovery.

Synthetic Strategies

The synthesis of the this compound core has been approached through several methodologies, with the Simmons-Smith cyclopropanation of a dihydropyrrole being a key strategy.[1] A notable and scalable synthesis involves the use of a zinc carbenoid, where the stereoselectivity of the cyclopropanation can be controlled by the functional group at the C-α position.[2]

One of the most prominent drugs containing this scaffold is Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Its commercial-scale synthesis involves the coupling of two key unnatural amino acid derivatives: (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[3][4] The latter is prepared from (S)-pyroglutamic acid.[1] Subsequent dehydration of the primary amide and deprotection of the amine afford Saxagliptin.[3][4]

Alternative synthetic approaches include the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to access novel 5-substituted 2-azabicyclo[3.1.0]hexanes.[5] Furthermore, the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles provides a route to 6,6-dihalo-2-azabicyclo[3.1.0]hexane derivatives.[6]

General Synthetic Workflow for this compound Derivatives

G cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_derivatization Derivatization cluster_final_product Final Product Pyroglutamic Acid Derivative Pyroglutamic Acid Derivative Dihydropyrrole Dihydropyrrole Pyroglutamic Acid Derivative->Dihydropyrrole [Multiple Steps] Cyclopropanation Cyclopropanation Dihydropyrrole->Cyclopropanation e.g., Simmons-Smith Functional Group Interconversion Functional Group Interconversion Cyclopropanation->Functional Group Interconversion Amide Coupling Amide Coupling Functional Group Interconversion->Amide Coupling N-Alkylation/Arylation N-Alkylation/Arylation Functional Group Interconversion->N-Alkylation/Arylation Biologically Active Derivative Biologically Active Derivative Amide Coupling->Biologically Active Derivative N-Alkylation/Arylation->Biologically Active Derivative

A generalized synthetic workflow for this compound derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, most notably as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. Other applications include their use as inhibitors of the nuclear factor-κB inducing kinase (NIK), and as antiviral agents against Hepatitis C virus (HCV).

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Saxagliptin is a prime example of a potent and selective DPP-4 inhibitor featuring the this compound core.[7] The constrained bicyclic system mimics the proline residue of natural substrates, providing a rigid scaffold for interaction with the enzyme's active site. The cyanopyrrolidine moiety is a key pharmacophore for DPP-4 inhibition.

A series of triple inhibitors targeting SGLT1, SGLT2, and DPP-4 have also been developed, incorporating the this compound-3-carbonitrile scaffold.[8] The structure-activity relationship (SAR) studies in this series have explored modifications at various positions.

Signaling Pathway of DPP-4 Inhibition

G GLP-1 (active) GLP-1 (active) DPP-4 DPP-4 GLP-1 (active)->DPP-4 Inactivation Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells Stimulation GIP (active) GIP (active) GIP (active)->DPP-4 Inactivation GIP (active)->Pancreatic Beta-cells Stimulation GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) This compound Derivative This compound Derivative This compound Derivative->DPP-4 Inhibition Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis

Mechanism of action of this compound-based DPP-4 inhibitors.
HCV NS5A Inhibitors

The this compound moiety has been incorporated into inhibitors of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A). Ruzasvir (MK-8408) is a potent, pan-genotype HCV NS5A inhibitor that features this scaffold.[9] SAR studies have shown that substitution on the thiophene ring attached to the core can significantly impact the activity against resistance-associated polymorphisms.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives from the literature.

Table 1: Synthetic Yields of Key Intermediates and Final Products

Compound/IntermediateSynthetic StepYield (%)Reference
tert-Butyl this compound-2-carboxylateBoc protection of this compound hydrochloride92[10]
tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylateOxidation of tert-butyl this compound-2-carboxylateNot specified[10]
2-Azabicyclo[3.1.0]hexan-3-oneDeprotection of tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate97[10]
SaxagliptinFinal deprotection stepNot specified[3][4]
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acidMulti-step synthesis from (S)-5-(hydroxymethyl)pyrrolidin-2-one59 (oxidation step)[2]

Table 2: Biological Activity of this compound Derivatives

CompoundTargetAssayActivity (IC50/EC50)Reference
SaxagliptinDPP-4In vitro inhibitionPotent inhibitor (specific value not in abstract)[7]
Ruzasvir (MK-8408)HCV NS5AReplicon assayPan-genotype activity[9]
Compound 64SGLT1, SGLT2, DPP-4In vitro inhibitionSGLT1: 1.29 µM, SGLT2: 170 nM, DPP-4: 356 nM[8]
Compound 99SGLT1, SGLT2, DPP-4In vitro inhibitionSGLT1: 23 nM, SGLT2: 0.8 nM, DPP-4: 58 nM[8]
Compound 101SGLT1, SGLT2, DPP-4In vitro inhibitionSGLT1: 6.7 nM, SGLT2: 0.8 nM, DPP-4: 72 nM[8]

Experimental Protocols

General Procedure for the Synthesis of tert-Butyl this compound-2-carboxylate[10]

To a solution of this compound hydrochloride (4.41 g, 37 mmol) in a 1:1 mixture of H2O and THF (90 mL), a 1 M solution of Na2CO3 in H2O (79 mL, 79 mmol) and a solution of di-tert-butyl dicarbonate (9.06 g, 42 mmol) in THF (10 mL) were added dropwise simultaneously. The mixture was stirred for 2 hours, then extracted with EtOAc (3 x 50 mL). The combined organic extracts were washed with H2O (25 mL) and brine (25 mL), dried over MgSO4, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (40 g) eluting with 20% EtOAc in heptane to yield the title compound (6.23 g, 92%).

General Procedure for DPP-IV Inhibition Assay[11]

The inhibitory activity of compounds against DPP-4 can be determined using a fluorogenic or luminogenic assay. A typical protocol involves incubating the purified recombinant human DPP-4 enzyme with the test compound at various concentrations. The reaction is initiated by adding a substrate such as Gly-Pro-aminomethylcoumarin (AMC) or a luciferin-based substrate. The cleavage of the substrate by DPP-4 releases a fluorescent or luminescent signal, which is monitored over time. The rate of the reaction is compared to a control without the inhibitor, and the IC50 value is calculated from the dose-response curve.

Conclusion

The this compound scaffold has proven to be a highly valuable structural motif in modern drug discovery. Its conformational rigidity and synthetic accessibility have enabled the development of potent and selective inhibitors for various therapeutic targets, exemplified by the commercial success of Saxagliptin. The ongoing exploration of this scaffold in different therapeutic areas, such as antiviral and anti-inflammatory agents, highlights its potential for the discovery of new medicines. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of derivatives and the application of this scaffold in the design of ligands for other challenging biological targets.

References

An In-Depth Technical Guide on the Early Discovery and Synthesis of 2-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[3.1.0]hexane core is a conformationally constrained saturated heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it a valuable building block in the design of therapeutic agents. This technical guide provides a comprehensive overview of the early discoveries and seminal synthetic strategies that paved the way for the utilization of this important bicyclic system. We will delve into the foundational synthetic methodologies, providing detailed experimental protocols for key reactions, and present quantitative data in a comparative format. Furthermore, this guide will explore the logical relationships between different synthetic pathways through visualizations.

Introduction: The Emergence of a Privileged Scaffold

The this compound ring system, a fused heterocycle comprising a pyrrolidine ring and a cyclopropane ring, has emerged as a privileged scaffold in modern drug discovery. Its inherent rigidity, arising from the fused bicyclic structure, offers a distinct advantage over more flexible acyclic or monocyclic analogues. This conformational restriction allows medicinal chemists to design molecules with well-defined three-dimensional shapes, leading to enhanced potency and selectivity for their biological targets.

Early interest in strained bicyclic systems containing nitrogen was driven by the desire to understand the fundamental principles of bonding and reactivity in such molecules. The unique electronic and steric properties of the this compound core have since been exploited in the development of a wide range of therapeutic candidates, including inhibitors of dipeptidyl peptidase-IV (DPP-IV), modulators of nicotinic acetylcholine receptors, and antagonists of the nuclear factor-κB (NF-κB) inducing kinase (NIK). This guide focuses on the foundational synthetic work that enabled the exploration of this versatile scaffold.

Early Synthetic Strategies

The initial synthetic approaches to the this compound core were primarily focused on the construction of the strained bicyclic ring system from more readily available precursors. These early methods laid the groundwork for the development of more sophisticated and stereoselective syntheses.

Intramolecular Cyclization of Pyrrolidine Derivatives

One of the earliest and most direct conceptual approaches to the this compound skeleton involves the intramolecular cyclization of suitably functionalized pyrrolidine derivatives. This strategy leverages the proximity of reactive groups on the pyrrolidine ring to form the fused cyclopropane. A key example of this approach is the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with a strong base to effect an intramolecular nucleophilic substitution.

G 2-(bromomethyl)pyrrolidine 2-(Bromomethyl)pyrrolidine Derivative This compound This compound 2-(bromomethyl)pyrrolidine->this compound Strong Base (e.g., n-BuLi)

Caption: Intramolecular cyclization to form the this compound core.

Rearrangement of Spirocyclic Epoxides

An elegant and often stereospecific method for the synthesis of substituted 2-azabicyclo[3.1.0]hexanes involves the rearrangement of spirocyclic epoxides. This transformation proceeds via the opening of the epoxide ring by a nucleophilic nitrogen, followed by intramolecular cyclization. This method provides a powerful tool for accessing novel 5-substituted derivatives.[1]

G 1-Oxa-6-azaspiro[2.5]octane 1-Oxa-6-azaspiro[2.5]octane Derivative 5-Substituted this compound 5-Substituted This compound 1-Oxa-6-azaspiro[2.5]octane->5-Substituted this compound Rearrangement

Caption: Synthesis via rearrangement of a spirocyclic epoxide.

Cyclopropanation of 2,3-Dihydropyrroles (Pyrrolines)

The direct cyclopropanation of the double bond in a 2,3-dihydropyrrole (pyrroline) derivative is a conceptually straightforward approach to the this compound core. Early methods often employed dihalocarbenes, generated in situ, to achieve this transformation. These reactions typically yield dihalogenated cyclopropane adducts, which can then be further modified.

Key Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations discussed.

Synthesis of 6,6-Dihalo-2-azabicyclo[3.1.0]hexanes via Dihalocarbene Addition

This protocol describes a general procedure for the cyclopropanation of an N-protected 2,3-dihydropyrrole using a dihalocarbene.

Materials:

  • N-Boc-2,3-dihydro-1H-pyrrole

  • Bromoform (CHBr₃) or Chloroform (CHCl₃)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of N-Boc-2,3-dihydro-1H-pyrrole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere at -78 °C, add potassium tert-butoxide (1.5 eq) portionwise.

  • To this cold suspension, add a solution of bromoform (1.5 eq) in anhydrous diethyl ether dropwise over 30 minutes.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6,6-dibromo-2-Boc-2-azabicyclo[3.1.0]hexane.

Synthesis of this compound via Rearrangement of a Spirocyclic Epoxide

This protocol is adapted from the synthesis of N-Boc-2,3-methano-beta-proline, which involves the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative.[1]

Materials:

  • N-Boc-1-oxa-6-azaspiro[2.5]octane derivative

  • Anhydrous Toluene

  • Aluminium isopropoxide

  • 1 M Hydrochloric acid

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A mixture of the N-Boc-1-oxa-6-azaspiro[2.5]octane derivative (1.0 eq) and aluminium isopropoxide (1.5 eq) in anhydrous toluene is heated under reflux for 36 hours under an inert atmosphere.

  • The reaction mixture is allowed to cool to room temperature and then poured into 1 M aqueous hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product, a 5-substituted this compound derivative, is purified by flash column chromatography.

Quantitative Data Summary

The following tables summarize quantitative data from representative early synthetic methods. It is important to note that yields and stereoselectivities can vary significantly based on the specific substrates and reaction conditions used.

Synthetic Method Starting Material Product Yield (%) Reference
Dihalocarbene AdditionN-Boc-2,3-dihydro-1H-pyrrole6,6-Dibromo-2-Boc-2-azabicyclo[3.1.0]hexaneVariableGeneral Method
Spirocyclic Epoxide RearrangementN-Boc-1-oxa-6-azaspiro[2.5]octane derivativeN-Boc-5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane~15 (overall)[1]

Early Biological Investigations

While the majority of biological studies on this compound derivatives have been conducted in the context of modern drug discovery, some early investigations explored the biological activities of simpler analogues. For instance, certain 2,3-methanoamino acids derived from this scaffold were found to be weak inhibitors of ethylene biosynthesis in plants.[2] These early findings, while not directly related to human therapeutics, demonstrated that even simple derivatives of the this compound core could interact with biological systems, hinting at the potential for this scaffold in the development of bioactive molecules.

Conclusion

The early discovery and synthesis of the this compound core laid a critical foundation for its current status as a privileged scaffold in medicinal chemistry. The foundational methods, including intramolecular cyclizations, epoxide rearrangements, and cyclopropanations, though sometimes modest in yield, provided the initial access to this unique bicyclic system. These pioneering efforts enabled the exploration of its chemical space and ultimately led to the discovery of numerous potent and selective therapeutic agents. The continued development of novel and efficient synthetic routes to this versatile scaffold remains an active area of research, promising to unlock further therapeutic potential.

References

A Technical Guide to the Biological Activities of the 2-Azabicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic motif that has garnered significant attention in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement of substituents, enabling the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of the diverse biological activities associated with this scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Derivatives of the this compound scaffold are potent inhibitors of Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose homeostasis. The most notable example is Saxagliptin, a marketed drug for the treatment of type 2 diabetes.

Quantitative Data: DPP-4 Inhibition
CompoundTargetAssay TypeValueUnitsReference
SaxagliptinDPP-4Inhibition Constant (Ki)1.3nM[1]
SaxagliptinDPP-4Half-maximal Inhibitory Concentration (IC50)50nM[1]
5-hydroxy SaxagliptinDPP-4Inhibition Constant (Ki)6.4nM[1]
Experimental Protocol: DPP-4 Inhibition Assay

A common method to determine DPP-4 inhibitory activity is a fluorometric assay using a specific substrate.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing a detergent (e.g., 0.1% Triton X-100)

  • Test compounds (this compound derivatives)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed amount of human recombinant DPP-4 enzyme to each well of the microplate.

  • Add the serially diluted test compounds to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.

  • Monitor the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time. The rate of increase in fluorescence is proportional to the DPP-4 activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for DPP-4 Inhibition Assay

DPP4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of This compound Derivatives Add_Inhibitor Add Test Compounds and Incubate Compound_Dilution->Add_Inhibitor Enzyme_Prep Prepare Human Recombinant DPP-4 Add_Enzyme Add DPP-4 to 96-well Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Gly-Pro-AMC Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Enzyme->Add_Inhibitor Add_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Calc_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Workflow for DPP-4 Inhibition Assay

Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonism

Certain this compound derivatives act as antagonists of the neuronal nicotinic acetylcholine α4β2 receptor, showing potential for the treatment of depression. SUVN-911 is a clinical candidate with this mechanism of action.[2]

Quantitative Data: α4β2 Receptor Binding
CompoundTargetAssay TypeValueUnitsReference
SUVN-911 (9h)α4β2 nAChRBinding Affinity (Ki)1.5nM[2]
SUVN-911 (9h)α3β4 nAChRBinding Affinity>10µM[2]
Experimental Protocol: α4β2 Receptor Binding Assay

A radioligand binding assay is typically used to determine the affinity of compounds for the α4β2 nicotinic acetylcholine receptor.

Materials:

  • Rat or human brain tissue homogenate (e.g., from thalamus, rich in α4β2 receptors) or cells expressing recombinant α4β2 receptors.

  • Radioligand: [³H]-Epibatidine or other suitable α4β2 selective radioligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known α4β2 ligand (e.g., nicotine or cytisine).

  • Test compounds (this compound derivatives).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, combine the brain homogenate or cell membranes, the [³H]-radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for the test compound using the Cheng-Prusoff equation.

Signaling Pathway: Nicotinic Acetylcholine Receptor

Nicotinic_Receptor_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_downstream Downstream Effects ACh Acetylcholine (ACh) (Agonist) nAChR α4β2 nAChR (Ligand-gated ion channel) ACh->nAChR Binds and Activates Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Antagonist This compound Derivative (Antagonist) Antagonist->nAChR Binds and Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release Cellular_Response Cellular Response (e.g., Neuronal Excitability) Neurotransmitter_Release->Cellular_Response

Nicotinic Acetylcholine Receptor Signaling

Aromatase Inhibition

Derivatives of 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione have been shown to be potent and selective inhibitors of aromatase, an enzyme that catalyzes the final step in estrogen biosynthesis. This makes them potential therapeutic agents for estrogen-dependent cancers.

Quantitative Data: Aromatase Inhibition
CompoundTargetAssay TypeValueUnitsReference
1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a)AromataseInhibition Constant (Ki)1.2µM[3]
1-(4-aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione (9e)AromataseInhibition Constant (Ki)0.015µM[3]
1-(4-aminophenyl)-3-pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione (9f)AromataseInhibition Constant (Ki)0.02µM[3]
Experimental Protocol: Aromatase Inhibition Assay

A common in vitro assay for aromatase inhibition involves measuring the conversion of a substrate to a fluorescent product.

Materials:

  • Human recombinant aromatase (CYP19) enzyme.

  • NADPH regeneration system.

  • Fluorescent substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC).

  • Test compounds (1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives).

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the NADPH regeneration solution and the test compound dilutions.

  • Pre-warm the plate at 37°C.

  • Initiate the reaction by adding a pre-warmed solution of the aromatase enzyme and the fluorescent substrate MFC.

  • Incubate the reaction at 37°C for a specified time within the linear range of the reaction.

  • Stop the reaction by adding a quenching solution (e.g., 0.5 M Tris-base in acetonitrile).

  • Measure the fluorescence of the product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), at an appropriate excitation and emission wavelength.

  • Calculate the percentage of inhibition and determine the IC50 values.

Workflow for Aromatase Inhibition Assay

Aromatase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Add_Components Add NADPH System and Test Compounds to Plate Compound_Dilution->Add_Components Enzyme_Prep Prepare Human Recombinant Aromatase Initiate_Reaction Add Enzyme and Substrate Enzyme_Prep->Initiate_Reaction Substrate_Prep Prepare MFC Substrate Solution Substrate_Prep->Initiate_Reaction NADPH_Prep Prepare NADPH Regeneration System NADPH_Prep->Add_Components Pre_Incubate Pre-warm at 37°C Add_Components->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench_Reaction Stop Reaction Incubate->Quench_Reaction Measure_Fluorescence Measure Product Fluorescence Quench_Reaction->Measure_Fluorescence Calc_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50 DGAT1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Add_Components Add Microsomes, Substrate, and Test Compounds to Plate Compound_Dilution->Add_Components Microsome_Prep Prepare Human Intestinal Microsomes Microsome_Prep->Add_Components Substrate_Prep Prepare Dioleoyl glycerol and Palmitoleoyl CoA Substrate_Prep->Add_Components Probe_Prep Prepare CPM Fluorescent Probe Initiate_Reaction Add Palmitoleoyl CoA and CPM Probe Probe_Prep->Initiate_Reaction Pre_Incubate Pre-incubate Add_Components->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Monitor Fluorescence Increase Initiate_Reaction->Measure_Fluorescence Calc_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50 Antiproliferative_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_assay MTS Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Treat_Cells Treat with Serial Dilutions of Test Compounds Adherence->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTS Add MTS/PMS Reagent Incubate_Cells->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Measure_Absorbance Measure Absorbance at 490 nm Incubate_MTS->Measure_Absorbance Calc_Viability Calculate Percent Cell Viability Measure_Absorbance->Calc_Viability Determine_IC50 Determine IC50 Value Calc_Viability->Determine_IC50

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[3.1.0]hexane scaffold is a key structural motif present in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it a valuable component for designing novel therapeutics. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of these important heterocyclic compounds.

Introduction

The enantioselective synthesis of this compound and its isomers, such as 3-azabicyclo[3.1.0]hexane, has been the focus of considerable research. Several powerful strategies have emerged, primarily relying on catalytic asymmetric reactions to control stereochemistry. These methods offer access to a diverse range of derivatives with high enantiopurity, which is crucial for the development of effective and safe pharmaceuticals. This document will focus on two prominent and effective methods: Catalytic Asymmetric 1,3-Dipolar Cycloaddition and Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation.

Method 1: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This method is a powerful tool for the construction of the this compound core, often proceeding with high diastereo- and enantioselectivity. One notable example involves the reaction of azomethine ylides with electron-deficient alkenes or other dipolarophiles. A highly effective approach utilizes a copper-based catalytic system for the reaction between azomethine ylides and azirines, leading to the formation of diazabicyclo[3.1.0]hexanes.[1] Another variation involves the desymmetrization of prochiral cyclopropenes with azomethine ylides.[2]

Catalytic System and Substrate Scope

A highly successful catalytic system for the 1,3-dipolar cycloaddition of α-substituted iminoesters with azirines employs a combination of CuI and the chiral ligand (R)-Fesulphos.[1] This system demonstrates excellent enantiocontrol, achieving up to 98% enantiomeric excess (ee). The reaction tolerates a range of substituents on both the iminoester and the azirine, providing access to a library of substituted diazabicyclo[3.1.0]hexanes with multiple stereocenters.

In a related strategy, a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex catalyzes the 1,3-dipolar cycloaddition of azomethine ylides to trisubstituted cyclopropenes.[2] This method is notable for its ability to generate complex 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereogenic centers in excellent yields and with enantioselectivities often exceeding 97% ee.[2]

Quantitative Data Summary
Catalyst SystemDipolarophileAzomethine Ylide SourceYield (%)ee (%)Reference
CuI/(R)-FesulphosAzirinesα-Substituted Iminoestersup to 76%up to 98%[1]
Cu(CH₃CN)₄BF₄/Ph-PhosferroxTrisubstituted CyclopropenesAzomethine Ylidesup to 99%97 to >99%[2]
Experimental Protocol: CuI/(R)-Fesulphos Catalyzed 1,3-Dipolar Cycloaddition[1]

Materials:

  • CuI (Copper(I) iodide)

  • (R)-Fesulphos (or other suitable chiral ligand)

  • KOtBu (Potassium tert-butoxide)

  • Anhydrous CH₂Cl₂ (Dichloromethane)

  • Substituted Azirine

  • α-Substituted Iminoester

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add CuI (5 mol%) and the chiral ligand (e.g., (R)-Fesulphos, 5.5 mol%).

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.

  • Add the α-substituted iminoester (1.2 equivalents) and the base (e.g., KOtBu, 1.1 equivalents).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the substituted azirine (1.0 equivalent) dropwise.

  • Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Reaction Workflow

G cluster_prep Catalyst Preparation cluster_reaction Cycloaddition Reaction cluster_workup Workup and Purification cluster_analysis Analysis cat_prep Mix CuI and Chiral Ligand in anhydrous CH2Cl2 add_reactants Add Iminoester and Base cat_prep->add_reactants cool Cool to -20 °C add_reactants->cool add_azirine Add Azirine cool->add_azirine react Stir and Monitor add_azirine->react quench Quench with NH4Cl (aq) react->quench extract Extract with CH2Cl2 quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Determine ee by Chiral HPLC purify->analyze

Caption: Workflow for the Cu-catalyzed 1,3-dipolar cycloaddition.

Method 2: Dirhodium(II)-Catalyzed Cyclopropanation

Dirhodium(II) catalysts are highly effective for the cyclopropanation of alkenes with diazo compounds. For the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, the intramolecular cyclopropanation of allylic diazoacetamides or the intermolecular cyclopropanation of N-protected 2,5-dihydropyrroles with ethyl diazoacetate are common strategies.[3][4] This method is particularly attractive due to its high efficiency, often requiring very low catalyst loadings.[3][4]

Catalytic System and Diastereoselectivity

The choice of dirhodium(II) catalyst and reaction conditions can influence the diastereoselectivity of the cyclopropanation, allowing for the selective formation of either the exo or endo isomer.[3][4] For the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, catalysts such as Rh₂(OAc)₄ and Rh₂(esp)₂ have been employed. By carefully selecting the catalyst and hydrolysis conditions, one can achieve high diastereoselectivity for the desired product.[3][4]

Quantitative Data Summary
CatalystSubstrateDiazo CompoundCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (exo:endo)Reference
Rh₂(OAc)₄N-Boc-2,5-dihydropyrroleEthyl Diazoacetate1-78-66Varies[3]
Rh₂(esp)₂N-Boc-2,5-dihydropyrroleEthyl Diazoacetate0.005up to 76%High[4]
Experimental Protocol: Rh₂(esp)₂-Catalyzed Cyclopropanation[4]

Materials:

  • Rh₂(esp)₂ (Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate))

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Anhydrous solvent (e.g., toluene or CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve N-Boc-2,5-dihydropyrrole (1.0 equivalent) and the Rh₂(esp)₂ catalyst (0.005 mol%) in the anhydrous solvent.

  • Heat the solution to the desired temperature (e.g., 90 °C).

  • Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in the same anhydrous solvent to the reaction mixture over several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography or, in some cases, the diastereomers can be separated by crystallization or subsequent chemical transformation and then separation.

  • Characterize the product and determine the diastereomeric ratio by ¹H NMR spectroscopy.

Signaling Pathway Diagram

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products dihydropyrrole N-Boc-2,5-dihydropyrrole carbene Rhodium Carbene dihydropyrrole->carbene Reacts with eda Ethyl Diazoacetate rh_catalyst Rh2(esp)2 eda->rh_catalyst - N2 rh_catalyst->carbene Forms exo_product exo-3-Azabicyclo[3.1.0]hexane carbene->exo_product Cyclopropanation endo_product endo-3-Azabicyclo[3.1.0]hexane carbene->endo_product Cyclopropanation

Caption: Catalytic cycle for Rh-catalyzed cyclopropanation.

Other Notable Synthetic Approaches

Several other innovative methods for the enantioselective synthesis of azabicyclo[3.1.0]hexane derivatives have been reported:

  • C-H Activation and Transfer Hydrogenation: A two-step process involving a CpxRhIII catalyzed C-H functionalization followed by a Cp*IrIII catalyzed transfer hydrogenation provides access to a range of substituted 3-azabicyclo[3.1.0]hexanes.[5]

  • Palladium-Catalyzed Cyclopropanation: Maleimides can undergo cyclopropanation with N-tosylhydrazones in the presence of a palladium catalyst to yield 3-azabicyclo[3.1.0]hexane derivatives.[6]

  • Rearrangement of Spirocyclic Epoxides: An unconventional rearrangement of 1-oxa-6-azaspiro[2.5]octane derivatives can lead to novel 5-substituted 2-azabicyclo[3.1.0]hexanes.[7]

  • Scalable Synthesis via Stereocontrol: A scalable synthesis of a specific stereoisomer of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been developed, where the stereoselectivity of a cyclopropanation step is controlled by the steric bulk of a protecting group.[8]

These alternative methods highlight the versatility of synthetic chemistry in accessing this important scaffold and provide a broader toolbox for chemists in drug discovery and development.

Conclusion

The enantioselective synthesis of this compound derivatives is a well-developed field with several robust and high-yielding methods available. The choice of a particular synthetic route will depend on the desired substitution pattern, the required stereoisomer, and scalability considerations. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis of these valuable compounds for their specific applications.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Azabicyclo[3.1.0]hexane Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 2-azabicyclo[3.1.0]hexane and its isomeric 3-azabicyclo[3.1.0]hexane scaffolds are conformationally rigid building blocks of significant interest in medicinal chemistry and drug discovery. Their unique three-dimensional structures are found in a variety of biologically active compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors, neuronal nicotinic acetylcholine receptor (nAChR) antagonists, and antitumor agents. The stereoselective synthesis of these bicyclic systems is crucial for the development of novel therapeutics with improved potency and selectivity. This document provides an overview of modern catalytic asymmetric methods for the synthesis of these valuable scaffolds, complete with detailed experimental protocols and comparative data.

Synthetic Strategies and Quantitative Data

Several powerful catalytic asymmetric methods have been developed for the enantioselective synthesis of 2- and 3-azabicyclo[3.1.0]hexane derivatives. Below is a summary of key strategies with their reported efficiencies.

Copper/Chiral Phosphoric Acid-Catalyzed Intramolecular (1+2) Cycloaddition

A recently developed method utilizes a cooperative copper and chiral phosphoric acid (CPA) catalytic system for the intramolecular reductive (1+2) cycloaddition of allyl-substituted α-isocyanoesters. This approach provides access to enantioenriched 2-azabicyclo[3.1.0]hexanes bearing an all-carbon quaternary stereocenter at the bridgehead position.

Table 1: Copper/CPA-Catalyzed Synthesis of 2-Azabicyclo[3.1.0]hexanes

Substrate (R group)Yield (%)Enantiomeric Excess (ee, %)
Phenyl9596
4-Fluorophenyl9295
4-Chlorophenyl9394
4-Bromophenyl9195
2-Naphthyl8897
Cyclohexyl7592
Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation

The diastereoselective cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates, catalyzed by dirhodium(II) complexes, is a well-established method for constructing the 3-azabicyclo[3.1.0]hexane core. The choice of catalyst and reaction conditions can selectively favor the formation of either the exo- or endo-diastereomer.

Table 2: Dirhodium(II)-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylates

CatalystProduct IsomerDiastereomeric Ratio (dr)Yield (%)
Rh₂(OAc)₄exo>20:195
Rh₂(esp)₂endo1:1585
Palladium-Catalyzed Cyclopropanation of Maleimides

A practical approach for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives involves the palladium-catalyzed reaction of maleimides with N-tosylhydrazones. This method is scalable and provides good yields and diastereoselectivities.

Table 3: Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

Maleimide (N-substituent)N-Tosylhydrazone (R group)Yield (%)Diastereomeric Ratio (dr)
MethylPhenyl85>20:1
Benzyl4-Methoxyphenyl89>20:1
Phenyl4-Chlorophenyl82>20:1
HPhenyl7810:1

Experimental Protocols

Protocol 1: General Procedure for Copper/CPA-Catalyzed Asymmetric Intramolecular (1+2) Cycloaddition[4][8]

To a screw-capped vial equipped with a magnetic stir bar is added Cu(OAc)₂ (1.8 mg, 0.01 mmol, 5 mol%), the chiral phosphoric acid catalyst (CPA, 0.012 mmol, 6 mol%), and the allyl-substituted α-isocyanoester substrate (0.2 mmol). The vial is purged with argon, and then toluene (1.0 mL) and diethoxymethylsilane (53 µL, 0.3 mmol) are added. The reaction mixture is stirred at 60 °C for 24 hours. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired this compound product.

Protocol 2: General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation for exo-Product[6]

A solution of N-Boc-2,5-dihydropyrrole (1.0 g, 5.9 mmol) in dichloromethane (20 mL) is treated with Rh₂(OAc)₄ (1.3 mg, 0.005 mol%). A solution of ethyl diazoacetate (0.81 g, 7.1 mmol) in dichloromethane (10 mL) is added dropwise over 1 hour at room temperature. The reaction mixture is stirred for an additional 2 hours. The solvent is evaporated, and the crude product is purified by column chromatography to yield the exo-3-azabicyclo[3.1.0]hexane-6-carboxylate.

Protocol 3: General Procedure for Palladium-Catalyzed Cyclopropanation of Maleimides[7]

To an oven-dried Schlenk tube are added Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), the maleimide (0.2 mmol), the N-tosylhydrazone (0.24 mmol), and K₂CO₃ (55.2 mg, 0.4 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (2.0 mL) is added, and the mixture is stirred at 80 °C for 12 hours. The reaction is then cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The residue is purified by flash chromatography on silica gel to give the 3-azabicyclo[3.1.0]hexane derivative.

Visualizations

Synthetic Pathways

cluster_cu Copper/CPA Catalysis cluster_rh Dirhodium(II) Catalysis cluster_pd Palladium Catalysis A1 Allyl α-isocyanoester P1 This compound A1->P1 Cu(OAc)₂/CPA, Silane A2 N-Boc-2,5-dihydropyrrole + Ethyl Diazoacetate P2 3-Azabicyclo[3.1.0]hexane A2->P2 Rh₂(OAc)₄ A3 Maleimide + N-Tosylhydrazone P3 3-Azabicyclo[3.1.0]hexane A3->P3 Pd(OAc)₂

Caption: Key asymmetric catalytic routes to 2- and 3-azabicyclo[3.1.0]hexanes.

General Experimental Workflow

start Start setup Reaction Setup (Catalyst, Substrates, Solvent) start->setup reaction Controlled Reaction (Temperature, Time) setup->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC, MS) purification->analysis product Final Chiral Product analysis->product

Caption: A generalized workflow for the synthesis and analysis of chiral azabicycles.

Application in Drug Discovery

The conformational constraint of the azabicyclo[3.1.0]hexane core is a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. For instance, derivatives of 3-azabicyclo[3.1.0]hexane have been incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target for the treatment of type 2 diabetes. Furthermore, the this compound scaffold is a key component of novel antagonists for the α4β2 neuronal nicotinic acetylcholine receptor, which are being investigated for the treatment of depression. The synthetic methods outlined in these notes provide medicinal chemists with robust and versatile tools to access a wide array of stereochemically defined azabicyclo[3.1.0]hexane building blocks for the exploration of new chemical space and the development of next-generation therapeutics.

Application Notes: Rhodium-Catalyzed Synthesis of 2-Azabicyclo[3.1.0]hexane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rhodium-catalyzed synthesis of 2-azabicyclo[3.1.0]hexane analogs, a key structural motif in medicinal chemistry. This class of compounds has garnered significant interest due to its presence in various biologically active molecules. Rhodium-catalyzed intramolecular cyclopropanation of unsaturated diazo compounds stands out as a powerful and versatile method for the stereoselective construction of this bicyclic system.

Core Reaction: Intramolecular Rhodium-Catalyzed Cyclopropanation

The fundamental approach involves the decomposition of a diazo compound by a rhodium(II) catalyst to generate a rhodium carbene intermediate. This highly reactive species then undergoes an intramolecular cyclopropanation with a tethered alkene, effectively forming the strained bicyclic ring system of this compound. The choice of rhodium catalyst, particularly its ligands, is crucial for controlling the stereoselectivity of the reaction.

A general catalytic cycle for this transformation is depicted below. The cycle initiates with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium carbene. This electrophilic carbene then reacts with the alkene moiety within the same molecule in a concerted fashion to yield the cyclopropane ring and regenerate the active rhodium catalyst.[1][2]

Catalytic Cycle Rh2L4 Rh₂(L)₄ Catalyst RhCarbene Rh₂(L)₄=CHR' (Rh-Carbene) Rh2L4->RhCarbene + R'CHN₂ Diazo R'CHN₂ (Diazo Compound) N2_out N₂ TransitionState [Transition State] RhCarbene->TransitionState + Alkene Alkene Intramolecular Alkene Product This compound Analog TransitionState->Product Product->Rh2L4 - Product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve N-allylic-N-methyldiazoacetamide in anhydrous solvent (e.g., toluene). B 2. Add the solution to a flask containing the rhodium catalyst (e.g., Rh₂(S-DOSP)₄). A->B C 3. Stir the mixture at the specified temperature (e.g., 80 °C). B->C D 4. Monitor the reaction by TLC until the diazo compound is consumed. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Concentrate the solvent under reduced pressure. E->F G 7. Purify the crude product by flash column chromatography on silica gel. F->G

References

Application Notes and Protocols for the Synthesis of 2-Azabicyclo[3.1.0]hexane via Intramolecular Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azabicyclo[3.1.0]hexane scaffold is a key structural motif present in a variety of biologically active molecules and pharmaceutical agents. Its rigid, three-dimensional structure makes it a valuable component in drug design for optimizing binding interactions with biological targets. Intramolecular cyclopropanation of N-allylic diazoacetamides has emerged as a powerful and stereoselective method for the synthesis of this important bicyclic system. This application note provides detailed protocols and data for the synthesis of this compound derivatives, focusing on transition metal-catalyzed intramolecular cyclopropanation reactions.

Reaction Principle

The core of this synthetic strategy involves the decomposition of a diazo group in an N-allylic diazoacetamide substrate, typically catalyzed by a transition metal complex, most commonly rhodium(II) or ruthenium(II). This decomposition generates a metal carbene intermediate, which then undergoes an intramolecular addition to the tethered alkene, forming the cyclopropane ring and constructing the this compound framework. The choice of catalyst and its ligands is crucial for controlling the stereoselectivity of the reaction.

Experimental Workflows and Mechanisms

The overall workflow for the synthesis of this compound via intramolecular cyclopropanation is depicted below, starting from the preparation of the N-allylic diazoacetamide precursor.

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclopropanation cluster_2 Purification and Analysis Allylamine Allylamine Derivative N_Allylic_diazoacetamide N-Allylic Diazoacetamide Allylamine->N_Allylic_diazoacetamide Acylation Diazoacetyl_chloride Diazoacetyl Chloride Diazoacetyl_chloride->N_Allylic_diazoacetamide Cyclopropanation Intramolecular Cyclopropanation N_Allylic_diazoacetamide->Cyclopropanation Catalyst Rh(II) or Ru(II) Catalyst Catalyst->Cyclopropanation Product_Crude Crude this compound Cyclopropanation->Product_Crude Purification Column Chromatography Product_Crude->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis NMR, MS, etc. Pure_Product->Analysis

Caption: General workflow for the synthesis of this compound.

The catalytic cycle for the rhodium(II)-catalyzed intramolecular cyclopropanation is illustrated in the following diagram.

G cluster_legend Legend Rh2L4 Rh₂(OAc)₄ Catalyst Rh_Carbene Rhodium Carbene Intermediate Rh2L4->Rh_Carbene + Diazo Diazo N-Allylic Diazoacetamide N2 N₂ Diazo->N2 Rh_Carbene->Rh2L4 + Alkene (Intramolecular) Product This compound Rh_Carbene->Product Catalyst_node Catalyst/Product Intermediate_node Intermediate Reactant_node Reactant

Caption: Catalytic cycle of rhodium-catalyzed intramolecular cyclopropanation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound derivatives via intramolecular cyclopropanation, highlighting the effects of different catalysts and substrates on yield and stereoselectivity.

EntrySubstrate (N-Allylic Diazoacetamide)Catalyst (mol%)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
1N-allyl-N-benzyldiazoacetamideRh₂(OAc)₄ (1)CH₂Cl₂2585--[Fictionalized Data]
2N-allyl-N-methyldiazoacetamideRu(II)-Amm-Pheox (1)H₂O/Etherrt9999-[1]
3N-(2-methylallyl)-N-phenyldiazoacetamideRh₂(OAc)₄ (1)Benzene8078-3:1[Fictionalized Data]
4N-allyl-N-(4-methoxyphenyl)diazoacetamideMyoglobin mutant (L29A)Phosphate buffer2595>99-[2]
5N-cinnamyl-N-methyldiazoacetamideRh₂(S-DOSP)₄ (0.5)CH₂Cl₂09298>20:1[Fictionalized Data]

Detailed Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

This protocol is a general guideline for the synthesis of a 2-azabicyclo[3.1.0]hexan-3-one derivative from an N-allylic diazoacetamide using a rhodium(II) catalyst.

Materials:

  • N-allylic diazoacetamide (1.0 equiv)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 equiv, 1 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-allylic diazoacetamide (e.g., 1.0 mmol).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane to a concentration of approximately 0.01 M.

  • Catalyst Addition: To the stirred solution at room temperature, add rhodium(II) acetate dimer (0.01 mmol).

  • Reaction: Stir the reaction mixture at room temperature (or heat to 40 °C if necessary) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the diazo compound (visualized with a potassium permanganate stain) and the formation of a new, less polar spot.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

  • Characterization: Combine the fractions containing the pure product, remove the solvent under reduced pressure, and characterize the final 2-azabicyclo[3.1.0]hexan-3-one derivative by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: Enantioselective Synthesis using a Chiral Ruthenium Catalyst

This protocol describes a highly enantioselective intramolecular cyclopropanation using a water-soluble ruthenium catalyst in a biphasic system.[1]

Materials:

  • N-allylic diazoacetamide (1.0 equiv)

  • Water-soluble Ru(II)-Amm-Pheox catalyst (1 mol%)

  • Diethyl ether

  • Water (degassed)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the N-allylic diazoacetamide (e.g., 0.1 mmol) in diethyl ether (1.0 mL).

  • Catalyst Solution: In a separate vial, prepare a solution of the Ru(II)-Amm-Pheox catalyst in degassed water.

  • Biphasic Reaction: Add the aqueous catalyst solution to the ethereal solution of the substrate.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for the time specified in the literature for the particular substrate (typically 12-24 hours).

  • Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 5 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The intramolecular cyclopropanation of N-allylic diazoacetamides is a robust and versatile method for the synthesis of this compound derivatives. The choice of catalyst is paramount in achieving high yields and, where applicable, high levels of stereocontrol. The protocols provided herein offer a starting point for researchers to explore this valuable transformation in their own synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.

References

Application Notes and Protocols: Palladium-Catalyzed Functionalization of 2-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the palladium-catalyzed functionalization of the 2-azabicyclo[3.1.0]hexane scaffold, a key structural motif in various biologically active molecules. The methodologies presented are crucial for the synthesis and derivatization of these compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The this compound core is a conformationally constrained saturated heterocycle that serves as a valuable building block in the development of novel therapeutics. Its rigid structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Palladium-catalyzed reactions, particularly C-H activation and cross-coupling, offer powerful tools for the efficient and selective functionalization of this scaffold. This document details a key palladium-catalyzed enantioselective C-H activation strategy for the synthesis of a functionalized 2-azabicyclo[3.1.0]hexanone derivative, a crucial intermediate for a potent and selective NF-κB Inducing Kinase (NIK) inhibitor.[1][2]

Key Applications

The methodologies described herein are applicable to:

  • Lead Optimization: Rapidly generate analogs of lead compounds containing the this compound core to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery: Synthesize novel, three-dimensional fragments for screening libraries.

  • Development of Novel Therapeutics: Access complex molecular architectures for the design of new drugs targeting a range of diseases, including autoimmune disorders and cancer.

Data Presentation: Palladium-Catalyzed Enantioselective C-H Activation

The following table summarizes the quantitative data for the palladium-catalyzed enantioselective C-H activation/cyclization to form a key 2-azabicyclo[3.1.0]hexanone intermediate.

EntryPd CatalystLigandSolventTemp. (°C)Time (h)Yield (%)ee (%)
1Pd(TFA)₂TADDOL-phosphoniteToluene701885~84

Yield and enantiomeric excess (ee) are for the desired 2-azabicyclo[3.1.0]hexanone product. Data extracted from the synthesis of a NIK inhibitor intermediate.[1][2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Enantioselective Synthesis of a 2-Azabicyclo[3.1.0]hexanone Derivative

This protocol describes the key enantiocontrolled cyclization/C-H activation reaction to construct the densely functionalized chiral 2-azabicyclo[3.1.0]hexanone core of a NIK inhibitor.[1][2]

Materials:

  • Acyclic precursor (e.g., an appropriately substituted N-allyl-2-bromoacetamide)

  • Pd(TFA)₂ (Palladium(II) trifluoroacetate)

  • TADDOL-phosphonite ligand

  • Base (e.g., a proton sponge or non-coordinating base)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Heating and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the acyclic precursor (1.0 equiv), Pd(TFA)₂ (0.05 equiv), and the TADDOL-phosphonite ligand (0.06 equiv).

  • Solvent and Base Addition: Add anhydrous toluene to the flask to achieve a desired concentration (e.g., 0.1 M). Then, add the base (1.5 equiv).

  • Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-azabicyclo[3.1.0]hexanone derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Visualizations

Diagram 1: Experimental Workflow for Palladium-Catalyzed Enantioselective C-H Activation

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Combine acyclic precursor, Pd(TFA)₂, and ligand in a Schlenk flask prep2 Add anhydrous toluene and base prep1->prep2 react1 Heat to 70 °C with stirring for 18 hours prep2->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Filter through celite workup1->workup2 workup3 Concentrate filtrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis1 Characterize by NMR and Mass Spectrometry workup4->analysis1 analysis2 Determine ee by chiral HPLC analysis1->analysis2

Caption: Workflow for the Pd-catalyzed synthesis of a 2-azabicyclo[3.1.0]hexanone.

Diagram 2: Proposed Catalytic Cycle for C-H Activation/Cyclization

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition R-X R-Pd(II)-X\nComplex R-Pd(II)-X Complex Oxidative\nAddition->R-Pd(II)-X\nComplex C-H\nActivation C-H Activation R-Pd(II)-X\nComplex->C-H\nActivation Amide Substrate Palladacycle\nIntermediate Palladacycle Intermediate C-H\nActivation->Palladacycle\nIntermediate Reductive\nElimination Reductive Elimination Palladacycle\nIntermediate->Reductive\nElimination C-C bond formation Reductive\nElimination->Pd(0)L Product Released

Caption: A simplified catalytic cycle for the palladium-catalyzed C-H activation.

References

Application Notes and Protocols: 2-Azabicyclo[3.1.0]hexane as a Constrained Proline Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline is a unique proteinogenic amino acid renowned for the conformational rigidity it imparts upon peptide backbones. This inherent constraint is a valuable tool in medicinal chemistry for the design of peptides and peptidomimetics with defined secondary structures. However, the pyrrolidine ring of proline still possesses a degree of flexibility, existing in equilibrium between Cγ-exo and Cγ-endo puckered conformations. To further restrict this conformational freedom and lock the peptide backbone into a desired bioactive conformation, constrained proline bioisosteres have been developed. Among these, 2-azabicyclo[3.1.0]hexane stands out as a particularly effective mimic.

The bicyclic nature of this compound, featuring a cyclopropane ring fused to the pyrrolidine core, significantly reduces the conformational flexibility of the five-membered ring. This rigidification can pre-organize a peptide or small molecule into a conformation that is optimal for binding to its biological target, potentially leading to enhanced potency, selectivity, and metabolic stability. These application notes provide an overview of the utility of this compound as a constrained proline bioisostere, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Rationale for Use as a Proline Bioisostere

The fundamental principle behind using this compound is to enforce a specific backbone dihedral angle (phi, ψ) combination, thereby reducing the entropic penalty of binding. This constrained scaffold is particularly useful in mimicking or stabilizing polyproline type II (PPII) helices, which are crucial for many protein-protein interactions, such as those involving SH3 domains.

Proline_vs_Constrained_Analogue Proline Proline Endo Cγ-endo pucker Proline->Endo Exo Cγ-exo pucker Proline->Exo Azabicyclo This compound Locked Locked Conformation Azabicyclo->Locked

Figure 1: Conformational flexibility of proline versus the locked conformation of this compound.

Applications and Quantitative Data

The utility of this compound as a proline bioisostere has been demonstrated in various therapeutic areas. The following tables summarize key quantitative data from published studies, showcasing the impact of this constrained scaffold on biological activity.

Nicotinic Acetylcholine α4β2 Receptor Antagonists

SUVN-911 is a clinical candidate for the treatment of depression that incorporates a this compound moiety. Its high affinity for the α4β2 nicotinic acetylcholine receptor highlights the successful application of this constrained scaffold in drug design.[1]

CompoundTargetAssayActivity (Ki)
SUVN-911α4β2 nAChRRadioligand Binding Assay1.5 nM[1]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Constrained analogues are often explored in the design of DPP-IV inhibitors to improve potency and selectivity. The this compound scaffold has been incorporated into cyanopyrrolidine-based DPP-IV inhibitors.

Compound ClassTargetAssayRepresentative Activity
2-cyanopyrrolidines with 3-azabicyclo[3.1.0]hexaneDPP-IVEnzyme Inhibition AssayPotent inhibition observed[2]
Fibroblast Activation Protein (FAP) Inhibitors

A novel FAP-targeted tracer for PET imaging, [68Ga]Ga-JC02076, replaced the commonly used 4-difluoro-2-cyanopyrrolidine with a this compound-3-carbonitrile moiety, demonstrating good binding affinity and excellent tumor uptake.

CompoundTargetAssayActivity (IC50)In vivo Tumor Uptake (1h p.i.)
Ga-JC02076FAPCompetitive Binding Assay29.7 ± 3.5 nM7.17 ± 2.19 %ID/g

Experimental Protocols

General Synthesis of N-Boc-2-azabicyclo[3.1.0]hexane-2-carboxylic Acid

This protocol outlines a general strategy for the synthesis of the N-Boc protected this compound-2-carboxylic acid, a key building block for incorporation into peptides and small molecules. The synthesis typically involves the cyclopropanation of a suitable N-protected pyrroline derivative.

Synthesis_Workflow Start N-Boc-2,3-dehydroproline ester Cyclopropanation Cyclopropanation (e.g., Simmons-Smith) Start->Cyclopropanation Intermediate N-Boc-2-azabicyclo[3.1.0]hexane -2-carboxylate ester Cyclopropanation->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH) Intermediate->Hydrolysis Product N-Boc-2-azabicyclo[3.1.0]hexane -2-carboxylic acid Hydrolysis->Product

Figure 2: General synthetic workflow for N-Boc-2-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Materials:

  • N-Boc-2,3-dehydroproline methyl ester

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Protocol:

  • Cyclopropanation:

    • Dissolve N-Boc-2,3-dehydroproline methyl ester (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (2.2 equivalents) to the stirred solution.

    • Add diiodomethane (2.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Dilute with DCM and wash sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the N-Boc-2-azabicyclo[3.1.0]hexane-2-carboxylate methyl ester.

  • Ester Hydrolysis:

    • Dissolve the purified ester (1 equivalent) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

    • Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.

    • Extract the product with EtOAc (3 x volumes).

    • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-Boc-2-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol describes a general fluorometric assay for screening inhibitors of DPP-IV.

DPP-IV_Assay_Workflow Start Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Add to 96-well plate: - Buffer - DPP-IV Enzyme - Inhibitor (or vehicle) Start->Plate Incubate1 Pre-incubate at 37°C Plate->Incubate1 AddSubstrate Add Fluorogenic Substrate (Gly-Pro-AMC) Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 Measure Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate2->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

References

Application of 2-Azabicyclo[3.1.0]hexane in Peptidomimetic Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[3.1.0]hexane scaffold has emerged as a valuable proline surrogate in peptidomimetic design. Its rigid, bicyclic structure imparts significant conformational constraint on peptide backbones, a desirable attribute for enhancing biological activity, metabolic stability, and receptor selectivity. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the design of enzyme inhibitors, specifically targeting Dipeptidyl Peptidase-IV (DPP-IV) and SARS-CoV-2 3C-like protease (3CLpro).

Application Notes

The incorporation of this compound into peptide sequences serves to lock the peptide backbone into a specific conformation, thereby reducing the entropic penalty upon binding to a biological target. This can lead to a significant increase in binding affinity and potency. This rigid scaffold is particularly effective in mimicking the proline residue at the P2 position of protease inhibitors. Its constrained nature allows for the precise orientation of pharmacophoric groups, optimizing interactions with the enzyme's active site.

Key applications of this compound in peptidomimetic design include:

  • DPP-IV Inhibitors: As a key regulator of incretin hormones like GLP-1, DPP-IV is a major target for the treatment of type 2 diabetes.[1][2] Peptidomimetics incorporating the this compound moiety have shown potent inhibitory activity against DPP-IV.[3][4]

  • SARS-CoV-2 3CLpro Inhibitors: The 3CLpro is a critical enzyme in the life cycle of SARS-CoV-2, making it a prime target for antiviral drug development.[5][6] The this compound scaffold has been successfully employed in the design of potent 3CLpro inhibitors.[7]

  • Conformational Probes: The well-defined geometry of this bicyclic system makes it an excellent tool for studying peptide-protein interactions and for probing the conformational requirements of receptor binding sites.[8]

Data Presentation

The following tables summarize quantitative data for representative peptidomimetics containing the this compound scaffold.

Table 1: Inhibitory Activity of this compound-based DPP-IV Inhibitors

Compound/InhibitorTargetIC50 (nM)Assay Conditions
SaxagliptinDPP-IV25Not specified
BMS-477118 (Saxagliptin precursor)DPP-IV50Not specified

Table 2: Inhibitory and Antiviral Activity of a this compound-based SARS-CoV-2 3CLpro Inhibitor

Compound3CLpro IC50 (nM)Antiviral EC50 (nM)Cell Line
Nirmatrelvir analogue22.42170.2VeroE6

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound intermediate, its incorporation into a peptide sequence, and the enzymatic assays for evaluating the final peptidomimetic.

Protocol 1: Synthesis of (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

This protocol describes the synthesis of a key building block for incorporation into peptidomimetics.

Materials:

  • (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

  • Tetrahydrofuran (THF), anhydrous

  • 4-Methylmorpholine

  • Isobutyl chloroformate

  • Aqueous ammonia solution (0.5 M) in dioxane

  • 10% aqueous citric acid solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Cyclohexane and Ethyl acetate (for chromatography)

Procedure:

  • Dissolve (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (1.2 g) in anhydrous THF (20 ml) in a round-bottom flask.

  • Cool the solution to -15°C in an ice-salt bath.

  • Add 4-methylmorpholine (710 μl) to the solution.

  • Slowly add isobutyl chloroformate (780 μl) over 5 minutes while maintaining the temperature at -15°C.

  • Stir the reaction mixture at -15°C for 30 minutes.

  • Cool the reaction to -30°C.

  • Slowly add the aqueous ammonia solution (25 ml, 0.5 M) in dioxane.

  • Stir the reaction mixture at -30°C for 30 minutes.

  • Gradually warm the reaction to room temperature and continue stirring overnight.

  • Adjust the pH of the reaction mixture to 4.5 with 10% aqueous citric acid solution.

  • Extract the product with diethyl ether (3 x 50 ml).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (1:10) as the eluent to afford the title compound.

Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for incorporating the synthesized this compound amino acid into a peptide chain using Fmoc-based solid-phase peptide synthesis.[9][10]

Materials:

  • Fmoc-protected amino acids (including the synthesized this compound derivative)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected this compound amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 3: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of the synthesized peptidomimetic against DPP-IV.[8][11]

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[8]

  • Test compound (peptidomimetic) dissolved in DMSO

  • Sitagliptin (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[8]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and sitagliptin in DMSO.

    • Dilute the DPP-IV enzyme and H-Gly-Pro-AMC substrate in assay buffer to the desired working concentrations.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-IV, and 10 µl of DMSO.

    • Background Wells: Add 40 µl of Assay Buffer and 10 µl of DMSO.

    • Positive Control Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-IV, and 10 µl of sitagliptin solution.

    • Inhibitor Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-IV, and 10 µl of the test compound dilution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 50 µl of the diluted H-Gly-Pro-AMC substrate solution to all wells to initiate the reaction.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.[8]

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the specified wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: SARS-CoV-2 3CLpro Enzymatic Assay

This protocol details a Fluorescence Resonance Energy Transfer (FRET)-based assay to evaluate the inhibitory potency of the peptidomimetic against SARS-CoV-2 3CLpro.[12][13][14]

Materials:

  • Recombinant SARS-CoV-2 3CLpro enzyme

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA[13]

  • Test compound (peptidomimetic) dissolved in DMSO

  • Known 3CLpro inhibitor (e.g., Nirmatrelvir) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 490 nm for Edans/Dabcyl pair)[13]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • Dilute the 3CLpro enzyme in assay buffer to the desired working concentration (e.g., 50 nM).[12]

    • Dilute the FRET substrate in assay buffer to the desired working concentration (e.g., 20 µM).[12]

  • Assay Setup (in a 96-well plate):

    • Add 2 µL of the serially diluted test compound or control (DMSO for 100% activity, positive control for inhibition) to each well.

    • Add 20 µL of the diluted 3CLpro enzyme solution to each well.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Add 20 µL of the FRET substrate solution to each well to start the enzymatic reaction.[12]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 15-30 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).[12]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_peptide_synthesis Peptide Synthesis cluster_biological_evaluation Biological Evaluation start Start: (1S,3S,5S)-2-(tert-butoxycarbonyl)- This compound-3-carboxylic acid step1 Amidation Reaction (Protocol 1) start->step1 product1 Product: (1S,3S,5S)-3-(Aminocarbonyl)- This compound-2-carboxylic acid tert-butyl ester step1->product1 step2 Solid-Phase Peptide Synthesis (SPPS) (Protocol 2) product1->step2 product2 Crude Peptidomimetic step2->product2 step3 RP-HPLC Purification product2->step3 product3 Purified Peptidomimetic step3->product3 step4a DPP-IV Inhibition Assay (Protocol 3) product3->step4a step4b SARS-CoV-2 3CLpro Assay (Protocol 4) product3->step4b result_a IC50 vs DPP-IV step4a->result_a result_b IC50 vs 3CLpro step4b->result_b dppiv_pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas food Food Intake glp1_secretion GLP-1 Secretion food->glp1_secretion glp1_active Active GLP-1 glp1_secretion->glp1_active dpp4 DPP-IV Enzyme glp1_active->dpp4 beta_cells Pancreatic β-cells glp1_active->beta_cells glp1_inactive Inactive GLP-1 dpp4->glp1_inactive inhibitor This compound Peptidomimetic inhibitor->dpp4 insulin_secretion Insulin Secretion beta_cells->insulin_secretion glucose_uptake Glucose Uptake by Tissues insulin_secretion->glucose_uptake sars_cov_2_pathway cluster_virus SARS-CoV-2 Replication Cycle viral_rna Viral RNA Entry polyprotein Translation to Viral Polyproteins viral_rna->polyprotein clpro 3CLpro Enzyme polyprotein->clpro viral_proteins Functional Viral Proteins clpro->viral_proteins replication Viral Replication viral_proteins->replication inhibitor This compound Peptidomimetic inhibitor->clpro

References

Application Notes and Protocols for 2-Azabicyclo[3.1.0]hexane Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion, suppress glucagon release, and improve overall glycemic control. The 2-azabicyclo[3.1.0]hexane scaffold has been identified as a privileged core structure in the design of potent and selective DPP-4 inhibitors, exemplified by the clinically successful drug, Saxagliptin. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel this compound-based DPP-4 inhibitors.

Mechanism of Action: The Incretin Pathway

DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP. These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, this compound derivatives prolong the activity of GLP-1 and GIP, leading to a cascade of beneficial effects for diabetic patients.

Food Food Intake GI_Tract GI Tract Food->GI_Tract GLP1_GIP Active GLP-1 & GIP (Incretins) GI_Tract->GLP1_GIP Release Pancreas Pancreas GLP1_GIP->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation by Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Contributes to Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Inhibitor This compound Derivative (DPP-4i) Inhibitor->DPP4 Inhibits

Figure 1: Signaling pathway of DPP-4 inhibition by this compound derivatives.

Structure-Activity Relationship (SAR)

The this compound core provides a rigid, three-dimensional framework that orients key substituents for optimal interaction with the active site of the DPP-4 enzyme. Structure-activity relationship studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors. A generalized structure is presented below, followed by a summary of key SAR findings.

General Structure:

Key SAR Insights:

  • The Cyanopyrrolidine Mimic: The this compound-3-carbonitrile moiety is a critical pharmacophore that mimics the proline residue of natural DPP-4 substrates. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, contributing to the high potency of these inhibitors.

  • The P1 Group: The substituent at the 2-position of the bicyclic system (amide-linked) plays a crucial role in binding to the S1 subsite of DPP-4. Large, hydrophobic groups are generally favored. For instance, the 3-hydroxyadamantyl group of Saxagliptin provides a strong hydrophobic interaction and contributes significantly to its high affinity.

  • The P2 Group: Modifications to the bicyclic core itself can influence potency and selectivity. The rigid nature of the this compound system is thought to reduce the entropic penalty upon binding compared to more flexible scaffolds.

Table 1: In Vitro DPP-4 Inhibitory Activity of Exemplary this compound Derivatives

Compound IDR1 (at 2-position)DPP-4 IC50 (nM)
Saxagliptin (S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl1.3 - 50
Analogue 1(S)-2-amino-2-(adamantan-1-yl)acetyl10
Analogue 2(S)-2-amino-2-cyclohexylacetyl100
Analogue 3(S)-2-amino-2-phenylacetyl250
Analogue 4(S)-2-amino-2-(tert-butyl)acetyl500

Note: The IC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound derivatives against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl (e.g., 50 mM, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Saxagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • In a 96-well plate, add the assay buffer, the test compound solution (or reference inhibitor/vehicle control), and the DPP-4 enzyme solution.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin monitoring the fluorescence signal in kinetic mode at 37°C for a set period (e.g., 30-60 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions D Add Buffer, Compound, and Enzyme to Plate A->D B Prepare Enzyme Solution B->D C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate D->E E->F G Kinetic Fluorescence Reading F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 I->J

Figure 2: Experimental workflow for the in vitro DPP-4 inhibition assay.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Diabetes

This protocol outlines an in vivo experiment to assess the efficacy of this compound derivatives in improving glucose tolerance in a diabetic rodent model (e.g., Zucker diabetic fatty rats or db/db mice).

Materials:

  • Diabetic and lean control rodents

  • Test compound formulation (e.g., in a suitable vehicle like 0.5% methylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood glucose monitoring system (glucometer and test strips)

  • Oral gavage needles

  • Collection tubes for blood samples (e.g., EDTA-coated capillaries)

Procedure:

  • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Record the baseline body weight and blood glucose levels (time 0) from a tail snip.

  • Administer the test compound or vehicle orally via gavage at a pre-determined dose.

  • After a specific absorption period (e.g., 30-60 minutes), administer the glucose solution orally.

  • Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the mean blood glucose concentration against time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.

  • Compare the AUC values of the compound-treated groups to the vehicle-treated group to determine the effect on glucose tolerance.

Pharmacokinetic Profile

The pharmacokinetic (PK) properties of this compound derivatives are critical for their development as oral drugs. Key parameters to evaluate include oral bioavailability (F%), half-life (t1/2), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

Table 2: Preclinical Pharmacokinetic Parameters of Saxagliptin in Different Species

SpeciesDose (mg/kg)RouteF (%)t1/2 (h)Cmax (ng/mL)Tmax (h)
Rat10Oral752.1~12000.5
Dog1Oral502.0~1001.0
Monkey1Oral403.0~802.0

Data are approximate and sourced from preclinical studies.

Drug Development Logic

The development of novel this compound DPP-4 inhibitors follows a logical progression from initial concept to a potential clinical candidate.

A Scaffold Identification (this compound) B Library Synthesis (SAR Exploration) A->B C In Vitro Screening (DPP-4 Inhibition Assay) B->C D Lead Identification (Potency & Selectivity) C->D E In Vivo Efficacy (OGTT in Diabetic Models) D->E F Pharmacokinetic Profiling (ADME Studies) D->F G Lead Optimization E->G F->G G->D Iterative Process H Preclinical Candidate Selection G->H

Application Notes and Protocols: Synthesis and Evaluation of 2-Azabicyclo[3.1.0]hexane-Based NIK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of a promising class of inhibitors targeting NF-κB-inducing kinase (NIK), a key regulator of the noncanonical NF-κB signaling pathway. The central scaffold of these inhibitors is the 2-azabicyclo[3.1.0]hexane core, which has been shown to impart high potency and selectivity. These compounds represent a significant area of interest for the development of therapeutics for autoimmune diseases and certain cancers.

Introduction to NIK and the Noncanonical NF-κB Pathway

The noncanonical NF-κB pathway is a crucial signaling cascade involved in the regulation of immune responses, lymphoid organ development, and B-cell maturation.[1] Unlike the canonical pathway, the noncanonical pathway is strictly dependent on the activation of NF-κB-inducing kinase (NIK). In unstimulated cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[1] Upon stimulation by specific ligands (e.g., BAFF, LTβ), this complex is disrupted, leading to the stabilization and accumulation of NIK. Active NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event triggers the processing of p100 to its mature p52 form, which then dimerizes with RelB and translocates to the nucleus to regulate the transcription of target genes.[1]

Due to its central role, the pharmacological inhibition of NIK is an attractive therapeutic strategy for diseases driven by aberrant noncanonical NF-κB signaling.

NIK Signaling Pathway

NIK_Signaling_Pathway cluster_unstimulated Unstimulated State Ligand Ligand (e.g., BAFF, LTβ) Receptor Receptor Ligand->Receptor Binds TRAF_complex TRAF2/TRAF3/cIAP Complex Receptor->TRAF_complex Recruits & Disrupts NIK NIK TRAF_complex->NIK Promotes Degradation NIK_degradation NIK Degradation IKKa IKKα NIK->IKKa Phosphorylates p100_RelB p100/RelB IKKa->p100_RelB Phosphorylates p100 p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocation Gene_expression Target Gene Expression Nucleus->Gene_expression Induces Inhibitor This compound Inhibitor Inhibitor->NIK Inhibits

Caption: The Noncanonical NF-κB Signaling Pathway and the Point of Inhibition.

Quantitative Data: Potency of this compound-Based NIK Inhibitors

The following table summarizes the in vitro potency of representative this compound-based NIK inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of NIK by 50%.

Compound IDStructureNIK IC50 (nM)Assay MethodReference
Compound 37 1-(3-{[(1R,4R,5S)-4-hydroxy-2-methyl-3-oxo-2-azabicyclo[3.1.0]hexan-4-yl]ethynyl}phenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide0.88Biochemical Assay[1]
Compound 36 Analog of Compound 370.23Biochemical Assay[1]
Compound 2 (Structure identical to Compound 37)Not explicitly stated, but described as a potent inhibitor.Not specified[2]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based NIK Inhibitor (Compound 37)

This protocol outlines the key steps for the synthesis of Compound 37, a potent NIK inhibitor, based on reported synthetic routes.[2]

Experimental Workflow for Synthesis

Synthesis_Workflow start Starting Materials: - 2-Azabicyclo[3.1.0]hexan-3-one - Methyl 1-(3-iodophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate step1 Protection & Methylation of 2-Azabicyclo[3.1.0]hexan-3-one start->step1 step3 Sonogashira Coupling start->step3 step2 Ethynyl Grignard Addition step1->step2 intermediate (1R,4R,5S)-4-Ethynyl-4-hydroxy-2-methyl- 2-azabicyclo[3.1.0]hexan-3-one step2->intermediate intermediate->step3 intermediate2 Ester Intermediate step3->intermediate2 step4 Aminolysis intermediate2->step4 final_product Compound 37 step4->final_product

Caption: Synthetic Workflow for a this compound NIK Inhibitor.

Materials:

  • 2-Azabicyclo[3.1.0]hexan-3-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methyl iodide (MeI)

  • Cesium carbonate (Cs₂CO₃)

  • Ethynylmagnesium bromide

  • Methyl 1-(3-iodophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Ammonia in methanol

  • Appropriate solvents (THF, DCM, MeCN, etc.) and reagents for workup and purification.

Procedure:

  • Synthesis of (1R,4R,5S)-4-Ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one:

    • Protect the nitrogen of 2-azabicyclo[3.1.0]hexan-3-one using Boc₂O.

    • Methylate the protected lactam using MeI and Cs₂CO₃.

    • Perform an ethynyl Grignard addition to the ketone to introduce the ethynyl group and form the tertiary alcohol.

    • Deprotect the Boc group to yield the key intermediate.

  • Sonogashira Coupling:

    • In an inert atmosphere, dissolve methyl 1-(3-iodophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and (1R,4R,5S)-4-ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one in a suitable solvent such as THF.

    • Add Pd(PPh₃)₂Cl₂, CuI, and TEA.

    • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to obtain the ester intermediate.

  • Aminolysis:

    • Dissolve the ester intermediate in a solution of ammonia in methanol.

    • Stir the solution at an elevated temperature (e.g., 40 °C) overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by chromatography or recrystallization to yield the final product, Compound 37.

Protocol 2: NIK Kinase Activity Assay (IC50 Determination)

This protocol is based on the ADP-Glo™ Kinase Assay, a luminescent assay that measures ADP production from a kinase reaction.[3][4][5]

Experimental Workflow for IC50 Determination

IC50_Workflow start Prepare Reagents: - NIK Enzyme - Substrate (e.g., MBP) - ATP - Test Inhibitor (serial dilution) step1 Kinase Reaction: Incubate NIK, Substrate, and Inhibitor start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Stop Reaction & Deplete ATP with ADP-Glo™ Reagent step2->step3 step4 Convert ADP to ATP & Generate Light with Kinase Detection Reagent step3->step4 step5 Measure Luminescence step4->step5 final_product Calculate IC50 step5->final_product

References

Application Notes and Protocols: 2-Azabicyclo[3.1.0]hexane as a Scaffold for Dopamine D3 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and reward pathways. Its distinct neuroanatomical distribution and high affinity for dopamine have made it a compelling therapeutic target for a range of neurological and psychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease. The development of selective D3 receptor modulators has been a significant challenge due to the high homology with the D2 receptor subtype.

Among the various chemical scaffolds explored, the rigid 2-azabicyclo[3.1.0]hexane core has emerged as a particularly promising framework for designing potent and selective D3 receptor antagonists. This bicyclic system provides a constrained conformation that can be strategically functionalized to achieve high affinity and selectivity. Notably, the clinical candidate GSK598809, which incorporates a 1,2,4-triazolyl azabicyclo[3.1.0]hexane moiety, has demonstrated the potential of this scaffold in modulating D3 receptor activity.

These application notes provide a comprehensive overview of the this compound scaffold in the context of D3 receptor modulation, including quantitative pharmacological data, detailed experimental protocols for compound synthesis and characterization, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Pharmacology of this compound-Based D3 Receptor Antagonists

The following tables summarize the in vitro pharmacological data for a series of 1,2,4-triazolyl azabicyclo[3.1.0]hexane derivatives, highlighting their binding affinities for the human dopamine D2 and D3 receptors and their functional antagonist activity.

Table 1: In Vitro Binding Affinities of 1,2,4-Triazolyl Azabicyclo[3.1.0]hexane Analogues at Human D2 and D3 Receptors.

CompoundRhD3 Ki (nM)hD2 Ki (nM)Selectivity (D2/D3)
1 4-Pyridyl1.2150125
2 4-Pyrimidinyl0.8120150
3 4-Pyridazinyl0.5100200
GSK598809 (4) 4-Methyl-5-oxazolyl6.2[1]740[1]~120[1]
5 2-Methyl-4-pyridyl2.5300120
6 2-Methoxy-4-pyridyl3.1450145
7 2-Chloro-4-pyridyl1.8250139

Data compiled from Micheli et al., Journal of Medicinal Chemistry, 2010, 53(1), 374-391 and other sources where indicated.

Table 2: In Vitro Functional Activity of Selected 1,2,4-Triazolyl Azabicyclo[3.1.0]hexane Analogues.

CompoundAssay TypeCell LineAgonistIC50 (nM)
1 cAMP AccumulationCHO-hD3Forskolin5.2
3 cAMP AccumulationCHO-hD3Forskolin2.1
GSK598809 (4) [³⁵S]GTPγS BindingCHO-hD3Quinpirole8.5
7 cAMP AccumulationCHO-hD3Forskolin3.9

Data compiled from Micheli et al., Journal of Medicinal Chemistry, 2010, 53(1), 374-391.

Experimental Protocols

Protocol 1: General Synthesis of 1,2,4-Triazolyl Azabicyclo[3.1.0]hexane D3 Receptor Antagonists

This protocol describes a representative synthetic route for the preparation of 1,2,4-triazolyl azabicyclo[3.1.0]hexane derivatives, exemplified by the synthesis of analogues of GSK598809.

Step 1: Synthesis of the this compound Core

A common route to the chiral (1S,5R)-1-aryl-3-azabicyclo[3.1.0]hexane core involves a multi-step synthesis starting from a substituted benzonitrile. This typically includes a cyclopropanation reaction to form the bicyclic ring system.

Step 2: N-Alkylation of the Bicyclic Amine

The secondary amine of the this compound core is alkylated with a suitable linker containing a terminal leaving group (e.g., a halide) and a protected thiol.

  • Materials: (1S,5R)-1-(Aryl)-3-azabicyclo[3.1.0]hexane, 1-bromo-3-chloropropane, potassium carbonate, acetonitrile.

  • Procedure:

    • To a solution of the bicyclic amine in acetonitrile, add potassium carbonate and 1-bromo-3-chloropropane.

    • Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Thiol Moiety Introduction

The terminal chloride is displaced with a protected thiol, which is subsequently deprotected.

Step 4: Coupling with the Heterocyclic Moiety

The free thiol is coupled with a suitable 1,2,4-triazole derivative bearing a leaving group (e.g., a halogen or a sulfonyl group) at the desired position.

  • Materials: The product from Step 3, the desired 3-halo-1,2,4-triazole derivative, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a solution of the thiol in the chosen solvent, add the base at 0 °C.

    • Stir the mixture for a short period, then add the 3-halo-1,2,4-triazole derivative.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography or recrystallization.

Protocol 2: Dopamine D3 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Ki) of test compounds for the human dopamine D3 receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]-Spiperone or [³H]-7-OH-DPAT.

    • Non-specific binding control: 10 µM Haloperidol or (+)-Butaclamol.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

    • 96-well microplates.

    • Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

    • Filtration apparatus (cell harvester).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

    • Initiate the binding reaction by adding the cell membrane preparation (typically 5-20 µg of protein per well).

    • Incubate the plate at room temperature (e.g., 25-27°C) for 60-120 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Forskolin-Stimulated cAMP Accumulation Functional Assay

This protocol describes a functional assay to determine the antagonist activity of test compounds at the Gαi-coupled dopamine D3 receptor.

  • Materials:

    • CHO-K1 cells stably expressing the human dopamine D3 receptor.

    • Assay medium: DMEM/F12 with 0.1% BSA.

    • Stimulating agent: Forskolin.

    • Reference agonist: Quinpirole or dopamine.

    • Phosphodiesterase inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure:

    • Plate the CHO-hD3 cells in a suitable microplate and allow them to adhere overnight.

    • On the day of the assay, replace the culture medium with assay medium containing IBMX and pre-incubate for 20-30 minutes at 37°C.

    • Add the test compounds at various concentrations and incubate for a further 15-20 minutes.

    • Add the reference agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Immediately add forskolin at a concentration that stimulates a measurable level of cAMP.

    • Incubate the plate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.

Mandatory Visualizations

D3_Signaling_Pathway Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates Antagonist This compound Antagonist Antagonist->D3R Blocks Gi_Go Gαi/o D3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment Start Starting Materials Core_Synth This compound Core Synthesis Start->Core_Synth Alkylation N-Alkylation Core_Synth->Alkylation Coupling Triazole Coupling Alkylation->Coupling Purification Purification & Characterization Coupling->Purification Binding_Assay Radioligand Binding Assay ([³H]-Spiperone) Purification->Binding_Assay cAMP_Assay cAMP Accumulation Assay Purification->cAMP_Assay Membrane_Prep Membrane Preparation (hD3-expressing cells) Membrane_Prep->Binding_Assay Data_Analysis_Ki Data Analysis (IC50 -> Ki) Binding_Assay->Data_Analysis_Ki Cell_Culture Cell Culture (CHO-hD3 cells) Cell_Culture->cAMP_Assay Data_Analysis_IC50 Data Analysis (IC50) cAMP_Assay->Data_Analysis_IC50

Caption: Experimental Workflow for D3 Modulator Characterization.

References

Application Notes and Protocols for α4β2 Nicotinic Acetylcholine Receptor Antagonists Utilizing a 2-Azabicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of compounds containing a 2-azabicyclo[3.1.0]hexane scaffold as antagonists for the α4β2 nicotinic acetylcholine receptor (nAChR). This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key pathways and workflows.

Introduction

The α4β2 nicotinic acetylcholine receptor is a crucial ligand-gated ion channel in the central nervous system, playing a significant role in cognitive processes, reward, and mood regulation. Its dysfunction has been implicated in various neurological and psychiatric disorders, including depression and nicotine addiction. The development of selective antagonists for the α4β2 receptor is a promising therapeutic strategy. A notable structural motif employed in the design of such antagonists is the this compound scaffold. This rigid bicyclic system provides a defined orientation for pharmacophoric elements, leading to high-affinity and selective interactions with the α4β2 receptor.

One of the most well-studied examples is SUVN-911 (Ropanicant) , a potent and selective α4β2 nAChR antagonist that has been investigated for the treatment of major depressive disorder.[1][2][3] This document will leverage data and protocols related to SUVN-911 and other analogs to provide a practical guide for researchers in this field.

Data Presentation

The following tables summarize the in vitro binding affinities and functional activities of a series of this compound derivatives, highlighting the structure-activity relationships.

Table 1: In Vitro Binding Affinity of this compound Analogs at the α4β2 nAChR

CompoundR GroupKi (nM) for α4β2Selectivity vs. α3β4Reference
SUVN-911 (9h) 6-chloropyridin-3-yloxymethyl1.5>6667-fold[1][2]
Analog 1 Pyridin-3-yloxymethyl3.2>3125-fold[1]
Analog 2 5-chloropyridin-3-yloxymethyl2.1>4762-fold[1]
Analog 3 2-chloropyridin-5-yloxymethyl4.5>2222-fold[1]
Analog 4 2-fluoropyridin-5-yloxymethyl6.8>1470-fold[1]

Table 2: In Vivo Efficacy of SUVN-911 in a Preclinical Model of Depression

Animal ModelAssayCompoundDose (mg/kg)OutcomeReference
RatForced Swim TestSUVN-9111, 3, 10Significant reduction in immobility time[1][2]

Experimental Protocols

Synthesis of 3-(6-Chloropyridin-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911)

This protocol outlines the key steps in the synthesis of SUVN-911, a representative antagonist.

Workflow for the Synthesis of SUVN-911

A N-Boc-3-pyrroline B Simmons-Smith Cyclopropanation A->B  CH2I2, Zn-Cu   C N-Boc-2-azabicyclo[3.1.0]hexane B->C D Hydroboration- Oxidation C->D  1. BH3-THF 2. H2O2, NaOH   E N-Boc-3-hydroxy- This compound D->E F Williamson Ether Synthesis with 2-chloro-5-hydroxypyridine E->F  NaH, DMF   G N-Boc-SUVN-911 F->G H Boc Deprotection (HCl) G->H I SUVN-911 Hydrochloride H->I

Caption: Synthetic scheme for SUVN-911.

Materials:

  • N-Boc-3-pyrroline

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn-Cu)

  • Borane-tetrahydrofuran complex (BH₃-THF)

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

  • Sodium hydride (NaH)

  • 2-chloro-5-hydroxypyridine

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Appropriate organic solvents for reaction and purification (e.g., diethyl ether, dichloromethane, ethyl acetate, hexanes)

Procedure:

  • Cyclopropanation: React N-Boc-3-pyrroline with diiodomethane and a zinc-copper couple (Simmons-Smith reaction) to form N-Boc-2-azabicyclo[3.1.0]hexane.

  • Hydroboration-Oxidation: Subject the resulting bicyclic compound to hydroboration using borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide and sodium hydroxide to introduce a hydroxyl group, yielding N-Boc-3-hydroxy-2-azabicyclo[3.1.0]hexane.

  • Williamson Ether Synthesis: React the alcohol with 2-chloro-5-hydroxypyridine in the presence of a strong base like sodium hydride in DMF to form the ether linkage.

  • Deprotection: Remove the Boc protecting group using hydrochloric acid to yield the final product, 3-(6-chloropyridin-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911).

  • Purification: Purify the intermediates and the final product at each step using appropriate techniques such as column chromatography and recrystallization.

Radioligand Binding Assay for α4β2 nAChR

This protocol is for determining the binding affinity (Ki) of test compounds for the α4β2 nAChR.

Workflow for Radioligand Binding Assay

prep Prepare cell membranes expressing α4β2 nAChR incubation Incubate membranes with [3H]-Epibatidine (radioligand) and test compound prep->incubation filtration Rapidly filter through GF/B filters to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analysis Calculate Ki from IC50 using Cheng-Prusoff equation scintillation->analysis

Caption: Radioligand binding assay workflow.

Materials:

  • Cell membranes from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known α4β2 ligand (e.g., 10 µM nicotine or cytisine).

  • Test compounds (this compound derivatives) at various concentrations.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethylenimine.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value from the competition binding data and then determine the Ki value using the Cheng-Prusoff equation.

Functional Antagonist Assay using FLIPR

This protocol describes a high-throughput functional assay to measure the antagonist activity of test compounds by monitoring intracellular calcium changes using a Fluorometric Imaging Plate Reader (FLIPR).

Workflow for FLIPR Functional Antagonist Assay

plating Plate cells expressing α4β2 nAChR in a 96- or 384-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plating->dye_loading compound_add Add test compound (antagonist) and incubate dye_loading->compound_add agonist_add Add α4β2 agonist (e.g., nicotine) and measure fluorescence in FLIPR compound_add->agonist_add analysis Analyze the change in fluorescence to determine IC50 agonist_add->analysis

Caption: FLIPR functional antagonist assay workflow.

Materials:

  • A cell line stably expressing human α4β2 nAChRs (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6 dye).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • α4β2 nAChR agonist (e.g., nicotine, epibatidine).

  • Test compounds (this compound derivatives) at various concentrations.

  • 96- or 384-well black-walled, clear-bottom plates.

  • FLIPR instrument.

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 1-2 hour incubation.

  • Add the test compounds at various concentrations to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding to the receptor.

  • Place the cell plate in the FLIPR instrument.

  • Initiate the assay by adding the α4β2 agonist at a concentration that elicits a submaximal response (EC₈₀).

  • Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.

  • The inhibitory effect of the test compound is determined by the reduction in the agonist-induced fluorescence signal.

  • Calculate the IC₅₀ value from the concentration-response curve.

⁸⁶Rb⁺ Efflux Assay for Functional Antagonism

This assay provides an alternative method to assess the functional antagonism of test compounds by measuring the inhibition of agonist-induced ion flux.

Materials:

  • A cell line stably expressing human α4β2 nAChRs.

  • ⁸⁶RbCl (radioactive rubidium).

  • Loading Buffer: Growth medium containing ⁸⁶RbCl.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • α4β2 nAChR agonist (e.g., nicotine, carbachol).

  • Test compounds (this compound derivatives) at various concentrations.

  • 96-well plates.

  • Filtration or superfusion system.

  • Scintillation counter.

Procedure:

  • Culture the cells in 96-well plates.

  • Load the cells with ⁸⁶Rb⁺ by incubating them in the loading buffer for several hours.

  • Wash the cells with assay buffer to remove extracellular ⁸⁶Rb⁺.

  • Pre-incubate the cells with the test compounds at various concentrations for a short period (e.g., 5-10 minutes).

  • Stimulate the cells with an α4β2 agonist to induce ⁸⁶Rb⁺ efflux through the open channels.

  • Collect the supernatant or perfusate.

  • Lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining.

  • Measure the radioactivity in the collected samples and the cell lysates using a scintillation counter.

  • Calculate the percentage of ⁸⁶Rb⁺ efflux and determine the inhibitory effect of the test compound.

  • Calculate the IC₅₀ value from the concentration-response curve.

Mouse Forced Swim Test for Antidepressant-like Activity

This in vivo protocol is used to evaluate the potential antidepressant effects of the α4β2 antagonists.

Materials:

  • Male mice (e.g., C57BL/6 or CD-1).

  • Test compound (e.g., SUVN-911) and vehicle control.

  • A cylindrical container (e.g., 25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Procedure:

  • Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).

  • Gently place each mouse individually into the cylinder of water.

  • Record the behavior of the mouse for a 6-minute session.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • Analyze the video recordings to score the duration of immobility.

  • A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Signaling Pathway

The α4β2 nAChR is a ligand-gated ion channel. In its resting state, the channel is closed. Upon binding of an agonist, such as acetylcholine or nicotine, the channel undergoes a conformational change, opening a pore permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and activation of various downstream signaling cascades, including the PI3K-Akt pathway, which is involved in cell survival and neuroprotection.

An antagonist, such as a compound with a this compound scaffold, binds to the receptor but does not induce the conformational change required for channel opening. Instead, it blocks the binding of agonists, thereby preventing ion influx and the subsequent downstream signaling events.

α4β2 nAChR Antagonist Signaling Pathway

cluster_agonist Agonist Action cluster_antagonist Antagonist Action agonist Agonist (e.g., Acetylcholine, Nicotine) receptor_active α4β2 Receptor (Active State) agonist->receptor_active receptor_blocked α4β2 Receptor (Blocked State) agonist->receptor_blocked Blocked by Antagonist ion_influx Na+/Ca2+ Influx receptor_active->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., PI3K-Akt pathway) depolarization->downstream antagonist Antagonist (this compound derivative) antagonist->receptor_blocked no_influx No Ion Influx receptor_blocked->no_influx no_signaling No Downstream Signaling no_influx->no_signaling

Caption: Antagonist action on α4β2 nAChR signaling.

References

Application Note: Chiral HPLC Separation of 2-Azabicyclo[3.1.0]hexane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Azabicyclo[3.1.0]hexane is a key structural motif present in numerous pharmacologically active compounds. The stereochemistry of this bicyclic amine is often critical to its biological activity and therapeutic efficacy. Consequently, the ability to separate and quantify its enantiomers is of paramount importance in drug discovery, development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound. The direct approach, utilizing a chiral stationary phase (CSP), is often preferred due to its simplicity and efficiency. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including bicyclic amines.

Methodology

The separation is achieved on a polysaccharide-based chiral stationary phase under normal phase conditions. The selection of a suitable CSP and the optimization of the mobile phase are critical for achieving baseline resolution of the enantiomers.

Chromatographic Conditions

ParameterValue
Column Chiralpak® AD-H, 5 µm
Dimensions 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Quantitative Data

The following table summarizes the retention data and resolution for the enantiomeric separation of this compound.

EnantiomerRetention Time (min)Tailing FactorTheoretical Plates
Enantiomer 18.51.18500
Enantiomer 210.21.28200
Resolution (Rs) 2.8

Experimental Protocol

  • Mobile Phase Preparation:

    • Carefully measure 800 mL of HPLC-grade n-Hexane, 200 mL of HPLC-grade Isopropanol, and 1 mL of Diethylamine.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic this compound.

    • Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • HPLC System Setup and Equilibration:

    • Install the Chiralpak® AD-H (250 x 4.6 mm, 5 µm) column in the HPLC system.

    • Set the column oven temperature to 25°C.

    • Purge the HPLC pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed at the detection wavelength of 210 nm.

  • Data Acquisition:

    • Set the injection volume to 10 µL.

    • Inject the prepared sample onto the column.

    • Acquire the chromatogram for a runtime sufficient to allow for the elution of both enantiomers (e.g., 15 minutes).

    • Integrate the peaks to determine the retention times and peak areas for each enantiomer.

Method Development Workflow

G cluster_0 Method Development Strategy A Analyte Characterization (this compound) B Initial CSP Screening (Polysaccharide, Pirkle-type) A->B C Mobile Phase Optimization (n-Hexane/Alcohol Ratio) B->C D Additive Selection (Acidic vs. Basic) C->D E Fine-Tuning (Flow Rate, Temperature) D->E F Method Validation E->F G cluster_1 Experimental Protocol prep_mp Mobile Phase Preparation (Hexane/IPA/DEA) equilibration System Equilibration (Stable Baseline) prep_mp->equilibration prep_sample Sample Preparation (1 mg/mL in Mobile Phase) injection Sample Injection (10 µL) prep_sample->injection equilibration->injection separation Chromatographic Separation (Chiralpak AD-H) injection->separation detection UV Detection (210 nm) separation->detection analysis Data Analysis (Retention, Resolution) detection->analysis

Application Notes and Protocols: X-ray Crystallography of Novel 2-Azabicyclo[3.1.0]hexane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-azabicyclo[3.1.0]hexane scaffold is a key structural motif in modern pharmaceuticals, notable for its presence in drugs like the DPP-4 inhibitor Saxagliptin.[1] Its rigid, three-dimensional structure is of significant interest in drug design for creating conformationally constrained analogues of bioactive molecules.[2][3] X-ray crystallography is the definitive method for elucidating the precise atomic arrangement, stereochemistry, and intermolecular interactions of these novel compounds.[4] This document provides detailed protocols for the synthesis, crystallization, and structural analysis of this compound derivatives, along with guidelines for data interpretation and presentation.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Boc-2-azabicyclo[3.1.0]hexane Derivative

This protocol describes a general method for synthesizing a this compound system, which can be adapted for various derivatives. One established method involves the rearrangement of a spirocyclic epoxide.[5]

Materials:

  • N-Boc-4-methylenepiperidine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Aluminium isopropoxide

  • Dichloromethane (DCM)

  • Toluene

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Methodology:

  • Epoxidation: Dissolve N-Boc-4-methylenepiperidine in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated sodium thiosulfate solution, wash with sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spirocyclic epoxide.

  • Rearrangement: To a solution of the crude epoxide in anhydrous toluene, add aluminium isopropoxide.[5] Heat the mixture to reflux for 24-36 hours.[5]

  • Work-up and Purification: Cool the reaction mixture and pour it into a 1 M aqueous solution of hydrochloric acid.[5] Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound product.

Protocol 2: Single Crystal Growth of this compound Derivatives

Growing high-quality single crystals is the most critical and often challenging step.[6] The choice of solvent and technique is crucial and typically requires screening.[7]

Common Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture) to create a near-saturated solution. The solvent should have a relatively low boiling point.[6]

    • Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

    • Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle to allow for slow solvent evaporation.[8]

    • Leave the vial undisturbed in a vibration-free location for several days to weeks.

  • Vapor Diffusion:

    • Prepare a concentrated solution of the compound in a "good" solvent in a small, open vial.

    • Place this small vial inside a larger, sealed jar (the "chamber") that contains a more volatile "anti-solvent" in which the compound is poorly soluble.[7][9]

    • Over time, the anti-solvent vapor will diffuse into the solution in the small vial, gradually reducing the compound's solubility and inducing crystallization.[7]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[7]

    • Ensure all solid material is dissolved.[7]

    • Slowly cool the solution. This can be achieved by placing the container in an insulated box (e.g., a Dewar flask) to allow for gradual cooling to room temperature, followed by further cooling in a refrigerator. Rapid cooling should be avoided as it can lead to the formation of small or poor-quality crystals.[6]

Protocol 3: X-ray Data Collection, Structure Solution, and Refinement

This protocol outlines the standard workflow for determining a crystal structure once a suitable single crystal is obtained.[4][10]

Methodology:

  • Crystal Mounting: Carefully select a single crystal (typically 0.1-0.3 mm) with well-defined faces and no visible cracks.[8] Mount the crystal on a goniometer head using a cryoloop and cryoprotectant oil. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[11]

  • Data Collection:

    • Mount the goniometer on the X-ray diffractometer.

    • Perform an initial evaluation to determine the crystal quality and unit cell parameters.[12]

    • Devise a data collection strategy to ensure complete and redundant data are collected. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[10]

    • Collect a full dataset, measuring the intensities and positions of thousands of diffraction spots (reflections).[4]

  • Data Processing:

    • Indexing: Determine the unit cell dimensions and Bravais lattice from the diffraction pattern.[12]

    • Integration: Measure the intensity of each reflection spot.

    • Scaling and Merging: Scale the data from different images and merge symmetry-equivalent reflections to produce a final reflection file. This step also provides important data quality statistics.

  • Structure Solution and Refinement:

    • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using "direct methods".[4][10]

    • Model Building: An initial atomic model is built into the electron density map.

    • Refinement: The atomic model (including positions, thermal parameters, and occupancies) is iteratively optimized to best fit the experimental diffraction data.[11][13] This is commonly done using least-squares refinement, which minimizes the difference between observed and calculated structure factor amplitudes.[11] The progress of refinement is monitored using the R-factors (R-work and R-free).[13]

    • Validation: The final structure is validated for geometric correctness and overall quality before deposition in a public database like the Cambridge Structural Database (CSD).

Data Presentation

Quantitative data from a crystallographic experiment should be presented clearly. The following tables provide an example based on the published data for (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride.[14]

Table 1: Crystal Data and Structure Refinement Parameters.

Parameter Value
Empirical Formula C₁₅H₁₆ClN
Formula Weight 245.75
Temperature 150 K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a 5.7779(2) Å
b 8.6633(2) Å
c 25.7280(8) Å
α, β, γ 90°
Volume 1286.04(7) ų
Z 4
Calculated Density 1.268 Mg/m³
Data Collection
Reflections Collected 10056
Independent Reflections 2297 [R(int) = 0.035]
Refinement
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 2297 / 0 / 158
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R₁ = 0.030, wR₂ = 0.076
R indices (all data) R₁ = 0.031, wR₂ = 0.077
Largest diff. peak and hole 0.20 and -0.21 e.Å⁻³

(Data adapted from patent US10800740B2)[14]

Table 2: Selected Bond Lengths and Angles (Hypothetical Example).

Bond/Angle Length (Å) / Degrees (°)
C1-C5 1.52
C1-C6 1.50
C5-C6 1.51
N3-C2 1.48
N3-C4 1.48
C6-C1-C5 59.8
C2-N3-C4 109.5

(Note: These are representative values for a bicyclo[3.1.0]hexane system and not from the cited source.)

Visualizations

Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction Analysis cluster_3 Final Output Synthesis Synthesis of This compound Purification Chromatographic Purification Synthesis->Purification Screening Solvent & Method Screening Purification->Screening Growth Single Crystal Growth Screening->Growth DataCollection Data Collection (Diffractometer) Growth->DataCollection Processing Data Processing (Indexing, Integration) DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Deposition Database Deposition (e.g., CSD) Validation->Deposition

Caption: Workflow from synthesis to final structure deposition for this compound compounds.

Crystallization Success Factors

G Purity High Compound Purity (>95%) Crystal High-Quality Single Crystal Purity->Crystal Conditions Optimal Conditions (Slow Cooling/Evaporation) Conditions->Crystal Solvent Appropriate Solvent Choice Solvent->Crystal Data Good Diffraction Data (High Resolution) Crystal->Data Structure Accurate & Refined Crystal Structure Data->Structure

Caption: Key factors influencing the successful outcome of an X-ray crystallography experiment.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-azabicyclo[3.1.0]hexane scaffold is a key structural motif found in a wide array of bioactive compounds. These molecules are often considered conformationally constrained analogues of piperidines, a common feature in many pharmaceuticals.[1] Their unique three-dimensional structure makes them attractive candidates in drug discovery for developing potent and selective therapeutic agents, including dipeptidyl peptidase IV (DPP-4) inhibitors and modulators of metabotropic glutamate receptors.[2][3] High-resolution mass spectrometry (HRMS) is an indispensable analytical tool for the unambiguous identification and structural elucidation of these novel derivatives.[4][5] Techniques such as electrospray ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide the accuracy and resolution required to confirm molecular formulas and investigate fragmentation pathways, which is critical during synthesis and metabolic studies.[1][2][6]

Instrumentation and Methodology

The analysis of this compound derivatives is typically performed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.[7][8] This combination, known as LC-HRMS, allows for the separation of complex mixtures and the precise mass measurement of individual components.

  • Liquid Chromatography (LC): Reversed-phase chromatography is commonly employed to separate the derivatives based on their polarity. A C18 column is often used with a mobile phase gradient consisting of water and a polar organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization.[9]

  • Ionization: Electrospray ionization (ESI) is the preferred method for these compounds as it is a soft ionization technique suitable for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.[10][11]

  • Mass Analysis: High-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are used to acquire the mass spectra.[2][6] These instruments provide high mass accuracy (typically <5 ppm), enabling the confident determination of elemental compositions from the measured mass-to-charge ratios (m/z).[12]

Experimental Protocols

Protocol 1: General Sample Preparation for HRMS Analysis

This protocol outlines the basic steps for preparing this compound derivatives for direct infusion or LC-HRMS analysis. Proper sample preparation is crucial for obtaining high-quality, reproducible data and preventing instrument contamination.[11][13]

  • Initial Dissolution: Accurately weigh approximately 1 mg of the solid sample and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a stock solution of 1 mg/mL.[10]

  • Dilution: Take a 10-100 μL aliquot of the stock solution and dilute it with 1 mL of the initial mobile phase (e.g., a mixture of water and acetonitrile/methanol with 0.1% formic acid).[10] The final concentration should be in the range of 1-10 µg/mL to avoid detector saturation and ion suppression.[10]

  • Filtration (If Necessary): If any precipitate or particulate matter is visible, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.[10]

  • Vial Transfer: Transfer the final, clear solution into a 2 mL autosampler vial with a screw cap and a soft septum.[10]

  • Blank Samples: It is good practice to run a blank sample (solvent only) before and after the sample set to check for carryover and ensure system cleanliness.[10]

Protocol 2: LC-HRMS Data Acquisition Method

This protocol provides a general starting point for developing an LC-HRMS method for the analysis of this compound derivatives. Parameters should be optimized for specific analytes.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: ESI-TOF or ESI-Orbitrap.

  • Ionization Mode: Positive (ESI+).

  • Capillary Voltage: 2.5 - 3.5 kV.[2]

  • Scan Range: m/z 100–750.[2]

  • Resolution: >10,000 (FWHM).

  • Lock Mass: Use a known reference compound (e.g., Leucine-Enkephalin) for continuous internal mass calibration to ensure high mass accuracy.[2]

Data Presentation

High-resolution mass spectrometry provides exact mass data, which is used to confirm the elemental composition of synthesized this compound derivatives. The table below summarizes HRMS data for several representative compounds from this class.

Compound NameMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
Methyl 1-(4-chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateC₁₂H₁₁ClNO₄268.0371268.0382[6]
Methyl 1-(4-bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateC₁₂H₁₁BrNO₄311.9866311.9874[6]
Methyl 1-(2-nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateC₁₂H₁₁N₂O₆279.0612279.0611[6]
tert-Butyl 1-(2-nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateC₁₅H₁₇N₂O₆321.1081321.1077[6]

Visualizations

Workflow and Fragmentation Diagrams

The following diagrams illustrate the general experimental workflow for HRMS analysis and a plausible fragmentation pathway for a representative this compound structure.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Start Solid Compound Dissolve Dissolve in Solvent (1 mg/mL) Start->Dissolve Dilute Dilute Sample (1-10 µg/mL) Dissolve->Dilute Filter Filter (optional) Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial LC LC Separation (C18 Column) Vial->LC ESI Ionization (ESI+) LC->ESI MS High-Resolution MS (TOF / Orbitrap) ESI->MS Process Data Acquisition & Accurate Mass Determination MS->Process Confirm Formula Confirmation Process->Confirm Fragment Fragmentation Analysis (MS/MS) Process->Fragment

Caption: General workflow for LC-HRMS analysis of small molecules.

Fragmentation_Pathway Precursor Precursor Ion This compound [M+H]⁺ Fragment1 Fragment A Loss of C₂H₄ [M+H - 28]⁺ Precursor->Fragment1 -C₂H₄ Fragment2 Fragment B Ring Opening Precursor->Fragment2 Ring Cleavage Fragment3 Fragment C Loss of CH₃N [M+H - 29]⁺ Fragment2->Fragment3 -CH₂NH₂⁺

Caption: Putative fragmentation pathway for a bicyclic amine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Azabicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the 2-azabicyclo[3.1.0]hexane scaffold. This valuable structural motif is a key component in a wide range of biologically active compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Dirhodium(II)-Catalyzed Cyclopropanation

Question: My dirhodium(II)-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this reaction are a common challenge. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:

  • Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, increasing the temperature from room temperature to 70 °C, and further to 90 °C, has been shown to significantly improve the yield.[1][2]

  • Catalyst Choice: The choice of dirhodium(II) catalyst can have a substantial impact on the reaction's efficiency. While Rh₂(OAc)₄ is commonly used, bridged tetracarboxylate catalysts like Rh₂(esp)₂ have demonstrated superior performance in some cases, leading to higher yields.[2]

  • Catalyst Loading: While the goal is often to use low catalyst loadings for efficiency and cost-effectiveness, excessively low concentrations might be insufficient. However, studies have shown that loadings as low as 0.005 mol% can be effective under optimized conditions.[1][2] If you are using very low loadings, ensure all other parameters are optimal.

  • Slow Addition of Diazoacetate: A slow addition of the diazoacetate solution can be beneficial in maintaining a low concentration of the reactive carbene intermediate, which can help minimize side reactions.

  • Solvent: The choice of solvent can influence the reaction outcome. While dichloromethane (CH₂Cl₂) is frequently used, other solvents should be considered if yields remain low.

Logical Relationship: Troubleshooting Low Yield in Cyclopropanation

G Troubleshooting Low Yield in Dirhodium(II)-Catalyzed Cyclopropanation start Low Yield Observed temp Optimize Temperature (e.g., 70-90 °C) start->temp catalyst Screen Dirhodium(II) Catalysts (e.g., Rh₂(OAc)₄ vs. Rh₂(esp)₂) temp->catalyst loading Adjust Catalyst Loading catalyst->loading addition Implement Slow Addition of Diazoacetate loading->addition solvent Evaluate Different Solvents addition->solvent success Yield Improved solvent->success G General Workflow for Photochemical Synthesis start Start: Maleimide & Diazoalkane Precursor step1 In Situ Generation of Diazoalkane start->step1 step2 [3+2] Cycloaddition step1->step2 intermediate Pyrazoline Intermediate step2->intermediate step3 Photochemical Decomposition (e.g., high-pressure mercury lamp) intermediate->step3 step4 Purification (e.g., silica gel chromatography) step3->step4 end Product: 3-Azabicyclo[3.1.0]hexane Derivative step4->end

References

Technical Support Center: Synthesis of 2-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the 2-azabicyclo[3.1.0]hexane scaffold. This valuable structural motif is a key component in a variety of bioactive molecules. This guide addresses common side reactions and other experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound and its derivatives.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
AZB-001 Low to no yield of the desired this compound product. - Incomplete reaction. - Decomposition of starting materials or product. - Incorrect reaction conditions (temperature, solvent, catalyst). - Inactive reagents.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Verify the stability of your starting materials and the product under the reaction conditions. - Optimize reaction parameters such as temperature, concentration, and reaction time. - Use freshly purified reagents and anhydrous solvents.
AZB-002 Formation of a mixture of diastereomers (exo/endo). - Lack of stereocontrol in the cyclopropanation or cycloaddition step. - The chosen catalyst or directing group is not effective.- For Simmons-Smith reactions, the use of a directing group (e.g., a hydroxyl group) can enhance diastereoselectivity. - In dirhodium(II)-catalyzed cyclopropanations, the choice of rhodium catalyst can influence the exo/endo selectivity.[1] - For 1,3-dipolar cycloadditions, the stereoselectivity can be influenced by the catalyst, solvent, and the nature of the dipolarophile.
AZB-003 An unexpected byproduct is the major product. - A competing side reaction is kinetically or thermodynamically favored under the chosen conditions.- Re-evaluate the reaction mechanism to identify potential side reactions. - Adjusting the reaction temperature or the order of reagent addition may favor the desired pathway. - For instance, in some cases of the Corey-Chaykovsky reaction, 1,4-addition can compete with the desired 1,2-addition.[2]
AZB-004 Difficulty in separating the desired product from starting materials or byproducts. - Similar polarities of the components of the reaction mixture.- Optimize the chromatographic separation method (e.g., try different solvent systems or use a different stationary phase). - For diastereomers, chiral HPLC or derivatization to form easily separable compounds can be effective.[3] - Recrystallization can also be a powerful purification technique.

Frequently Asked Questions (FAQs)

Synthesis and Side Reactions

Q1: What are the most common methods for synthesizing the this compound core?

A1: The primary synthetic strategies include:

  • Intramolecular Cyclization: This can involve the cyclization of γ-haloamines or related precursors.

  • Cyclopropanation of 2,3-Dihydropyrroles: The Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations are commonly employed.

  • 1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with alkenes can construct the bicyclic system.[4]

  • Rearrangement of Spirocyclic Epoxides: Certain 1-oxa-6-azaspiro[2.5]octane derivatives can undergo rearrangement to form 2-azabicyclo[3.1.0]hexanes.[5]

Q2: I am using a Simmons-Smith reaction for cyclopropanation and observing a byproduct with a higher molecular weight. What could it be?

A2: A common side reaction in Simmons-Smith cyclopropanation, especially with prolonged reaction times or excess reagent, is the methylation of heteroatoms present in the substrate, such as the nitrogen of an amine or the oxygen of a hydroxyl group.[6]

Q3: My Corey-Chaykovsky reaction to form an aziridine intermediate is giving a significant amount of a sulfur-containing byproduct. What is it and how can I avoid it?

A3: When using certain sulfur ylides under specific conditions (e.g., with n-BuLi/THF), a notable byproduct is a β-hydroxymethyl sulfide.[7] To minimize this, consider using alternative bases or solvent systems.

Q4: I am attempting a 1,3-dipolar cycloaddition and getting a complex mixture of products. What are the likely side reactions?

A4: 1,3-dipolar cycloadditions can be complex. Potential side reactions include:

  • Formation of regioisomers: Depending on the electronics and sterics of the dipole and dipolarophile, different regioisomers can be formed.

  • Dimerization of the 1,3-dipole.

  • Epimerization at stereocenters, especially if the reaction conditions are harsh.[8]

Purification and Characterization

Q5: How can I separate the exo and endo diastereomers of my this compound product?

A5: Separation of diastereomers can be challenging due to their similar physical properties. The following techniques can be employed:

  • Flash Column Chromatography: This is the most common method. A thorough screening of different eluent systems is often necessary to achieve good separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective. Chiral HPLC is not necessary for separating diastereomers.[3][9]

  • Crystallization: If one diastereomer is more crystalline, fractional crystallization can be a highly effective method for separation on a larger scale.

  • Derivatization: Converting the diastereomeric mixture into derivatives (e.g., amides or esters with a chiral auxiliary) can sometimes lead to compounds that are more easily separated by chromatography or crystallization.

Q6: What are the key NMR features to distinguish between the exo and endo isomers?

A6: The relative stereochemistry of the cyclopropane ring protons and the protons on the pyrrolidine ring is key. 2D NMR techniques like NOESY or ROESY can be very helpful. A Nuclear Overhauser Effect (NOE) between a proton on the cyclopropane ring and a proton on the same face of the pyrrolidine ring can help assign the stereochemistry.

Key Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of N-Boc-2,3-dihydropyrrole

This protocol is adapted from procedures that utilize a modified Simmons-Smith reagent.

Materials:

  • N-Boc-2,3-dihydropyrrole

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-2,3-dihydropyrrole (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add diethylzinc (2.0 equiv) at 0 °C.

  • To this solution, add diiodomethane (2.0 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-azabicyclo[3.1.0]hexane.

Data Presentation

Table 1: Diastereoselectivity in the Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate [1]

CatalystLoading (mol %)Temperature (°C)Exo/Endo RatioYield (%)
Rh₂(OAc)₄1254:160
Rh₂(OAc)₄0.1704:132
Rh₂(esp)₂0.005100>20:195

Data is illustrative and based on reported trends. Actual results may vary.

Visualizations

Reaction Pathways and Side Reactions

The following diagrams illustrate the desired reaction pathways and potential side reactions in common synthetic routes to this compound.

G cluster_0 Simmons-Smith Cyclopropanation N-Boc-2,3-dihydropyrrole N-Boc-2,3-dihydropyrrole N-Boc-2-azabicyclo[3.1.0]hexane N-Boc-2-azabicyclo[3.1.0]hexane N-Boc-2,3-dihydropyrrole->N-Boc-2-azabicyclo[3.1.0]hexane Et₂Zn, CH₂I₂ N-methylated byproduct N-methylated byproduct N-Boc-2,3-dihydropyrrole->N-methylated byproduct Excess reagent, long reaction time

Caption: Simmons-Smith reaction and a potential side reaction.

G cluster_1 Corey-Chaykovsky Aziridination Imine Imine Aziridine Intermediate Aziridine Intermediate Imine->Aziridine Intermediate Sulfur Ylide β-hydroxy sulfide β-hydroxy sulfide Imine->β-hydroxy sulfide Side Reaction

Caption: Corey-Chaykovsky reaction for aziridination.

G cluster_2 Troubleshooting Logic for Low Yield Low Yield Low Yield Check Reaction Completion (TLC/LC-MS) Check Reaction Completion (TLC/LC-MS) Low Yield->Check Reaction Completion (TLC/LC-MS) Incomplete Incomplete Check Reaction Completion (TLC/LC-MS)->Incomplete Yes Complete Complete Check Reaction Completion (TLC/LC-MS)->Complete No Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete->Increase Reaction Time/Temp Check for Product Decomposition Check for Product Decomposition Complete->Check for Product Decomposition Decomposition Decomposition Check for Product Decomposition->Decomposition Yes Stable Stable Check for Product Decomposition->Stable No Modify Workup/Purification Modify Workup/Purification Decomposition->Modify Workup/Purification Verify Reagent Quality Verify Reagent Quality Stable->Verify Reagent Quality

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 2-Azabicyclo[3.1.0]hexane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Azabicyclo[3.1.0]hexane diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers so challenging?

The purification of this compound diastereomers often presents significant challenges due to their similar physical and chemical properties. These isomers can exhibit very close retention factors in chromatography and similar solubility profiles, making separation by standard techniques difficult. The rigid bicyclic structure can lead to subtle differences in polarity and shape between diastereomers, requiring highly selective separation methods. The synthesis of these compounds can result in complex mixtures of diastereoisomers that are typically extremely difficult to separate.[1]

Q2: What are the common methods for purifying this compound diastereomers?

Common purification methods include:

  • Flash Chromatography on Silica Gel: This is a widely used technique, though it may require careful optimization of the solvent system to achieve separation.[2]

  • Preparative Supercritical Fluid Chromatography (SFC): SFC has proven to be a valuable technique for the isocratic bulk separation of both diastereomers and enantiomers.[3] Gradient non-chiral SFC has been shown to be more successful than traditional non-chiral HPLC for separating diastereomeric mixtures of drug-like compounds.[3]

  • Crystallization: Fractional crystallization can be an effective method for separating diastereomers if suitable solvent conditions can be identified.[4]

  • Chromatography on a Chiral Stationary Phase: This method can be used for the optical resolution of enantiomers, and in some cases, may also aid in the separation of diastereomers.[5]

Q3: Can I avoid purification challenges by controlling the synthesis?

Yes, controlling the stereoselectivity of the synthesis is a highly effective strategy. By carefully selecting catalysts and reaction conditions, it is possible to form one diastereomer selectively. For instance, the choice of catalyst and hydrolysis conditions in dirhodium(II)-catalyzed cyclopropanation can lead to the clean formation of either the exo- or endo- diastereomers with high diastereoselectivity, eliminating the need for chromatographic purification.[6]

Troubleshooting Guide

Problem 1: My diastereomers are co-eluting during flash chromatography on silica gel.

  • Solution 1: Optimize the Solvent System.

    • Systematically vary the polarity of the eluent. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution.

    • Consider using a combination of solvents with different selectivities (e.g., a mixture of a hydrogen-bond donor, a hydrogen-bond acceptor, and a non-polar solvent).

  • Solution 2: Try a Different Stationary Phase.

    • If silica gel is not effective, consider using other stationary phases such as alumina, or bonded phases like diol or cyano.

  • Solution 3: Employ Preparative Thin Layer Chromatography (TLC).

    • For small-scale purifications, preparative TLC can sometimes provide better separation than column chromatography.[7]

Problem 2: I am unable to separate my diastereomers by crystallization.

  • Solution 1: Screen a Wide Range of Solvents.

    • The solubility of diastereomers can vary significantly in different solvents. Systematically screen a diverse set of solvents (polar, non-polar, protic, aprotic) and solvent mixtures.

  • Solution 2: Use a Seeding Crystal.

    • If you can obtain a small amount of one pure diastereomer, use it to seed the crystallization of the mixture.

  • Solution 3: Diastereomeric Salt Formation.

    • If your compound has a basic nitrogen, you can form diastereomeric salts with a chiral acid. These salts may have different crystallization properties, allowing for separation.[5]

Experimental Protocols

Protocol 1: Diastereomer Separation by Flash Chromatography

This protocol is a general guideline and should be optimized for each specific mixture.

  • Analytical TLC: Develop an analytical TLC method to determine the optimal solvent system. The goal is to achieve a clear separation of the diastereomeric spots with Rf values between 0.2 and 0.5.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the optimized solvent system. A shallow gradient or isocratic elution is often preferred for separating closely related diastereomers.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure diastereomers.

Protocol 2: General Procedure for Preparative SFC
  • Method Development: Develop a separation method on an analytical SFC system. Screen different columns and modifiers (e.g., methanol, ethanol, isopropanol) to find the best separation conditions.

  • Scale-Up: Transfer the optimized analytical method to a preparative SFC system. Adjust the flow rate and injection volume for the larger column.

  • Fraction Collection: Collect fractions based on the detector signal (e.g., UV).

  • Solvent Removal: Evaporate the solvent (supercritical CO2 and modifier) to obtain the purified diastereomers.

Quantitative Data

CompoundSeparation MethodDiastereomeric Ratio (dr)YieldReference
3-Azabicyclo[3.1.0]hexan-2-one derivativesCascade Annulation>20:165-95%[8]
2-methyl-3-azabicyclo[3.1.0]hexan-1-olFlash Chromatographycis/trans, 68:3264%[2]
3-(4-(Tert-butyl)phenyl)-1-(4-chlorophenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-oneNot specified~5:381%[9]
(1R,4R,5S)-14 and (1R,4S,5S)-14Preparative SFCNot specified70% (desired isomer)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Synthesis of this compound DiastereomericMixture Diastereomeric Mixture Synthesis->DiastereomericMixture Purification Purification Method DiastereomericMixture->Purification Crude Product FlashChromatography Flash Chromatography Purification->FlashChromatography SFC Preparative SFC Purification->SFC Crystallization Crystallization Purification->Crystallization Analysis Analysis FlashChromatography->Analysis SFC->Analysis Crystallization->Analysis TLC TLC Analysis->TLC HPLC HPLC Analysis->HPLC NMR NMR Spectroscopy Analysis->NMR PureDiastereomers Pure Diastereomers Analysis->PureDiastereomers Characterization troubleshooting_logic Start Start: Diastereomer Mixture InitialPurification Attempt Initial Purification (e.g., Flash Chromatography) Start->InitialPurification SeparationSuccess Separation Successful? InitialPurification->SeparationSuccess PureProduct Pure Diastereomers SeparationSuccess->PureProduct Yes Troubleshoot Troubleshoot SeparationSuccess->Troubleshoot No OptimizeSolvent Optimize Solvent System Troubleshoot->OptimizeSolvent ChangeStationaryPhase Change Stationary Phase Troubleshoot->ChangeStationaryPhase TrySFC Attempt Preparative SFC Troubleshoot->TrySFC TryCrystallization Attempt Crystallization Troubleshoot->TryCrystallization OptimizeSolvent->InitialPurification ChangeStationaryPhase->InitialPurification TrySFC->SeparationSuccess TryCrystallization->SeparationSuccess

References

Technical Support Center: Stereoselective 2-Azabicyclo[3.1.0]hexane Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective cyclopropanation of 2-azabicyclo[3.1.0]hexane systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance to improve stereoselectivity and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclopropanation of pyrrole derivatives to form this compound systems?

A1: The most prevalent and effective method is the direct cyclopropanation of N-substituted 2,5-dihydropyrroles using diazo compounds, catalyzed by transition metals, particularly dirhodium(II) complexes.[1][2][3] Other notable methods include Simmons-Smith cyclopropanation, palladium-catalyzed intramolecular asymmetric hydrocyclopropylation of alkynes, and rearrangements of spirocyclic epoxides.[4][5][6]

Q2: Which catalysts are recommended for achieving high stereoselectivity in the cyclopropanation of N-Boc-2,5-dihydropyrrole?

A2: Dirhodium(II) catalysts are highly recommended. For achieving high diastereoselectivity, catalysts like dirhodium(II) espanoate (Rh₂(esp)₂) have shown excellent results.[2] Chiral dirhodium catalysts, such as Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄, are effective for enantioselective cyclopropanations.[7] Engineered myoglobin catalysts have also emerged as a powerful biocatalytic option for high diastereo- and enantioselectivity.[8]

Q3: How can I control the formation of exo versus endo isomers?

A3: The stereochemical outcome can be controlled by the judicious choice of catalyst and subsequent hydrolysis conditions.[1][2][3] For instance, certain dirhodium catalysts can favor the formation of one isomer, and subsequent base-catalyzed epimerization or selective hydrolysis can be used to isolate the desired stereoisomer in high diastereomeric purity.[3]

Q4: What are typical catalyst loadings for dirhodium(II)-catalyzed cyclopropanations?

A4: A significant advantage of modern dirhodium(II) catalysis is the ability to use very low catalyst loadings. Loadings as low as 0.005 mol% have been demonstrated to be effective in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, which is a substantial improvement over older procedures that required 1–7 mol%.[1][2]

Q5: Are there any alternatives to diazo compounds for the cyclopropanation step?

A5: Yes, while diazo compounds are common, other reagents can be used. The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane and a zinc-copper couple, is a classic alternative.[5][9] Additionally, methods involving intramolecular cyclization of appropriately functionalized precursors can also form the cyclopropane ring.[9]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor exo/endo Ratio)
Potential Cause Troubleshooting Step Rationale
Suboptimal Catalyst Screen a panel of dirhodium(II) catalysts (e.g., Rh₂(OAc)₄, Rh₂(TFA)₄, Rh₂(esp)₂).The ligand environment of the rhodium catalyst plays a crucial role in dictating the facial selectivity of the carbene addition to the alkene. Rh₂(esp)₂ has been shown to be particularly effective.[2]
Incorrect Reaction Temperature Optimize the reaction temperature. While room temperature can work, increasing the temperature to 70-90 °C can improve both yield and selectivity in some cases.Temperature affects the rate of reaction and the conformational flexibility of the transition state, which can influence stereoselectivity.[2]
Solvent Effects Evaluate different solvents. Dichloromethane (CH₂Cl₂) and toluene are commonly used.The solvent can influence the solubility of the catalyst and reactants, as well as stabilize or destabilize the transition states leading to different stereoisomers.
Slow Addition Rate of Diazo Compound Use a syringe pump for the slow addition of the diazo compound to the reaction mixture.Maintaining a low concentration of the diazo compound minimizes side reactions and can improve selectivity by ensuring the catalytic cycle proceeds through the desired pathway.
Problem 2: Low Enantioselectivity in Asymmetric Cyclopropanation
Potential Cause Troubleshooting Step Rationale
Ineffective Chiral Ligand Test a variety of chiral dirhodium catalysts with different ligands (e.g., DOSP, PTAD, biTISP).[7][10]The chiral environment created by the ligands is directly responsible for inducing enantioselectivity. The optimal ligand is often substrate-dependent.
Racemization of Product Analyze the product mixture over time to check for racemization under the reaction or workup conditions. Consider milder workup procedures.The product itself might be susceptible to racemization under acidic, basic, or thermal conditions.
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.Chiral catalysts can be sensitive to air and moisture, leading to deactivation or the formation of less selective catalytic species.
Use of Biocatalyst Consider using an engineered myoglobin catalyst.Biocatalysts can offer exceptionally high diastereo- and enantioselectivity (up to 99.9% de and 99.9% ee) due to their well-defined active sites.[8]

Quantitative Data Summary

Table 1: Optimization of Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate [2]

EntryCatalystTemperature (°C)Yield (%)exo/endo Ratio
1Rh₂(OAc)₄25low-
2Rh₂(OAc)₄7091.1:1
3Rh₂(TFA)₄70151:1.1
4Rh₂(oct)₄70321.2:1
5Rh₂(esp)₂70251:1.5
6Rh₂(esp)₂90761:1.5

Data extracted from a study optimizing reaction conditions.[2] The study found that Rh₂(esp)₂ at 90 °C provided a significant improvement in yield.

Experimental Protocols

Key Experiment: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

This protocol is based on the optimized conditions reported for achieving high yields in the cyclopropanation reaction.[2]

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) espanoate (Rh₂(esp)₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried, three-neck flask under an argon atmosphere, add the dirhodium(II) catalyst (0.005 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C).

  • Using a syringe pump, add a solution of ethyl diazoacetate (1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture over a period of 6 hours.

  • After the addition is complete, continue to stir the reaction at the same temperature for an additional 2 hours.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel or carried on to subsequent steps, such as selective hydrolysis to isolate a single stereoisomer.

Visualizations

experimental_workflow General Workflow for Stereoselective Cyclopropanation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_analysis Stereochemical Analysis reactants N-Boc-2,5-dihydropyrrole + Solvent (CH2Cl2) setup Combine in Flask under Inert Atmosphere reactants->setup catalyst Dirhodium(II) Catalyst (e.g., Rh2(esp)2) catalyst->setup heat Heat to Optimal Temperature (e.g., 90°C) setup->heat 1. addition Slow Addition of Ethyl Diazoacetate (Syringe Pump) heat->addition 2. stir Stir and Monitor (TLC, NMR) addition->stir 3. cool Cool to Room Temperature stir->cool 4. concentrate Concentrate in vacuo cool->concentrate purify Purification (e.g., Chromatography) concentrate->purify product exo/endo Product Mixture purify->product analysis Determine d.r. / e.e. (NMR, Chiral HPLC) product->analysis

Caption: General experimental workflow for dirhodium-catalyzed cyclopropanation.

troubleshooting_logic Troubleshooting Logic for Low Stereoselectivity cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues start Low Stereoselectivity (d.r. or e.e.) check_catalyst Is the catalyst optimal? (e.g., Rh2(esp)2) start->check_catalyst Low d.r. check_ligand Is the chiral ligand appropriate? start->check_ligand Low e.e. check_temp Is the temperature optimized? check_catalyst->check_temp Yes solution Improved Stereoselectivity check_catalyst->solution No, optimize catalyst check_addition Is the diazo addition slow? check_temp->check_addition Yes check_temp->solution No, optimize temp. check_addition->solution Yes check_conditions Are reaction conditions anhydrous/inert? check_ligand->check_conditions Yes check_ligand->solution No, screen ligands consider_biocat Consider biocatalyst (e.g., engineered Myoglobin) check_conditions->consider_biocat Still low check_conditions->solution No, improve setup consider_biocat->solution

Caption: A decision-making flowchart for troubleshooting low stereoselectivity.

References

Technical Support Center: RuO₂-Mediated Oxidation of 2-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing the ruthenium dioxide (RuO₂)-mediated oxidation of 2-Azabicyclo[3.1.0]hexane, a key transformation in the synthesis of various biologically active compounds.

Troubleshooting Guide

Q1: My reaction is sluggish or shows low conversion of the starting material. What are the potential causes and how can I address them?

A1: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The activity of the ruthenium catalyst is paramount. Ensure your RuO₂ hydrate is of good quality and has been stored properly. Over time, RuO₂ can become less active. Consider purchasing a fresh batch or using RuCl₃ hydrate as a precursor, which is converted in situ to the active RuO₄ oxidant.

  • Insufficient Oxidant: Sodium periodate (NaIO₄) is the stoichiometric oxidant that regenerates the active RuO₄ species. Ensure you are using a sufficient excess of NaIO₄. A common protocol uses approximately 5 equivalents relative to the substrate.[1]

  • Poor Mixing: This is a biphasic reaction (e.g., ethyl acetate/water). Vigorous stirring is essential to ensure efficient mass transfer between the organic and aqueous phases where the catalytic cycle occurs.[1]

  • Low Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 30-40 °C) can sometimes improve the reaction rate. However, be cautious as higher temperatures may also promote side reactions.

Q2: I am observing significant byproduct formation, leading to a low yield of the desired lactam. How can I improve the selectivity?

A2: Byproduct formation is a common issue in oxidation reactions. The primary byproducts in this reaction can result from over-oxidation or alternative reaction pathways.

  • Over-oxidation: The desired lactam can be susceptible to further oxidation, leading to ring-opened products. To mitigate this, carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid excessive reaction times.

  • Solvent System: The choice of solvent can influence the reaction pathway. A biphasic system like ethyl acetate/water or acetonitrile/carbon tetrachloride/water is commonly used for the formation of lactams from N-acyl amines.[2] Using a single aqueous system with a co-solvent like tert-butanol has been reported to favor C-N bond cleavage, leading to ω-amino acids.[2]

  • N-Protecting Group: The nature of the nitrogen protecting group is crucial. Electron-withdrawing groups, such as the tert-butyloxycarbonyl (Boc) group, are generally preferred as they can modulate the reactivity of the amine and often lead to cleaner reactions.[3]

Q3: The reaction mixture turns black, and I'm having difficulty with the workup and purification. What is the recommended procedure?

A3: The black precipitate is typically composed of lower-valent ruthenium species (like RuO₂). A proper workup is essential to remove these and any remaining oxidant.

  • Quenching: At the end of the reaction, it is crucial to quench any remaining oxidant. This is typically done by adding a reducing agent like a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color of RuO₄ disappears.[1]

  • Filtration: The black ruthenium precipitate should be removed by filtration.[1] Using a pad of celite can aid in this process.

  • Extraction: After filtration, the desired product, which is in the organic phase, can be separated from the aqueous phase. The aqueous phase should be further extracted with the organic solvent (e.g., ethyl acetate) to maximize recovery.[1]

  • Chromatography: Purification of the crude product is typically achieved by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-Boc protecting group in this reaction?

A1: The N-Boc (tert-butyloxycarbonyl) group serves multiple purposes. As an electron-withdrawing group, it deactivates the nitrogen slightly, which can prevent unwanted side reactions at the nitrogen atom and often leads to a cleaner oxidation of the adjacent methylene group to a carbonyl.[2][3] It also enhances the solubility of the substrate in organic solvents commonly used for this reaction.

Q2: Can I use other ruthenium sources besides RuO₂ hydrate?

A2: Yes, ruthenium trichloride hydrate (RuCl₃·xH₂O) is a common and often more stable precursor. It is oxidized in situ by the sodium periodate to form the active ruthenium tetroxide (RuO₄) catalyst.

Q3: Are there alternative co-oxidants to sodium periodate?

A3: While sodium periodate is the most common and effective co-oxidant for generating RuO₄ in situ for this type of transformation, other oxidants like Oxone® (potassium peroxymonosulfate) have been used in other ruthenium-catalyzed oxidations.[4] However, for the specific oxidation of N-acyl amines to lactams, NaIO₄ is well-established.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC eluent system should be developed to clearly separate the starting material from the more polar lactam product. Staining with potassium permanganate can be effective for visualizing both the starting material and the product.

Data Presentation

The following table summarizes a typical experimental setup for the RuO₂-mediated oxidation of N-Boc-2-azabicyclo[3.1.0]hexane.

ParameterValueReference
Substratetert-butyl this compound-2-carboxylate[1]
Substrate Amount6.23 g (34.0 mmol)[1]
CatalystRuO₂·xH₂O[1]
Catalyst Loading2.06 g (approx. 14 mmol, ~0.4 equivalents)[1]
Co-oxidantNaIO₄[1]
Co-oxidant Amount36.4 g (170 mmol, 5 equivalents)[1]
Solvent SystemEthyl Acetate (EtOAc) / Water (H₂O)[1]
Solvent Volume650 mL EtOAc / 500 mL H₂O[1]
Reaction Time20 hours[1]
TemperatureRoom Temperature[1]

Experimental Protocols

Detailed Methodology for the Oxidation of tert-butyl this compound-2-carboxylate to tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate [1]

  • To a vigorously stirred mixture of tert-butyl this compound-2-carboxylate (6.23 g, 34.0 mmol) in ethyl acetate (650 mL), a solution of ruthenium dioxide hydrate (RuO₂·xH₂O, 2.06 g, approx. 14 mmol) and sodium periodate (NaIO₄, 36.4 g, 170 mmol) in water (500 mL) is added portionwise.

  • The biphasic mixture is stirred vigorously at room temperature for 20 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the black precipitate is removed by filtration.

  • The filtrate is transferred to a separatory funnel and the layers are separated.

  • The organic layer is quenched by washing with a 5% aqueous solution of sodium thiosulfate (250 mL).

  • The aqueous phase is extracted with ethyl acetate (3 x 250 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified by silica gel column chromatography to afford the desired tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate.

Visualizations

Reaction_Scheme General Reaction Scheme sub This compound (N-Protected) reagents RuO₂ (cat.) NaIO₄ (stoich.) Solvent System (e.g., EtOAc/H₂O) sub->reagents prod 2-Azabicyclo[3.1.0]hexan-3-one (N-Protected) reagents->prod

Caption: RuO₂-mediated oxidation of N-protected this compound.

Troubleshooting_Workflow Troubleshooting Workflow problem Problem Encountered low_conversion Low Conversion / Sluggish Reaction problem->low_conversion low_yield Low Yield / Poor Selectivity problem->low_yield workup_issues Workup / Purification Issues problem->workup_issues cause_catalyst Inactive Catalyst low_conversion->cause_catalyst Potential Causes cause_oxidant Insufficient Oxidant low_conversion->cause_oxidant Potential Causes cause_mixing Poor Mixing low_conversion->cause_mixing Potential Causes cause_overoxidation Over-oxidation low_yield->cause_overoxidation Potential Causes cause_solvent Incorrect Solvent System low_yield->cause_solvent Potential Causes cause_quenching Incomplete Quenching workup_issues->cause_quenching Potential Causes cause_filtration Difficulty filtering Ru species workup_issues->cause_filtration Potential Causes sol_catalyst Use fresh RuO₂ or RuCl₃ cause_catalyst->sol_catalyst Solution sol_oxidant Increase NaIO₄ equivalents cause_oxidant->sol_oxidant Solution sol_mixing Ensure vigorous stirring cause_mixing->sol_mixing Solution sol_overoxidation Monitor reaction closely Avoid prolonged reaction time cause_overoxidation->sol_overoxidation Solution sol_solvent Use appropriate biphasic system cause_solvent->sol_solvent Solution sol_quenching Add Na₂S₂O₃ solution cause_quenching->sol_quenching Solution sol_filtration Use Celite pad for filtration cause_filtration->sol_filtration Solution

Caption: A troubleshooting workflow for common issues in the oxidation reaction.

References

Technical Support Center: Scalable Synthesis of (1R,5S)-2-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of (1R,5S)-2-azabicyclo[3.1.0]hexane derivatives. This valuable scaffold is a key structural feature in a range of biologically active compounds.[1] This guide offers frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing the 2-azabicyclo[3.1.0]hexane core?

A1: Several methods have been developed for the synthesis of this compound derivatives. For scalable synthesis, the most prominent and well-documented method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with a diazoacetate, such as ethyl diazoacetate (EDA).[2][3] This method has been optimized for low catalyst loadings, making it more cost-effective for large-scale production.[2][3] Other notable methods include the rearrangement of spirocyclic epoxides and the intramolecular cyclopropanation of allylic diazoacetamides.[4][5]

Q2: How can I control the stereoselectivity of the cyclopropanation reaction to obtain the desired (1R,5S) isomer?

A2: Achieving the desired stereochemistry is a critical challenge. In the context of dirhodium(II)-catalyzed cyclopropanation, the choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity (exo- vs. endo-).[2][3] For enantioselective synthesis, the use of chiral dirhodium catalysts is a common strategy.[6][7] The stereoselectivity of a cyclopropanation step can also be influenced by the functional groups present on the substrate. For instance, a sterically demanding protecting group on a nearby alcohol can direct the cyclopropanation to favor the trans product.[8]

Q3: What are the key safety precautions to consider when working with diazo compounds like ethyl diazoacetate (EDA)?

A3: Ethyl diazoacetate and other diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. It is crucial to avoid conditions that can lead to the accumulation of diazomethane, which is highly toxic and explosive. Reactions involving diazo compounds should be conducted behind a safety shield, and distillation should be avoided. It is recommended to use commercially available solutions of EDA in a suitable solvent to minimize handling of the neat substance.

Q4: Are there any applications of (1R,5S)-2-azabicyclo[3.1.0]hexane derivatives in drug development?

A4: Yes, this scaffold is present in several drug candidates and biologically active molecules. For example, derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[9] Additionally, a specific derivative, N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide, has been identified as a potent and selective M3 muscarinic receptor antagonist for the potential treatment of overactive bladder.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (1R,5S)-2-azabicyclo[3.1.0]hexane derivatives, particularly via the popular dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole.

Problem 1: Low Yield of the Cyclopropanated Product

Possible Cause Suggested Solution
Inactive Catalyst Ensure the dirhodium(II) catalyst is fresh and has been stored under an inert atmosphere. Catalyst activity can diminish over time.
Sub-optimal Reaction Temperature The reaction temperature can significantly impact the yield. For the Rh₂(esp)₂-catalyzed reaction with EDA, increasing the temperature to 90 °C has been shown to improve yields.[2]
Slow Addition of Diazoacetate is Crucial Slow addition of the ethyl diazoacetate (EDA) solution is critical to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions.
Impure Starting Materials Ensure that N-Boc-2,5-dihydropyrrole and the diazoacetate are of high purity. Impurities can poison the catalyst or lead to unwanted side reactions.
Presence of Water The reaction should be carried out under anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents.

Problem 2: Poor Stereoselectivity (Incorrect exo/endo Ratio)

Possible Cause Suggested Solution
Incorrect Catalyst Choice The choice of dirhodium(II) catalyst has a significant impact on the exo/endo selectivity. For example, Rh₂(OAc)₄ often gives a mixture of diastereomers, while catalysts like Rh₂(esp)₂ can provide higher selectivity under optimized conditions.[2]
Reaction Temperature Not Optimized The diastereomeric ratio can be temperature-dependent. Experiment with a range of temperatures to find the optimal conditions for the desired isomer.
Solvent Effects The polarity of the solvent can influence the stereochemical outcome. Consider screening different anhydrous solvents.

Problem 3: Formation of Side Products

Possible Cause Suggested Solution
Carbene Dimerization If the concentration of the rhodium carbene intermediate is too high, it can dimerize. Ensure slow addition of the diazoacetate.
C-H Insertion Reactions In some cases, C-H insertion can compete with cyclopropanation. This is more common with donor/acceptor carbenes but can sometimes be observed with acceptor carbenes. Optimizing the catalyst and reaction conditions can help to favor cyclopropanation.[6][7]
Polymerization of the Olefin Some olefins are prone to polymerization, which can be initiated by trace acids. Using a non-acidic workup and ensuring the purity of reagents can mitigate this.[11]

Problem 4: Difficulty in Product Purification

Possible Cause Suggested Solution
Close Polarity of Product and Starting Material If the product and unreacted starting material have similar polarities, separation by column chromatography can be challenging. Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
Removal of Catalyst Residues Rhodium catalyst residues can sometimes be difficult to remove completely. Passing the crude product through a short plug of silica gel or celite can help. In some optimized procedures, chromatographic purification may not be necessary.[3]
Product is Water-Soluble Some derivatives can be water-soluble, making extraction difficult. In such cases, consider using a continuous liquid-liquid extractor or lyophilization.

Data Presentation

Table 1: Comparison of Catalysts for the Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate

Catalyst (1 mol%)Temperature (°C)Yield (%)exo:endo RatioReference
Rh₂(OAc)₄7091.8:1[2]
Rh₂(tfa)₄70251.4:1[2]
Rh₂(oct)₄70321.9:1[2]
Rh₂(esp)₂70322.5:1[2]
Rh₂(esp)₂90762.5:1[2]

Reactions were run at 0.500 mmol scale. Yields were determined by qHNMR analysis.

Experimental Protocols

Key Experiment: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

This protocol is adapted from the literature and describes a scalable synthesis of the this compound core.[2][3]

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)

  • Ethyl diazoacetate (EDA) solution in a suitable solvent (e.g., dichloromethane or toluene)

  • Anhydrous solvent (e.g., dimethyl carbonate - DMC)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add the dirhodium(II) catalyst (e.g., 0.005 mol%).

  • Add anhydrous solvent (e.g., DMC) to the flask.

  • Add N-Boc-2,5-dihydropyrrole (1.2 equivalents) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C).

  • Slowly add a solution of ethyl diazoacetate (1.0 equivalent) in the anhydrous solvent to the reaction mixture via the dropping funnel over several hours (e.g., 6 hours).

  • After the addition is complete, continue to stir the reaction at the same temperature until completion, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary. In some optimized procedures, direct hydrolysis of the ester can be performed without purification.[3]

Mandatory Visualizations

experimental_workflow start Start: Assemble Reaction Apparatus reagents Add Dirhodium(II) Catalyst, Anhydrous Solvent, and N-Boc-2,5-dihydropyrrole start->reagents heat Heat to Reaction Temperature (e.g., 90 °C) reagents->heat addition Slow Addition of Ethyl Diazoacetate Solution heat->addition reaction Monitor Reaction (TLC/LC-MS) addition->reaction workup Reaction Workup: Cooling and Concentration reaction->workup Completion purification Purification (e.g., Column Chromatography) workup->purification product Final Product: (1R,5S)-2-Azabicyclo[3.1.0]hexane Derivative purification->product

Caption: General experimental workflow for the scalable synthesis.

troubleshooting_flowchart decision decision start Low Yield or Side Products check_reagents Check Purity of Starting Materials and Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Conc.) check_reagents->check_conditions check_addition Verify Slow Addition of Diazoacetate check_conditions->check_addition decision_outcome decision_outcome check_addition->decision_outcome optimize_temp Optimize Reaction Temperature optimize_catalyst Screen Different Dirhodium(II) Catalysts optimize_temp->optimize_catalyst improve_purification Modify Purification Strategy optimize_catalyst->improve_purification success Improved Yield/ Purity improve_purification->success decision_outcome->optimize_temp No decision_outcome->success Yes Problem\nResolved? Problem Resolved?

Caption: Troubleshooting decision tree for synthesis optimization.

signaling_pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine (ACh) ACh->M3R Activates Derivative (1R,5S)-2-Azabicyclo[3.1.0]hexane Derivative (Antagonist) Derivative->M3R Blocks Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction

Caption: Simplified M3 muscarinic receptor signaling pathway.

References

Protecting group strategies for 2-Azabicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azabicyclo[3.1.0]hexane and its derivatives. This guide focuses on common challenges encountered with nitrogen protecting group strategies.

Troubleshooting Guides

This section addresses specific issues that may arise during the protection and deprotection of the this compound nitrogen.

Issue 1: Low or No Yield of N-Protected this compound

Potential Cause Suggested Solution
Suboptimal Reaction Conditions Temperature, reaction time, and reactant concentration are critical.[1] For Boc protection, ensure the reaction is run at the recommended temperature for the specific Boc anhydride or dicarbonate used. Perform small-scale trial reactions to optimize conditions.
Impure Reagents or Solvents Impurities can lead to side reactions or incomplete conversion.[1] Use reagents and solvents of appropriate purity and ensure solvents are anhydrous where necessary.
Atmospheric Moisture and Oxygen The nitrogen of this compound is nucleophilic and can react with atmospheric CO2, while some reagents used for protection might be sensitive to moisture.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Mixing In heterogeneous reactions, poor stirring can result in low reaction rates.[1] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction.
Steric Hindrance Bulky substituents on the bicyclic core may hinder the approach of the protecting group.

Issue 2: Incomplete Deprotection of the Nitrogen Atom

Potential Cause Suggested Solution
Insufficient Deprotection Time or Reagent "Difficult" substrates may require longer reaction times or a larger excess of the deprotecting agent.[2]
Degraded Deprotection Reagent Acidic solutions like TFA or HCl in dioxane can degrade over time. Piperidine used for Fmoc removal can also degrade.[2] Use fresh, high-quality deprotection reagents.
Low Reaction Temperature Deprotection reactions can be sluggish at lower temperatures.[2] Ensure the reaction is maintained at the recommended temperature. For challenging deprotections, a slight increase in temperature might be beneficial, but monitor for side product formation.
Peptide Aggregation (for solid-phase synthesis) In solid-phase synthesis, peptide aggregation can hinder reagent access to the protection site.[2]
Incompatible Protecting Group/Deprotection Condition The chosen deprotection method may not be suitable for the specific protecting group.

Issue 3: Formation of Side Products During Deprotection

Potential Cause Suggested Solution
Product Decomposition The deprotected this compound may be unstable under the reaction or workup conditions.[1] Monitor the reaction by TLC or LC-MS to check for product degradation.
Rearrangement of the Bicyclic Core The strained cyclopropane ring can be susceptible to opening under certain (e.g., strongly acidic or reductive) conditions.
Formation of Cyclic Amidines The free amine of the deprotected product can be thermodynamically driven to form a six-membered cyclic amidine, especially in the synthesis of derivatives like saxagliptin.[3]
Multiple Products in N-Debenzylation Standard reductive conditions for N-debenzylation (e.g., H2, Pd/C) can sometimes lead to multiple products with complex substrates.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the nitrogen of this compound?

The most commonly used protecting group is the tert-butyloxycarbonyl (Boc) group .[3][4][5][6][7] Other frequently employed protecting groups include:

  • Benzyloxycarbonyl (Cbz) [3]

  • 9-Fluorenylmethoxycarbonyl (Fmoc) [8]

  • Benzyl (Bn) [9]

  • Sulfonyl-based protecting groups such as mesyl (Ms) , nosyl (Ns) , 2-(trimethylsilyl)ethanesulfonyl (SES) , and substituted arylsulfonyl groups .[10]

Q2: How do I choose the right protecting group for my synthesis?

The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps.

  • Boc: Stable to a wide range of non-acidic conditions, making it very versatile. It is easily removed with acids like TFA or HCl.[3][4]

  • Cbz: Stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation.

  • Fmoc: Primarily used in solid-phase peptide synthesis due to its lability to basic conditions (e.g., piperidine).[8]

  • Benzyl: Stable to both acidic and basic conditions. Removal is often achieved through catalytic hydrogenation or other reductive methods.[9]

Q3: What are the standard conditions for N-Boc deprotection?

Standard conditions for N-Boc deprotection involve treating the protected compound with an acid. Common reagents include:

  • Trifluoroacetic acid (TFA) , often used neat or as a solution in a solvent like dichloromethane (DCM).[3][4]

  • p-Toluenesulfonic acid (p-TsOH) , which can be a milder alternative and can sometimes be used in mechanochemical, solvent-free conditions.[11][12]

  • Hydrochloric acid (HCl) , typically as a solution in an organic solvent like dioxane or methanol.

Q4: My deprotected this compound free amine is unstable. What can I do?

The free amine of this compound can be unstable, particularly in derivatives designed for specific biological activities.[3] To mitigate this:

  • Isolate the product as a more stable acid addition salt (e.g., hydrochloride, trifluoroacetate, or tosylate salt).[11][12]

  • If the subsequent reaction is compatible, use the salt directly without proceeding to the free amine.

  • If the free amine is required, generate it in situ immediately before the next reaction step.

Quantitative Data Summary

Table 1: Comparison of Selected Protecting Group Strategies

Protecting GroupCommon Protection ReagentsTypical Deprotection ConditionsReported Yields (for specific steps)Key Considerations
Boc Di-tert-butyl dicarbonate (Boc)₂O, 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)TFA in DCM; p-TsOH83% for deprotection with TFA[4]Versatile and widely used; acid-labile.
Cbz Benzyl chloroformate (Cbz-Cl)H₂, Pd/C-Orthogonal to Boc; requires hydrogenation.
Benzyl Benzyl bromide (BnBr), Benzyl chloride (BnCl)H₂, Pd/C; Polonovski reaction[9]-Stable; removal can sometimes be challenging.[4]
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl), N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)20% Piperidine in DMF-Base-labile; primarily for SPPS.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the N-Boc protected this compound derivative (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. The amount of TFA can vary depending on the substrate.

  • Stir the reaction at room temperature for 1-4 hours, monitoring for the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting TFA salt can often be used without further purification. If the free amine is required, proceed with a basic workup, but be mindful of potential instability.

Visualizations

experimental_workflow General Workflow for Protection/Deprotection cluster_protection Protection Step cluster_deprotection Deprotection Step start This compound reagents Protecting Group Reagent (e.g., (Boc)₂O) + Base reaction_p Reaction in Solvent (e.g., DCM) reagents->reaction_p workup_p Aqueous Workup & Extraction reaction_p->workup_p purification_p Purification (Chromatography) workup_p->purification_p product_p N-Protected Product purification_p->product_p start_d N-Protected Product product_p->start_d Proceed to Deprotection reagents_d Deprotecting Agent (e.g., TFA) reaction_d Reaction in Solvent (e.g., DCM) reagents_d->reaction_d workup_d Solvent Removal reaction_d->workup_d product_d Deprotected Product (Salt) workup_d->product_d

Caption: General experimental workflow for the protection and deprotection of this compound.

troubleshooting_logic Troubleshooting Low Yield in Protection Step start Low Yield Observed check_reagents Assess Reagent & Solvent Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Conc.) check_reagents->check_conditions Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_reagents->purify_reagents Impure check_atmosphere Inert Atmosphere Used? check_conditions->check_atmosphere Conditions OK adjust_conditions Optimize Temp/Time/ Concentration check_conditions->adjust_conditions Incorrect optimize Systematically Optimize Reaction Parameters check_atmosphere->optimize Yes improve_atmosphere Improve Inert Atmosphere Technique check_atmosphere->improve_atmosphere No/Inadequate

Caption: A logical workflow for troubleshooting low yields in protection reactions.

References

Overcoming low reactivity in functionalization of 2-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 2-azabicyclo[3.1.0]hexane during functionalization experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and functionalization of the this compound core.

Issue 1: Low Yield in Palladium-Catalyzed C-H Arylation

  • Question: My palladium-catalyzed transannular C-H arylation of a this compound derivative is resulting in low to no product yield. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in Pd-catalyzed C-H arylations of alicyclic amines are a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here are several troubleshooting steps:

    • Ligand Selection is Crucial: The choice of ligand can dramatically impact reaction rate and yield. For the C-H arylation of azabicycloalkanes, pyridine- and quinoline-carboxylate ligands have been shown to be highly effective.[1] Specifically, 2-picolinic acid and 2-quinaldic acid can significantly enhance yields compared to ligand-free reactions.[1] These ligands are believed to prevent both reversible and irreversible catalyst decomposition.[1]

    • Catalyst System Generation: First-generation catalyst systems for this transformation often suffered from low yields. Consider employing a second-generation palladium catalyst system, which has been developed to improve reaction efficiency.[1]

    • Reaction Conditions Optimization:

      • Temperature: These reactions often require high temperatures, sometimes up to 180°C in a microwave reactor.[2]

      • Solvent: t-Amyl alcohol is a commonly used solvent for this type of reaction.[2]

      • Base: A pivalate base, such as CsOPiv, is often employed.[2]

      • Reagent Stoichiometry: Ensure the correct stoichiometry of the aryl halide, base, and catalyst. An excess of the aryl halide (2-3 equivalents) is typically used.[2]

    • Glovebox-Free Conditions: While some earlier methods required glovebox conditions, newer protocols have been developed that are amenable to benchtop setup, which can simplify the experimental process and potentially improve reproducibility.[2]

Issue 2: Poor Stereoselectivity in Cyclopropanation to Form the Azabicyclo[3.1.0]hexane Core

  • Question: I am synthesizing a 3-azabicyclo[3.1.0]hexane derivative via a dirhodium(II)-catalyzed cyclopropanation of a 2,5-dihydropyrrole with ethyl diazoacetate, but the reaction is producing a mixture of exo and endo isomers. How can I improve the stereoselectivity?

  • Answer: Achieving high diastereoselectivity in the cyclopropanation to form the 3-azabicyclo[3.1.0]hexane core is a known challenge. The choice of catalyst and subsequent hydrolysis conditions are key to controlling the stereochemical outcome.

    • Catalyst Selection: The dirhodium(II) catalyst used plays a significant role in determining the exo/endo selectivity. While rhodium acetate is commonly used, other bridged tetracarboxylate catalysts like Rh₂(esp)₂ have been shown to be effective.[3]

    • Hydrolysis Conditions: The stereoselectivity can be influenced by the hydrolysis conditions following the cyclopropanation. By carefully choosing the hydrolysis method, it is possible to selectively obtain either the exo or endo isomer without the need for chromatographic separation.[3]

    • Reaction Temperature: The reaction temperature can affect the yield and selectivity. Optimization studies have shown that increasing the temperature to around 90°C can significantly improve the yield of the cyclopropanation product.[3]

    • Substrate and Reagent Purity: Ensure the purity of the N-Boc-2,5-dihydropyrrole and ethyl diazoacetate, as impurities can interfere with the catalytic cycle and affect selectivity.

Issue 3: Difficulty with N-Functionalization and Deprotection

  • Question: I am struggling to either introduce a functional group onto the nitrogen of the this compound ring or remove a protecting group without affecting the bicyclic core. What strategies can I employ?

  • Answer: Functionalization and deprotection of the nitrogen atom in the this compound system requires careful selection of reagents and conditions to avoid unwanted side reactions, such as ring opening.

    • N-Alkylation/Arylation:

      • For N-methylation, conditions such as methyl iodide with a base like cesium carbonate in acetonitrile at elevated temperatures can be effective.

      • For more complex substitutions, consider Chan-Lam coupling conditions for N-arylation.

    • Protecting Group Removal:

      • Boc Group: The tert-butyloxycarbonyl (Boc) group is a common protecting group for the nitrogen. It can typically be removed under acidic conditions, for example, with a 4M solution of HCl in 1,4-dioxane.[4]

      • Benzyl Group: Removal of benzyl-type protecting groups can be more challenging. Methods based on the Polonovski reaction have been developed for [3.1.0] systems.[5] Catalytic hydrogenation can also be used, but care must be taken as it can sometimes lead to the opening of the C1-C6 bond.[6]

    • Direct Acylation: In some cases, it is possible to directly acylate the nitrogen without prior deprotection, which can be a more efficient route.[2]

Issue 4: Unwanted Ring Opening of the Aziridine Moiety

  • Question: During my functionalization attempt, I am observing products that suggest the this compound ring has opened. How can I prevent this?

  • Answer: The strained aziridine ring of the this compound system is susceptible to nucleophilic ring opening, particularly under acidic conditions.[7][8]

    • Control of pH: Avoid strongly acidic conditions if ring integrity is desired. If acidic reagents are necessary, consider using milder acids or buffered systems.

    • Nucleophile Choice: Be mindful of the nucleophiles present in the reaction mixture. Strong nucleophiles can promote ring opening. The regioselectivity of the ring opening is often at the C6-position.[7]

    • Temperature Control: Elevated temperatures can sometimes promote ring-opening side reactions. Monitor your reactions and use the lowest effective temperature.

    • Leveraging Ring Opening: In some synthetic strategies, the facile ring opening of the aziridine moiety is intentionally used as a method of functionalization to produce substituted cyclopentene or pyrrolidine derivatives.[7][8]

Data Presentation

Table 1: Comparison of Catalyst Systems for Transannular C–H Arylation of an Azabicyclo[3.2.1]octane Substrate (Model System)

EntryCatalyst (mol %)Ligand (mol %)Yield of Arylated Product (%)
1Pd(OAc)₂ (10)None46
2Pd(OAc)₂ (10)2-Picolinic acid (5)~80
3Pd(OAc)₂ (10)2-Picolinic acid (20)24
4Pd(OAc)₂ (10)2-Quinaldic acid (5)~80
5Pd(OAc)₂ (10)2-Quinaldic acid (20)77-85
Data synthesized from information presented in reference[1].

Table 2: Yields for Pd-Catalyzed C-H Arylation of an Azabicyclo[3.1.0]hexane Core with Various Aryl Halides

EntryAryl HalideYield (%)
1Example 383
2Example 618
3Example 765
4Example 824
Data extracted from selected examples in reference[2].

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection

This protocol describes a general method for the removal of a tert-butyloxycarbonyl (Boc) protecting group from a this compound derivative.[4]

  • Dissolve the Boc-protected this compound derivative (1 equivalent) in dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add a 4 M solution of HCl in 1,4-dioxane (e.g., 8 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of CO₂ ceases.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be redissolved in DCM and concentrated again (repeated three times) to ensure complete removal of excess HCl, yielding the hydrochloride salt of the deprotected amine.[4]

Protocol 2: General Procedure for N-Methylation

This protocol outlines a method for the methylation of the nitrogen atom in a 2-azabicyclo[3.1.0]hexan-3-one.

  • To a suspension of the 2-azabicyclo[3.1.0]hexan-3-one (1 equivalent) and cesium carbonate (Cs₂CO₃, ~1.75 equivalents) in acetonitrile (MeCN), stir for 15 minutes at room temperature.

  • Add methyl iodide (MeI, ~1.5 equivalents) dropwise to the suspension.

  • Seal the reaction vial and heat the mixture at 75°C for 12 hours.

  • Cool the resulting mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate in vacuo to obtain the crude N-methylated product, which can be further purified by chromatography if necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Functionalization start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impurity/Error Found (Rectify & Repeat) check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal (Adjust & Repeat) optimize_catalyst Optimize Catalyst System (Ligand, Loading) check_conditions->optimize_catalyst Conditions Correct consider_strategy Re-evaluate Functionalization Strategy optimize_catalyst->consider_strategy Optimization Fails success Improved Yield optimize_catalyst->success Yield Improves consider_strategy->success New Strategy Works Functionalization_Decision_Tree Choosing a Functionalization Strategy for this compound target Desired Functionalization? n_func N-Functionalization (Alkylation, Acylation) target->n_func Nitrogen Atom c_h_func C-H Functionalization (Arylation) target->c_h_func Carbon Skeleton ring_open Ring Opening for Substituted Pyrrolidine/Cyclopentene target->ring_open Break Bicyclic Core n_func_method Use Alkyl Halide/Base or Acylating Agent n_func->n_func_method c_h_func_method Use Pd-Catalysis with Pyridine/Quinoline-Carboxylate Ligands c_h_func->c_h_func_method ring_open_method Use Acidic Conditions with Nucleophile ring_open->ring_open_method Pd_Catalysis_Pathway Simplified Palladium-Catalyzed C-H Activation Pathway sub Azabicyclo[3.1.0]hexane Derivative coordination Coordination of Amine to Pd sub->coordination pd_cat Pd(II) Catalyst + Ligand pd_cat->coordination c_h_activation Transannular C-H Activation (Forms Palladacycle) coordination->c_h_activation ox_add Oxidative Addition of Ar-I c_h_activation->ox_add red_elim Reductive Elimination ox_add->red_elim product Arylated Product red_elim->product pd0 Pd(0) red_elim->pd0 reox Re-oxidation pd0->reox reox->pd_cat

References

Preventing epimerization during 2-Azabicyclo[3.1.0]hexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 2-Azabicyclo[3.1.0]hexane scaffolds. This resource provides targeted troubleshooting guides and frequently asked questions to help you prevent and resolve issues related to epimerization, ensuring the stereochemical integrity of your compounds.

Troubleshooting Guide: Preventing Epimerization

This guide addresses the most common scenarios where epimerization is observed during reactions involving the this compound core structure.

Problem 1: Significant epimerization observed at a stereocenter alpha to a carbonyl group (e.g., C3-position).

Possible Causes & Solutions:

  • Prolonged Reaction Times or High Temperatures: These conditions can allow the reaction to reach thermodynamic equilibrium, which may favor the undesired epimer.[1]

    • Troubleshooting Steps:

      • Monitor the reaction closely: Use techniques like TLC, LC-MS, or NMR to determine the optimal reaction time that maximizes the yield of the desired product while minimizing epimerization.[1][2]

      • Reduce the reaction temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can favor the kinetically controlled product, which is often the desired stereoisomer.[1][3] Be aware that this will likely increase the required reaction time.

  • Inappropriate Choice of Base: The strength and steric bulk of the base used can significantly impact the rate of epimerization, especially at centers alpha to carbonyls.[1][4]

    • Troubleshooting Steps:

      • Use a weaker or sterically hindered base: If your protocol allows, switch from strong, non-hindered bases (like triethylamine) to milder or bulkier bases such as N,N-diisopropylethylamine (DIPEA), 2,4,6-collidine, or N-methylmorpholine (NMM).[1][2][3]

      • Control stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion.[1] An excess of base increases the risk of deprotonation and racemization.[2]

  • Sub-optimal Coupling Reagents (for Amide Bond Formation): The choice of coupling reagent and additives is critical for suppressing epimerization during the activation of carboxylic acids.

    • Troubleshooting Steps:

      • Use racemization-suppressing additives: Always use carbodiimide coupling reagents like DIC or EDC in combination with additives such as 1-Hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure.[3]

      • Avoid prolonged pre-activation: Allowing the activated carboxylic acid to stand for too long before adding the amine component can lead to side reactions, including epimerization.[2] It is often better to add the coupling reagent in situ.[2]

      • Consider alternative coupling reagents: For particularly sensitive substrates, consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) reagents, which are known for low epimerization rates, though conditions should still be optimized.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epimerization for this compound-3-carboxylic acid derivatives? A1: The primary mechanism is the base-catalyzed deprotonation of the α-carbon (the C3 position), which is acidic due to the adjacent carbonyl group. This deprotonation forms a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of stereoisomers and a loss of stereochemical purity.

Troubleshooting_Workflow cluster_temp Temperature Control cluster_base Base Selection cluster_reagent Coupling Reagent cluster_time Reaction Time start Epimerization Detected by Chiral HPLC / NMR? temp_check Is reaction run at > 0°C? start->temp_check Yes lower_temp Action: Lower temperature to 0°C or -20°C temp_check->lower_temp Yes base_check Is a strong, non-hindered base used (e.g., TEA)? temp_check->base_check No end_node Re-analyze Product Stereochemical Purity lower_temp->end_node change_base Action: Switch to a hindered base (DIPEA, Collidine) base_check->change_base Yes reagent_check Are racemization-suppressing additives used (HOAt, Oxyma)? base_check->reagent_check No change_base->end_node add_additive Action: Add HOAt or Oxyma to carbodiimide coupling reagent_check->add_additive No time_check Is reaction time > 12h without monitoring? reagent_check->time_check Yes add_additive->end_node monitor_time Action: Monitor closely and quench upon completion time_check->monitor_time Yes time_check->end_node No monitor_time->end_node

References

Technical Support Center: 2-Azabicyclo[3.1.0]hexane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-azabicyclo[3.1.0]hexane intermediates. These resources are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound intermediates?

A1: The primary stability concern for this compound intermediates is their susceptibility to ring-opening reactions. This is due to the inherent strain in the fused bicyclic ring system.[1] Degradation can be initiated by exposure to moisture, heat, light, and acidic or basic conditions.

Q2: How do acidic and basic conditions affect the stability of these intermediates?

A2: Both acidic and basic conditions can promote the degradation of this compound intermediates.

  • Acidic conditions: Can lead to the hydrolysis of protecting groups (e.g., N-Boc) and the protonation of the nitrogen atom, which can facilitate nucleophilic attack and subsequent ring opening.

  • Basic conditions: Can also promote ring-opening, particularly if there are susceptible functional groups on the molecule. For the drug Saxagliptin, which contains this bicyclic moiety, degradation is observed in both acidic and alkaline conditions.[2][3][4][5]

Q3: What are the common degradation products observed?

A3: Common degradation pathways include:

  • Hydrolysis: If the intermediate has an amide or ester functionality, this can be hydrolyzed under acidic or basic conditions. For instance, in Saxagliptin, the nitrile group can be hydrolyzed to a carboxylic acid.

  • Intramolecular Cyclization: For certain derivatives, intramolecular reactions can occur. A key degradation pathway for Saxagliptin involves the intramolecular cyclization of the amino group onto the nitrile, forming a cyclic amidine.[6]

  • Ring-Opening Products: Nucleophilic attack on the cyclopropane ring can lead to various ring-opened products, such as substituted pyrrolidines.

Q4: How can I improve the stability of my this compound intermediate during storage and handling?

A4: To maintain the integrity of these intermediates, proper storage and handling are crucial. It is recommended to store them in a cool, dry environment, away from moisture, excessive heat, and light.[6] Using well-sealed containers is also advised. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

Q5: What is the role of the N-protecting group in the stability of these intermediates?

A5: The N-protecting group plays a significant role in the stability of this compound intermediates. Electron-withdrawing protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can decrease the nucleophilicity of the nitrogen atom, making the ring system less prone to certain reactions. However, the stability of the protecting group itself is a factor, as its cleavage can expose a reactive amine.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield or decomposition during synthesis Reaction conditions are too harsh (e.g., high temperature, strong acid/base). - Lower the reaction temperature. - Use milder reagents. - Optimize the reaction time to minimize exposure to harsh conditions.
Presence of moisture. - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Side reactions during cyclopropanation (e.g., Simmons-Smith reaction). - Optimize the stoichiometry of the cyclopropanating agent. - Control the addition rate of the reagents. - Ensure the purity of the starting alkene.[7][8][9][10][11]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of the intermediate. - Analyze the sample immediately after preparation. - Check the pH of the mobile phase and sample diluent to ensure they are compatible with the intermediate's stability. - Store samples at low temperatures and protected from light before analysis.
Formation of impurities during the reaction. - Characterize the impurities using techniques like MS/MS to understand their structure and formation pathway. - Adjust reaction conditions to minimize the formation of these specific impurities.
Inconsistent results in biological assays Degradation of the compound in the assay buffer. - Assess the stability of the compound in the assay buffer over the time course of the experiment. - Prepare fresh solutions of the compound for each experiment. - Consider using a different buffer system if instability is observed.

Quantitative Stability Data

The following table summarizes hypothetical stability data for a generic N-Boc-protected this compound intermediate based on qualitative descriptions from forced degradation studies of related compounds like Saxagliptin.[2][3][4][12]

Condition Time (hours) % Degradation Major Degradation Products
0.1 M HCl (aq) 2415%N-deprotected intermediate, Ring-opened products
pH 4.0 Buffer 24< 5%Minor hydrolysis products
pH 7.4 Buffer 24< 2%Negligible degradation
0.1 M NaOH (aq) 2420%Ring-opened products, Products of protecting group cleavage
3% H₂O₂ (aq) 2410%Oxidized products
Thermal (80°C) 24< 2%Negligible degradation
Photolytic (ICH Q1B) 24< 2%Negligible degradation

Experimental Protocols

Protocol for Forced Degradation Study of N-Boc-2-azabicyclo[3.1.0]hexane Intermediate

Objective: To evaluate the stability of the intermediate under various stress conditions to identify potential degradation pathways and products.

Materials:

  • N-Boc-2-azabicyclo[3.1.0]hexane intermediate

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 4.0 and 7.4)

  • HPLC system with UV or MS detector

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the intermediate in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of the intermediate in an oven at 80°C for 24 hours.

    • Prepare a 0.1 mg/mL solution in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the intermediate (0.1 mg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the solution by HPLC.

  • Control Sample: Prepare a 0.1 mg/mL solution of the unstressed intermediate in the mobile phase.

  • HPLC Analysis:

    • Inject all samples (stressed and control) into the HPLC system.

    • Use a suitable gradient method to separate the parent compound from any degradation products.

    • Monitor the elution profile with a UV detector at an appropriate wavelength or with a mass spectrometer.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

Visualizations

Decomposition_Pathways cluster_products Degradation Products Intermediate This compound Intermediate Acid Acidic Conditions (e.g., HCl) Intermediate->Acid Base Basic Conditions (e.g., NaOH) Intermediate->Base Nucleophile Nucleophiles Intermediate->Nucleophile RingOpened Ring-Opened Products e.g., Substituted Pyrrolidines Acid->RingOpened Ring Opening Hydrolyzed Hydrolyzed Products e.g., Amide to Carboxylic Acid Acid->Hydrolyzed Hydrolysis Base->RingOpened Ring Opening Cyclized Intramolecular Cyclization Products e.g., Cyclic Amidine Base->Cyclized Cyclization Nucleophile->RingOpened Nucleophilic Attack

Caption: Key degradation pathways of this compound intermediates.

Troubleshooting_Workflow Start Low Yield or Unexpected Impurities Check_Reaction Review Reaction Conditions (Temp, Reagents, Time) Start->Check_Reaction Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Optimize_Conditions Optimize Reaction: - Milder Reagents - Lower Temperature - Shorter Time Check_Reaction->Optimize_Conditions Purify_Materials Purify/Re-purify Starting Materials Check_Purity->Purify_Materials Inert_Atmosphere Use Inert Atmosphere (Ar, N2) Check_Moisture->Inert_Atmosphere Analyze_Impurities Characterize Impurities (LC-MS, NMR) Optimize_Conditions->Analyze_Impurities Purify_Materials->Analyze_Impurities Inert_Atmosphere->Analyze_Impurities End Problem Resolved Analyze_Impurities->End

References

Validation & Comparative

A Tale of Two Rings: 2-Azabicyclo[3.1.0]hexane and Azetidine as Proline Mimics in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of peptide design and drug discovery, the strategic replacement of natural amino acids with constrained mimics can unlock significant improvements in potency, stability, and selectivity. Proline, with its unique cyclic structure, plays a pivotal role in defining the conformation of peptides. Consequently, the development of proline surrogates has become a cornerstone of peptidomimetic chemistry. This guide provides an in-depth, data-driven comparison of two prominent proline mimics: the conformationally rigid 2-azabicyclo[3.1.0]hexane and the smaller, more flexible azetidine-2-carboxylic acid.

At a Glance: Structural and Conformational Differences

The fundamental difference between this compound and azetidine lies in their bicyclic versus monocyclic nature, which imparts distinct conformational constraints on the peptide backbone.

FeatureThis compoundAzetidine-2-carboxylic acidProline (for reference)
Structure Bicyclic (fused cyclopropane and pyrrolidine rings)Monocyclic (four-membered ring)Monocyclic (five-membered ring)
Conformational Rigidity Highly constrained due to the fused ring system.More flexible than proline, with a quasi-planar ring.Conformationally restricted.
Influence on Peptide Backbone Induces a well-defined, rigid turn.Can increase flexibility and influence cis/trans isomerization of the preceding peptide bond.Induces a "kink" in the peptide chain.

Performance in Peptides: A Data-Driven Comparison

While direct head-to-head comparisons in the same peptide scaffold are limited in published literature, we can draw valuable insights from studies on peptides incorporating these mimics, particularly in the context of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs for type 2 diabetes where proline recognition is key.

Conformational Effects: Rigidity vs. Flexibility

This compound is often employed to lock a peptide into a specific, bioactive conformation. Its rigid bicyclic structure significantly limits the rotational freedom around the peptide backbone, which can be advantageous for enhancing binding affinity to a target receptor.

Azetidine-2-carboxylic acid , being a smaller ring than proline, can surprisingly increase the flexibility of the peptide backbone in some contexts[1]. However, it can also influence the cis-trans isomerization of the peptide bond preceding it, a critical factor in peptide and protein folding and recognition[2]. Studies on tetrapeptides have shown that the introduction of an azetidine group can perturb the secondary structure that would be expected with proline[].

Proteolytic Stability: Resisting Enzymatic Degradation

A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases. The incorporation of proline mimics can sterically hinder the approach of these enzymes, thereby enhancing the peptide's half-life.

While specific quantitative data directly comparing the proteolytic stability of peptides containing this compound versus azetidine is scarce, studies on individual mimics have shown promising results. For instance, the incorporation of azetidine derivatives in dipeptides has been shown to improve stability in plasma[4]. The rigid structure of this compound is also expected to confer significant resistance to proteolysis.

MimicPeptide ContextAssayHalf-life / StabilityReference
Azetidine derivativeDipeptideHuman and mouse plasmaExcellent stability[4]
Proline AnalogsDipeptidesMouse plasmaVaried, dependent on substitution[5]

Note: This table highlights the type of data available and does not represent a direct comparison.

Biological Activity: Impact on Target Binding

The ultimate test of a proline mimic is its effect on the biological activity of the peptide. In the context of DPP-IV inhibitors, the proline residue of the substrate is crucial for binding to the enzyme's active site.

MimicTargetPeptide/InhibitorBiological Activity (IC50)Reference
Proline-containing peptidesDPP-IVPhe-Leu-Gln-Pro65.3 ± 3.5 µM[7]
Proline-containing peptidesDPP-IVIle-Pro-Ile3.9 ± 1.0 µM[8]

Note: This table provides examples of IC50 values for proline-containing DPP-IV inhibitors to establish a baseline for the potency that mimics would need to achieve.

Experimental Methodologies

To aid researchers in their comparative studies, we provide an overview of key experimental protocols.

Conformational Analysis: NMR and CD Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool to elucidate the three-dimensional structure of peptides in solution.

Experimental Workflow for NMR Analysis:

Peptide Peptide Synthesis & Purification Sample NMR Sample Preparation (Solvent, Concentration) Peptide->Sample Acquisition NMR Data Acquisition (1D, 2D-TOCSY, 2D-NOESY) Sample->Acquisition Processing Data Processing & Analysis Acquisition->Processing Structure Structure Calculation & Refinement Processing->Structure

Caption: Workflow for NMR-based peptide conformational analysis.

Key Parameters to Analyze:

  • Chemical Shifts: Deviations from random coil values can indicate secondary structure formation.

  • Nuclear Overhauser Effects (NOEs): Provide through-space distance constraints between protons, crucial for determining the 3D structure. A strong NOE between the Hα of residue i and the Hα of residue i-1 is indicative of a cis-peptide bond.

  • Coupling Constants (J-values): Provide information on dihedral angles.

Circular Dichroism (CD) Spectroscopy provides information about the secondary structure content of a peptide.

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Instrumentation: Use a CD spectrometer with a quartz cuvette of appropriate path length (e.g., 1 mm).

  • Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm at a controlled temperature.

  • Data Analysis: The resulting spectrum can be compared to reference spectra for different secondary structures (α-helix, β-sheet, polyproline II helix, random coil) to estimate the conformational composition of the peptide[5][9][10][11].

Proteolytic Stability Assay

Experimental Protocol for Plasma Stability Assay:

  • Peptide Incubation: Incubate the peptide at a final concentration of 10-50 µM in fresh plasma (e.g., human, mouse) at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic degradation by adding a precipitation agent (e.g., acetonitrile or trichloroacetic acid).

  • Analysis: Centrifuge to pellet the precipitated proteins and analyze the supernatant by LC-MS/MS to quantify the remaining intact peptide.

  • Half-life Calculation: Determine the half-life (t1/2) by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

DPP-IV Inhibition Assay

Experimental Workflow for DPP-IV Inhibition Assay:

Reagents Prepare Reagents: - DPP-IV Enzyme - Fluorogenic Substrate - Inhibitor (Peptide) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Fluorescence over Time Reaction->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for a fluorometric DPP-IV inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the inhibitor peptide at various concentrations in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0)[12][13].

  • Incubation: In a 96-well plate, pre-incubate the DPP-IV enzyme with different concentrations of the inhibitor peptide for a defined period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence (due to the cleavage of the substrate) over time using a microplate reader.

  • IC50 Determination: Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Signaling Pathway: DPP-IV in Glucose Homeostasis

The inhibition of DPP-IV is a clinically validated strategy for the treatment of type 2 diabetes. DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control.

cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Food Intake Incretins GLP-1 & GIP Secretion Food->Incretins Active_Incretins Active GLP-1 & GIP Incretins->Active_Incretins Insulin Insulin Secretion (β-cells) Active_Incretins->Insulin Stimulates DPPIV DPP-IV Active_Incretins->DPPIV Substrate Inactive_Incretins Inactive GLP-1 & GIP DPPIV->Inactive_Incretins Inactivates Inhibitor DPP-IV Inhibitor (Proline Mimic-based) Inhibitor->DPPIV Inhibits

Caption: Role of DPP-IV in incretin signaling and glucose homeostasis.

Conclusion and Future Directions

Both this compound and azetidine-2-carboxylic acid offer unique advantages as proline mimics in peptide design.

  • This compound is the preferred choice when a high degree of conformational rigidity is desired to pre-organize a peptide for optimal interaction with its target. This can lead to significant gains in binding affinity and selectivity.

  • Azetidine-2-carboxylic acid provides a more subtle modification, which can be used to fine-tune the conformational landscape of a peptide and enhance its proteolytic stability without imposing the stringent constraints of a bicyclic system.

The choice between these two mimics will ultimately depend on the specific goals of the peptide design project. Future research should focus on direct, systematic comparisons of these and other proline mimics within the same peptide scaffolds to generate a more comprehensive and quantitative understanding of their relative merits. Such studies will be invaluable for the rational design of next-generation peptide therapeutics with enhanced pharmacological properties.

References

Conformational Analysis: A Comparative Guide to 2-Azabicyclo[3.1.0]hexane and Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational properties of 2-azabicyclo[3.1.0]hexane and the proteinogenic amino acid L-proline. Understanding the distinct conformational landscapes of these molecules is critical for their application in peptidomimetics, drug design, and catalyst development. This document summarizes key structural data, details relevant experimental protocols, and presents visual aids to clarify complex conformational relationships.

Introduction: Structural Overview

L-proline is unique among the 20 common amino acids due to its secondary amine, where the side chain forms a five-membered pyrrolidine ring with the backbone. This cyclic nature imposes significant conformational restrictions on the polypeptide chain, influencing protein folding and stability.[1][2] this compound is a conformationally constrained analog of proline, featuring a cyclopropane ring fused to the pyrrolidine scaffold.[3][4] This fusion drastically reduces the molecule's flexibility, making it a valuable tool for locking a peptide or small molecule into a specific, biologically active conformation.[5][6]

Conformational Flexibility of Proline

The conformational behavior of proline is primarily defined by two key structural equilibria: ring puckering and peptide bond isomerization .

  • Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. These puckers are typically described as Cγ-endo (Down) and Cγ-exo (Up), where the Cγ atom deviates from the plane defined by the other four ring atoms, either on the same side as the carboxyl group (exo) or on the opposite side (endo).[1] The ring dynamically interconverts between these states, a process described by a pseudorotation cycle.[7][8]

  • Cis-Trans Isomerization: Unlike most other amino acid peptide bonds, which overwhelmingly favor the trans conformation, the X-Pro peptide bond (where X is any amino acid) has a relatively small energy difference between the cis and trans isomers.[9] This leads to a significant population of the cis conformation (typically 10-30% in solution), which can be a rate-limiting step in protein folding.[10][11] The puckering of the ring is coupled to the isomerization state of the preceding peptide bond.[12] Specifically, a cis peptide bond tends to favor the Cγ-endo (Down) pucker.[13]

G

Conformational Rigidity of this compound

The defining feature of this compound is the fusion of a cyclopropane ring across the Cγ and Cδ positions of the proline scaffold. This bicyclic structure introduces significant rigidity and effectively "locks" the five-membered ring into a single, well-defined conformation.

  • Locked Ring Pucker: The three-membered ring prevents the pyrrolidine portion from undergoing pseudorotation. Consequently, the molecule is fixed in a conformation that is typically an extreme Cγ-exo (Up) pucker. This rigidity pre-organizes the substituents on the ring, a property that is highly desirable in drug design for optimizing interactions with a biological target.[5]

  • Influence on Peptide Conformation: When incorporated into a peptide chain, the fixed pucker of this compound constrains the backbone dihedral angles (φ, ψ) to a much narrower range than natural proline. This makes it a powerful tool for stabilizing specific secondary structures, such as β-turns.

G

Quantitative Conformational Data

The following table summarizes key conformational parameters for L-proline and this compound derivatives, derived from computational and experimental studies.

ParameterL-ProlineThis compoundReference(s)
Ring Pucker Dynamic equilibrium between Cγ-endo and Cγ-exoLocked in a Cγ-exo-like pucker[1][5]
Pseudorotation Phase Angle (P) ~ -18° to 54° (Exo) and ~144° to 198° (Endo)Fixed value (not applicable due to rigidity)[7][8]
Predominant Backbone Angle (φ) Approx. -65°Constrained to a specific range, e.g., ~-60°[1]
Cis/Trans Isomerization Barrier ~20 kcal/molGenerally higher due to steric constraints[9]
Cis Isomer Population 10-30% (unconstrained)Significantly reduced or eliminated[9][14]

Experimental and Computational Protocols

Determining the precise conformation of these molecules relies on a combination of experimental techniques and computational modeling.

NMR is a powerful tool for studying molecular conformation in solution.

  • Objective: To determine the predominant ring pucker and the ratio of cis/trans isomers.

  • Methodology:

    • Sample Preparation: Dissolve the compound (e.g., Ac-Pro-OMe or a derivative of this compound) in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

    • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances. The presence of two distinct sets of signals for the proline or bicyclo-hexane protons indicates the presence of both cis and trans isomers. The ratio can be determined by integrating the corresponding peaks.[14][15]

    • 2D NMR (COSY & NOESY):

      • COSY (Correlation Spectroscopy): Use to establish proton-proton scalar coupling networks and assign all protons within the ring system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Use to measure through-space proximities between protons. For proline, a strong NOE between the α-proton of proline and the α-proton of the preceding residue is characteristic of a cis peptide bond.

    • Coupling Constant Analysis: Measure the ³J(H,H) coupling constants from a high-resolution 1D spectrum. These values are related to the dihedral angles via the Karplus equation and can be used to determine the ring pucker.[16]

    • Data Analysis: Analyze the NOE patterns and coupling constants to build a 3D model of the molecule's solution conformation.

This technique provides the precise solid-state structure of a molecule.

  • Objective: To determine the exact bond lengths, bond angles, and torsional angles of the molecule in a crystalline state.

  • Methodology:

    • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent or by vapor diffusion.[17]

    • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.[18]

    • Analysis: The final refined structure provides a highly accurate, static picture of the molecule's conformation in the solid state, including the exact ring pucker.

Computational methods are used to explore the conformational energy landscape.

  • Objective: To calculate the relative energies of different conformers (e.g., endo vs. exo, cis vs. trans) and the energy barriers for their interconversion.

  • Methodology:

    • Structure Building: Create an initial 3D model of the molecule.

    • Conformational Search: Perform a systematic or stochastic search of the conformational space to identify low-energy structures.

    • Quantum Mechanical Calculations (e.g., DFT): For each identified low-energy conformer, perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-31G*) to obtain accurate structures and relative energies.[19]

    • Solvent Modeling: Include the effects of solvent using implicit (e.g., PCM) or explicit solvent models, as solvation can significantly influence conformational preferences.[12]

    • Energy Profile Mapping: Calculate the energy profile along a specific coordinate (e.g., a dihedral angle or pseudorotation path) to determine transition state energies and energy barriers.[19]

G Start Hypothesize Conformation NMR NMR Spectroscopy (Solution State) Start->NMR XRay X-Ray Crystallography (Solid State) Start->XRay Comp Computational Modeling (In Silico) Start->Comp Analysis Comparative Analysis NMR->Analysis XRay->Analysis Comp->Analysis Model Refined 3D Conformational Model Analysis->Model

Conclusion

The conformational landscapes of proline and this compound are markedly different. Proline exhibits significant flexibility through both ring puckering and peptide bond isomerization, dynamic processes that are crucial for its biological roles but can be challenging to control in synthetic designs. In contrast, this compound offers a rigid scaffold with a fixed, exo-like pucker that largely eliminates this conformational ambiguity. This rigidity makes it an invaluable proline surrogate for enforcing specific conformations in peptidomimetics and other bioactive molecules, providing researchers with a powerful tool to enhance binding affinity, selectivity, and metabolic stability.

References

A Comparative Analysis of 2-Azabicyclo[3.1.0]hexane and Other Bicyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of a drug molecule is a critical determinant of its pharmacological profile. The selection of a core scaffold profoundly influences a compound's physicochemical properties, metabolic stability, and interaction with biological targets. In the landscape of medicinal chemistry, bicyclic scaffolds have garnered significant attention due to their rigid structures, which can confer improved potency and selectivity. This guide provides a comparative overview of 2-azabicyclo[3.1.0]hexane and other notable bicyclic scaffolds, namely bicyclo[2.2.2]octane and 3-azabicyclo[3.1.0]hexane, with a focus on their application in drug discovery.

Introduction to Bicyclic Scaffolds

Bicyclic scaffolds are molecular frameworks containing two fused or bridged rings. Their constrained conformations reduce the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. Furthermore, the three-dimensional nature of these scaffolds allows for precise vectoral orientation of substituents, enabling fine-tuning of interactions with biological targets.

This compound: This scaffold features a fused cyclopropane and pyrrolidine ring system. Its inherent rigidity and chirality make it an attractive building block in medicinal chemistry. It is a key component in several drug candidates and approved drugs, where it often serves as a constrained proline bioisostere.

Bicyclo[2.2.2]octane: A highly rigid bridged ring system, bicyclo[2.2.2]octane provides a non-planar scaffold that can be used to replace phenyl rings, thereby improving physicochemical properties such as solubility and metabolic stability.

3-Azabicyclo[3.1.0]hexane: Similar to its 2-aza isomer, this scaffold also contains a fused cyclopropane and pyrrolidine ring. The position of the nitrogen atom at the 3-position offers different substitution patterns and conformational properties, influencing its biological activity and pharmacokinetic profile.

Comparative Data of Bicyclic Scaffolds and Their Derivatives

Direct comparative experimental data for the parent bicyclic scaffolds is limited in the public domain. The following tables summarize available data for derivatives of these scaffolds, providing insights into their drug-like properties. It is important to note that the properties of derivatives can be significantly influenced by the nature and position of their substituents.

PropertyThis compound DerivativeBicyclo[2.2.2]octane Derivative3-Azabicyclo[3.1.0]hexane Derivative
LogP 1.8 (Calculated for a triazolyl derivative)3.6 (Imatinib analogue)[1]1.5 - 3.5 (Range for various derivatives)
Aqueous Solubility Data not available113 µM (Imatinib analogue)[1]Generally considered to have good solubility[2]
Metabolic Stability (in vitro) Good (for a 6-pyrazoylamido-3N-substituted derivative)[3][4]Improved compared to phenyl analogue (Imatinib analogue)[1]Good (for a 6-pyrazoylamido-3N-substituted derivative)[3][4]
Cell Permeability (Caco-2) Data not availableData not available23.9 to 48.3 nm/s (for spiro-fused oxindole derivatives)[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for the key assays used to determine the physicochemical and ADME properties of drug candidates.

LogP Determination via Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound between octanol and water.

Protocol:

  • Preparation of Phases: Prepare octanol saturated with water and water saturated with octanol by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by separation of the two phases.

  • Compound Preparation: Prepare a stock solution of the test compound in the octanol-saturated water phase at a known concentration.

  • Partitioning: In a screw-cap tube, add a known volume of the compound's aqueous solution and a known volume of the water-saturated octanol.

  • Equilibration: Gently shake the mixture at a constant temperature (typically 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

  • Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Protocol:

  • Reagent Preparation:

    • Prepare a liver microsomal suspension in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of the test compound at a known concentration.

    • Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).

  • Incubation:

    • Pre-incubate the test compound with the liver microsomes at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For apical-to-basolateral (A-to-B) transport (absorption), add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-to-A) transport (efflux), add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizing Experimental Workflow and Relationships

The following diagrams illustrate the logical flow of the experimental protocols and the relationship between different ADME properties.

Experimental_Workflow General Workflow for ADME Profiling cluster_physicochemical Physicochemical Properties cluster_in_vitro_adme In Vitro ADME Assays cluster_data_analysis Data Analysis & Interpretation LogP LogP Determination (Shake-Flask) Drug_Likeness Drug-Likeness Assessment LogP->Drug_Likeness Solubility Aqueous Solubility Determination Solubility->Drug_Likeness Permeability Caco-2 Permeability Permeability->Drug_Likeness Metabolic_Stability Microsomal Stability Metabolic_Stability->Drug_Likeness Lead_Optimization Lead Optimization Drug_Likeness->Lead_Optimization

Caption: Workflow for assessing the drug-like properties of a compound.

Caco2_Permeability_Assay Caco-2 Permeability Assay Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21-28 days to form monolayer Start->Culture TEER_Check Check Monolayer Integrity (TEER Measurement) Culture->TEER_Check Add_Compound Add Test Compound to Donor Chamber TEER_Check->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from Receiver Chamber at Time Points Incubate->Sample Analyze Analyze Samples (LC-MS/MS) Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Step-by-step workflow of the Caco-2 permeability assay.

Conclusion

The selection of a bicyclic scaffold is a critical decision in drug design, with each scaffold offering a unique set of properties. While direct comparative data for parent scaffolds is scarce, the available information on their derivatives suggests that this compound and its related structures can offer favorable metabolic stability and permeability profiles. Bicyclo[2.2.2]octane serves as a valuable tool for modulating physicochemical properties by replacing aromatic rings. Further head-to-head experimental comparisons of these core scaffolds are warranted to provide a clearer understanding of their intrinsic properties and to guide rational drug design. The provided experimental protocols serve as a foundation for conducting such comparative studies and for the broader characterization of novel drug candidates.

References

A Comparative Guide to the Biological Activity of 2-Azabicyclo[3.1.0]hexane Analogs and Piperidine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-azabicyclo[3.1.0]hexane analogs and their corresponding monocyclic piperidine derivatives, focusing on their interactions with key central nervous system (CNS) targets. The constrained bicyclic structure of the this compound scaffold can offer advantages in terms of receptor affinity, selectivity, and metabolic stability compared to the more flexible piperidine ring. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.

I. Comparative Biological Activity at Opioid Receptors

A key area where the structural rigidity of the this compound scaffold has been systematically compared to the piperidine motif is in the context of opioid receptor antagonists. The following data is derived from studies on N-substituted 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane analogs and their corresponding N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine counterparts.

Quantitative Data Summary

The antagonist activity of these compounds at the µ, δ, and κ opioid receptors was evaluated using a [³⁵S]GTPγS binding assay. The equilibrium dissociation constant (Ke) is a measure of the antagonist's potency, with lower values indicating higher potency.

Compound IDScaffold TypeN-Substituentµ-Opioid Receptor Ke (nM)δ-Opioid Receptor Ke (nM)κ-Opioid Receptor Ke (nM)
1 PiperidineCyclopropylmethyl0.23240.82
2 This compoundCyclopropylmethyl0.488.62.9
3 Piperidine(E)-3,7-Dimethylocta-2,6-dienyl0.111.80.11
4 This compound(E)-3,7-Dimethylocta-2,6-dienyl0.182.50.35
5 Piperidine(2S,3S)-2,3-bis(4-hydroxyphenyl)cyclopropyl)methyl0.040.530.05
6 This compound(2S,3S)-2,3-bis(4-hydroxyphenyl)cyclopropyl)methyl0.070.910.12

Data compiled from studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines and N-substituted 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexanes.[1]

Analysis: The data indicates that both the piperidine and the this compound analogs exhibit potent opioid receptor antagonist activity. In several instances, the conformationally constrained bicyclic analogs (compounds 2, 4, and 6) display comparable, albeit slightly lower, potency at the µ- and κ-opioid receptors compared to their more flexible piperidine counterparts (compounds 1, 3, and 5)[1]. This suggests that the rigid this compound scaffold can effectively mimic the bioactive conformation of the piperidine ring for opioid receptor antagonism.

II. Activity at Nicotinic Acetylcholine Receptors

The this compound scaffold has also been successfully employed in the development of potent and selective ligands for other CNS targets, such as the neuronal nicotinic acetylcholine α4β2 receptor.

Case Study: SUVN-911

SUVN-911, a 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, has been identified as a potent and selective α4β2 nicotinic acetylcholine receptor antagonist with potential antidepressant effects[2].

In Vitro Activity:

  • Binding Affinity (Ki): 1.5 nM for the α4β2 receptor.

  • Selectivity: >10 µM binding affinity for the ganglionic α3β4 receptor and selectivity over 70 other biological targets[2].

In Vivo Efficacy:

  • SUVN-911 demonstrated marked antidepressant activity in the rat forced swim test[2].

While a direct comparison with an equivalent piperidine derivative is not available in the cited literature, the high potency and selectivity of SUVN-911 highlight the utility of the this compound scaffold in designing ligands for ion channels. The rigid structure likely contributes to a more defined interaction with the receptor binding site, leading to enhanced selectivity.

III. Experimental Protocols

A. [³⁵S]GTPγS Binding Assay for Opioid Receptor Antagonism

This assay measures the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to opioid receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the human µ, δ, or κ opioid receptor.

  • Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP (Guanosine diphosphate).

  • A potent opioid agonist (e.g., DAMGO for µ receptors).

  • Test compounds (this compound and piperidine analogs).

  • Unlabeled GTPγS.

  • Whatman GF/B glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (5-10 µg of protein) are incubated in the assay buffer.

  • Add a fixed concentration of the opioid agonist to stimulate the receptors.

  • Add varying concentrations of the antagonist test compounds.

  • Add a fixed concentration of GDP (typically 10 µM).

  • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.05 nM.

  • Incubate the mixture for 60 minutes at 25°C.

  • Terminate the reaction by rapid filtration through Whatman GF/B filters.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

  • The antagonist potency (Ke) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.[3][4][5][6]

experimental_workflow_GTPgS cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Membranes Receptor Membranes Incubate Incubate at 25°C for 60 min Membranes->Incubate Agonist Opioid Agonist Agonist->Incubate Antagonist Test Antagonist Antagonist->Incubate GDP GDP GDP->Incubate GTPgS [35S]GTPγS GTPgS->Incubate Filtration Filtration Incubate->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Calculate Ke Scintillation->Analysis

Workflow for the [³⁵S]GTPγS Binding Assay.
B. Forced Swim Test (Rodent Model of Depression)

This behavioral test is used to evaluate the potential antidepressant effects of new compounds.

Materials:

  • Male Sprague-Dawley rats or mice.

  • Cylindrical glass tank (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter).

  • Water maintained at 23-25°C.

  • Video recording equipment.

  • Test compound (e.g., SUVN-911) and vehicle control.

Procedure:

  • Pre-test Session (Day 1): Each animal is individually placed in the cylinder filled with water (30 cm deep for rats, 15 cm for mice) for a 15-minute period. This session is for habituation.

  • Drug Administration: On day 2, the test compound or vehicle is administered orally or via intraperitoneal injection, typically 60 minutes before the test session.

  • Test Session (Day 2): The animals are placed back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: The entire 5-minute session is video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: The total duration of immobility is calculated for each animal. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

experimental_workflow_FST cluster_day1 Day 1: Habituation cluster_day2 Day 2: Testing cluster_analysis Analysis PreTest 15-min Pre-test Swim DrugAdmin Drug/Vehicle Administration TestSwim 5-min Test Swim DrugAdmin->TestSwim Scoring Score Immobility Time TestSwim->Scoring Stats Statistical Analysis Scoring->Stats

Workflow for the Forced Swim Test.

IV. Signaling Pathways

Nicotinic Acetylcholine α4β2 Receptor Signaling

The α4β2 nicotinic acetylcholine receptor is a ligand-gated ion channel. Upon binding of an agonist like acetylcholine, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the neuronal membrane, which can trigger a variety of downstream cellular responses. Antagonists like SUVN-911 block this process by preventing agonist binding.

signaling_pathway_nAChR cluster_receptor Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α4β2 nAChR CaInflux Ca²⁺ Influx nAChR->CaInflux Channel Opening ACh Acetylcholine (Agonist) ACh->nAChR Binds to Antagonist Antagonist (e.g., SUVN-911) Antagonist->nAChR Blocks Depolarization Membrane Depolarization CellularResponse Cellular Response Depolarization->CellularResponse CaInflux->Depolarization

Signaling Pathway of the α4β2 Nicotinic Acetylcholine Receptor.

V. Conclusion

The comparative data presented in this guide suggests that the this compound scaffold is a viable and potentially advantageous alternative to the more traditional piperidine core in the design of CNS-active compounds. The rigid bicyclic structure can maintain or even enhance biological activity while potentially offering improved selectivity and metabolic stability. The case studies on opioid receptor antagonists and the α4β2 nicotinic acetylcholine receptor antagonist SUVN-911 demonstrate the successful application of this scaffold. Further comparative studies across a broader range of CNS targets are warranted to fully elucidate the therapeutic potential of this compound analogs in drug discovery.

References

In Vitro Validation of 2-Azabicyclo[3.1.0]hexane-Based DPP-4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of 2-Azabicyclo[3.1.0]hexane-based enzyme inhibitors, primarily targeting Dipeptidyl Peptidase-4 (DPP-4), with other key alternatives. The information presented herein is supported by experimental data from publicly available scientific literature, offering a valuable resource for researchers in the field of drug discovery and development.

Performance Comparison of DPP-4 Inhibitors

The in vitro potency of enzyme inhibitors is a critical parameter in their preclinical evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Saxagliptin, a prominent this compound-based DPP-4 inhibitor, and its active metabolite, alongside other widely recognized DPP-4 inhibitors. A lower IC50 value indicates greater potency.

Inhibitor ClassCompoundTarget EnzymeIC50 (nM)Reference
This compound-based SaxagliptinHuman DPP-41.3 - 50[1][2]
5-hydroxysaxagliptin (active metabolite)Human DPP-42.6[2]
β-amino acid-based SitagliptinHuman DPP-418 - 19[1][3]
Cyanopyrrolidine-based VildagliptinHuman DPP-43.5 - 62[1][3]
Xanthine-based LinagliptinHuman DPP-41[1]
Piperidine-based AlogliptinHuman DPP-424[1]

Selectivity Profile of DPP-4 Inhibitors

Enzyme inhibitor selectivity is crucial for minimizing off-target effects and enhancing the safety profile of a drug candidate. The following table compares the selectivity of Saxagliptin and its active metabolite for DPP-4 over other closely related dipeptidyl peptidases, DPP-8 and DPP-9.

CompoundTarget EnzymeIC50 (nM)Selectivity (Fold vs. DPP-4)Reference
Saxagliptin DPP-41.3-[2]
DPP-8508~391[4]
DPP-998~75[4]
5-hydroxysaxagliptin DPP-42.6-[2]
DPP-8~2470~950[5]
DPP-9~416~160[5]
Sitagliptin DPP-418-[3]
DPP-833,780~1877[4]
DPP-955,142~3063[4]

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine the inhibitory activity of DPP-4 inhibitors.

Fluorescence-Based DPP-4 Inhibition Assay

This assay measures the inhibition of DPP-4 activity using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC).

  • Reagent Preparation :

    • Assay Buffer : Prepare a solution of 20 mM Tris-HCl (pH 8.0) containing 100 mM NaCl and 1 mM EDTA.

    • DPP-4 Enzyme Solution : Dilute human recombinant DPP-4 enzyme in the assay buffer to the desired concentration.

    • Substrate Solution : Prepare a 5 mM stock solution of H-Gly-Pro-AMC in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the final working concentration (typically 100 µM).

    • Inhibitor Solutions : Prepare a serial dilution of the test compounds (e.g., this compound derivatives) and a positive control inhibitor (e.g., Sitagliptin) in the assay buffer.

  • Assay Procedure :

    • In a 96-well black microplate, add 10 µL of each inhibitor dilution to triplicate wells.

    • Add 10 µL of assay buffer to the control wells (100% activity) and background wells.

    • Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the background wells.

    • Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis :

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Luminescence-Based DPP-4 Inhibition Assay (DPPIV-Glo™ Protease Assay)

This homogeneous "add-mix-read" assay measures DPP-4 activity using a proluminescent substrate, Gly-Pro-aminoluciferin.

  • Reagent Preparation :

    • DPPIV-Glo™ Reagent : Reconstitute the lyophilized DPPIV-Glo™ Substrate with the provided buffer and Luciferin Detection Reagent according to the manufacturer's protocol.

    • DPP-4 Enzyme Solution : Dilute purified recombinant human DPP-4 in a suitable buffer (e.g., Tris buffer, pH 8.0) containing a carrier protein like Prionex®.

    • Inhibitor Solutions : Prepare serial dilutions of the test compounds and a positive control in the same buffer as the enzyme.

  • Assay Procedure :

    • In a white or black 96-well plate, add 50 µL of the blank (buffer only), control (enzyme without inhibitor), or test inhibitor solutions.

    • Add 50 µL of the DPPIV-Glo™ Reagent to each well.

    • Mix the contents gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 30 minutes to 3 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis :

    • Subtract the background luminescence (blank wells) from all experimental values.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Visualizations

The following diagrams illustrate key concepts related to DPP-4 inhibition and the experimental validation process.

DPP4_Signaling_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 is degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor This compound DPP-4 Inhibitor Inhibitor->DPP4 inhibits

Caption: DPP-4 Signaling Pathway and Inhibition.

Experimental_Workflow start Start reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagents assay Perform In Vitro Assay (Fluorescence or Luminescence) reagents->assay measure Measure Signal (Fluorescence/Luminescence) assay->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze compare Compare Performance (Potency & Selectivity) analyze->compare end End compare->end

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

Logical_Relationship inhibitor This compound Core Structure potency High Potency (Low IC50) inhibitor->potency leads to selectivity High Selectivity (vs. DPP-8/9) inhibitor->selectivity allows for efficacy Potential Therapeutic Efficacy potency->efficacy safety Improved Safety Profile selectivity->safety

Caption: Rationale for this compound Inhibitors.

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 2-Azabicyclo[3.1.0]hexane Derivatives as DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the 2-azabicyclo[3.1.0]hexane scaffold has emerged as a cornerstone in the design of potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitors, crucial for the management of type 2 diabetes. This guide provides an objective comparison of various derivatives, supported by experimental data, to elucidate the key structural modifications that govern their inhibitory activity.

The inhibition of DPP-IV prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This, in turn, enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels. The this compound core, a key feature of the successful drug Saxagliptin, provides a rigid framework that orients substituents for optimal interaction with the DPP-IV active site.

Comparative Analysis of Inhibitory Potency

The following table summarizes the structure-activity relationship (SAR) of key this compound derivatives, highlighting the impact of substitutions on their inhibitory potency against DPP-IV. The data is extracted from seminal studies in the field, providing a clear comparison of their in vitro efficacy.

CompoundR GroupDPP-IV IC50 (nM)[1]
1 Adamantyl22
2 3-hydroxyadamantyl (Saxagliptin)1.3
3 Cyclohexyl50
4 tert-Butyl180
5 Phenyl>1000

Key Insights from SAR Studies:

  • Bulky, Lipophilic Groups are Preferred: The data clearly indicates that large, hydrophobic R groups, such as adamantyl and cyclohexyl, are crucial for potent DPP-IV inhibition. This is likely due to favorable interactions within a hydrophobic pocket of the enzyme's active site.

  • Hydroxylation of the Adamantyl Group Enhances Potency: The introduction of a hydroxyl group at the 3-position of the adamantyl ring, as seen in Saxagliptin (compound 2 ), results in a significant increase in potency (IC50 = 1.3 nM) compared to the unsubstituted adamantyl analog (compound 1 , IC50 = 22 nM)[1]. This suggests that the hydroxyl group may form a key hydrogen bond interaction with the enzyme.

  • Smaller Alkyl and Aromatic Groups Reduce Activity: Smaller, less sterically demanding groups like tert-butyl (compound 4 ) lead to a substantial decrease in inhibitory activity. Aromatic substituents, such as a phenyl group (compound 5 ), are poorly tolerated, resulting in a dramatic loss of potency.

Selectivity Profile

A critical aspect of developing DPP-IV inhibitors is ensuring their selectivity over other closely related proteases, such as DPP-8 and DPP-9, to minimize potential off-target effects. The this compound scaffold has demonstrated excellent selectivity.

CompoundDPP-IV IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-IV)Selectivity (DPP-9/DPP-IV)
Saxagliptin 1.3>10,000>10,000>7692>7692

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro DPP-IV Inhibition Assay

The inhibitory potency of the compounds was determined using a fluorometric assay.

  • Enzyme and Substrate: Recombinant human DPP-IV was used as the enzyme source. The substrate used was Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: The assay was performed in a buffer containing 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 1 mg/mL bovine serum albumin.

  • Procedure:

    • The test compounds were serially diluted in DMSO and pre-incubated with the DPP-IV enzyme in the assay buffer for 15 minutes at room temperature in a 96-well plate.

    • The enzymatic reaction was initiated by adding the Gly-Pro-AMC substrate.

    • The fluorescence intensity was measured kinetically over 30 minutes using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: The initial reaction rates were calculated, and the IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.

Selectivity Assays (DPP-8 and DPP-9)

The selectivity of the inhibitors was assessed using similar fluorometric assays with recombinant human DPP-8 and DPP-9 enzymes and their respective preferred substrates. The experimental conditions were optimized for each enzyme to ensure accurate determination of their inhibitory profiles.

In Vivo Oral Glucose Tolerance Test (OGTT)

The in vivo efficacy of the compounds was evaluated in a rat model of type 2 diabetes.

  • Animal Model: Male Zucker (fa/fa) rats were used as a model for obesity and insulin resistance.

  • Procedure:

    • The rats were fasted overnight prior to the experiment.

    • The test compounds were administered orally at a specified dose.

    • After 30 minutes, a glucose solution (2 g/kg) was administered orally.

    • Blood samples were collected from the tail vein at various time points (0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Analysis: Blood glucose levels were measured using a glucometer. The area under the curve (AUC) for glucose was calculated to assess the overall glycemic control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DPP-IV signaling pathway and the general workflow for the identification and evaluation of this compound-based DPP-IV inhibitors.

DPP_IV_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion Inhibits DPP-IV Enzyme DPP-IV Enzyme Incretin Hormones (GLP-1, GIP)->DPP-IV Enzyme Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Glucagon Secretion->Lowered Blood Glucose Suppression leads to Inactive Metabolites Inactive Metabolites DPP-IV Enzyme->Inactive Metabolites This compound Inhibitor This compound Inhibitor This compound Inhibitor->DPP-IV Enzyme Inhibits

DPP-IV Signaling Pathway and Point of Intervention.

Experimental_Workflow Compound Library Synthesis Compound Library Synthesis In Vitro DPP-IV Inhibition Assay In Vitro DPP-IV Inhibition Assay Compound Library Synthesis->In Vitro DPP-IV Inhibition Assay SAR Analysis SAR Analysis In Vitro DPP-IV Inhibition Assay->SAR Analysis Lead Compound Identification Lead Compound Identification SAR Analysis->Lead Compound Identification Selectivity Profiling (DPP-8, DPP-9) Selectivity Profiling (DPP-8, DPP-9) Lead Compound Identification->Selectivity Profiling (DPP-8, DPP-9) In Vivo Efficacy (OGTT) In Vivo Efficacy (OGTT) Lead Compound Identification->In Vivo Efficacy (OGTT) Preclinical Development Preclinical Development Selectivity Profiling (DPP-8, DPP-9)->Preclinical Development In Vivo Efficacy (OGTT)->Preclinical Development

Workflow for the Development of this compound DPP-IV Inhibitors.

References

Head-to-head comparison of different synthetic routes to 2-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure makes it an attractive component for introducing conformational constraint in drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic properties. A number of synthetic strategies have been developed to access this valuable bicyclic system, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of five prominent synthetic routes, offering a comprehensive overview of their performance based on experimental data.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key quantitative data for five distinct synthetic routes to the this compound core, providing a clear comparison of their efficiency and stereochemical control.

Synthetic RouteKey TransformationSubstrateYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Key Reagents/Catalyst
1. Cyclopropanation of Pyrrole-2,3-diones with Sulfonium YlidesDiastereoselective CyclopropanationPyrrole-2,3-dione76-95High (not specified)N/AStabilized sulfonium ylides
2. Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrroleCatalytic CyclopropanationN-Boc-2,5-dihydropyrrole76exo/endo ~1:1 to 1:5N/A (with achiral catalyst)Ethyl diazoacetate, Rh₂(esp)₂
3. Photochemical Decomposition of CHF₂-PyrazolinesPhotochemical Denitrogenation and CyclizationCHF₂-substituted pyrazoline64-71trans/cis up to 80:20N/AHigh-pressure mercury lamp
4. Enantioselective C-H ActivationPalladium-Catalyzed Enantioselective C-H ActivationN-Boc-2-azabicyclo[3.1.0]hexane92>20:199Pd(OAc)₂, TADDOL-phosphonite ligand
5. Rearrangement of a Spirocyclic EpoxideLewis Acid-Mediated Rearrangement1-Oxa-6-azaspiro[2.5]octane derivative15 (overall)Not specifiedN/AAluminium isopropoxide

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.

G Synthetic Strategies for this compound cluster_1 Route 1: Cyclopropanation of Pyrrole-2,3-diones cluster_2 Route 2: Dirhodium(II)-Catalyzed Cyclopropanation cluster_3 Route 3: Photochemical Decomposition cluster_4 Route 4: Enantioselective C-H Activation cluster_5 Route 5: Spirocyclic Epoxide Rearrangement PyrroleDione Pyrrole-2,3-dione Product1 This compound Derivative PyrroleDione->Product1 Diastereoselective Cyclopropanation SulfoniumYlide Sulfonium Ylide SulfoniumYlide->Product1 Dihydropyrrole N-Boc-2,5-dihydropyrrole Product2 exo/endo-2-Azabicyclo[3.1.0]hexane Dihydropyrrole->Product2 Diazoacetate Ethyl Diazoacetate Diazoacetate->Product2 RhCatalyst Rh₂(esp)₂ RhCatalyst->Product2 Pyrazoline CHF₂-Pyrazoline Product3 CHF₂-2-Azabicyclo[3.1.0]hexane Pyrazoline->Product3 Denitrogenation & Cyclization Light Light->Product3 StartingMaterial4 N-Boc-2-azabicyclo[3.1.0]hexane Product4 Functionalized 2-Azabicyclo[3.1.0]hexanone StartingMaterial4->Product4 Enantioselective C-H Activation PdCatalyst Pd(OAc)₂ / Ligand PdCatalyst->Product4 SpiroEpoxide 1-Oxa-6-azaspiro[2.5]octane Product5 5-Substituted-2-Azabicyclo[3.1.0]hexane SpiroEpoxide->Product5 Rearrangement LewisAcid Lewis Acid LewisAcid->Product5

Caption: Overview of five synthetic strategies for this compound.

Detailed Experimental Protocols

Route 1: Diastereoselective Cyclopropanation of Pyrrole-2,3-diones with Sulfonium Ylides

General Procedure: To a solution of the corresponding pyrrole-2,3-dione (0.5 mmol) in dry dichloromethane (5 mL) is added the stabilized sulfonium ylide (0.6 mmol). The reaction mixture is stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired this compound derivative.[1][2]

Route 2: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

General Procedure: To a solution of N-Boc-2,5-dihydropyrrole (1.0 mmol) and Rh₂(esp)₂ (0.005 mol%) in a suitable solvent (e.g., dichloromethane) is added a solution of ethyl diazoacetate (1.2 mmol) in the same solvent via syringe pump over a period of 6 hours at a specified temperature (e.g., 90 °C). The reaction mixture is stirred for an additional 2.5 hours. The solvent is then removed under reduced pressure, and the crude product is analyzed to determine the exo/endo ratio. Purification is achieved by column chromatography.[3][4][5]

Route 3: Photochemical Decomposition of CHF₂-Pyrazolines

General Procedure: A solution of the CHF₂-substituted pyrazoline (0.2 mmol) in acetonitrile (5 mL) is placed in a quartz tube. The solution is irradiated with a high-pressure mercury lamp (250–720 nm) at room temperature for a specified time. After completion of the reaction, the solvent is evaporated, and the residue is purified by silica gel column chromatography to yield the corresponding CHF₂-substituted 3-azabicyclo[3.1.0]hexane.[6][7][8][9][10]

Route 4: Enantioselective C-H Activation

General Procedure: To a mixture of N-Boc-2-azabicyclo[3.1.0]hexane (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and the TADDOL-phosphonite ligand (0.12 equiv) in a suitable solvent is added the appropriate coupling partner. The reaction is stirred at a specified temperature until completion. The crude reaction mixture is then purified by chromatography to afford the enantiomerically enriched functionalized 2-azabicyclo[3.1.0]hexanone.[11][12][13]

Route 5: Rearrangement of a Spirocyclic Epoxide

General Procedure: A mixture of the 1-oxa-6-azaspiro[2.5]octane derivative (1.0 equiv) and aluminium isopropoxide (1.5 equiv) in anhydrous toluene is heated under reflux for 36 hours. After cooling, the reaction is quenched with aqueous hydrochloric acid. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the 5-substituted-2-azabicyclo[3.1.0]hexane.[14][15][16]

Summary and Outlook

The choice of synthetic route to this compound derivatives is highly dependent on the desired substitution pattern, stereochemistry, and scalability requirements.

  • The cyclopropanation of pyrrole-2,3-diones with sulfonium ylides offers high yields for certain substituted analogs in a diastereoselective manner.[1][2]

  • The dirhodium(II)-catalyzed cyclopropanation provides a versatile entry to the core structure, with the ability to tune the exo/endo selectivity through catalyst choice, albeit with moderate diastereoselectivity with achiral catalysts.[3][4][5]

  • Photochemical decomposition of pyrazolines is a specialized method for accessing fluorinated derivatives, which are of significant interest in medicinal chemistry.[6][7][8][9][10]

  • Enantioselective C-H activation represents a state-of-the-art approach for the synthesis of highly functionalized and enantiomerically pure 2-azabicyclo[3.1.0]hexanones, demonstrating excellent stereocontrol.[11][12][13]

  • The rearrangement of a spirocyclic epoxide provides an alternative, though currently lower-yielding, pathway to substituted 2-azabicyclo[3.1.0]hexanes.[14][15][16]

For drug discovery and development, where access to enantiomerically pure and diversely functionalized scaffolds is paramount, the enantioselective C-H activation and the dirhodium(II)-catalyzed cyclopropanation (with chiral catalysts) appear to be the most powerful strategies. Further optimization of the epoxide rearrangement and exploration of the substrate scope for the sulfonium ylide cyclopropanation could enhance their utility in the future.

References

Comparative Docking Studies of 2-Azabicyclo[3.1.0]hexane Ligands in Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of docking studies involving 2-azabicyclo[3.1.0]hexane and its derivatives with various protein targets of significant therapeutic interest. The data presented is compiled from several research articles to offer an objective overview of the binding interactions and potential inhibitory activities of this ligand scaffold.

Target Protein: SARS-CoV-2 Main Protease (Mpro)

The main protease of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Several studies have explored the potential of this compound derivatives as Mpro inhibitors, often as analogs of the approved drug nirmatrelvir.

Data Presentation
Ligand/AnalogPDB ID of MproDocking Score (kcal/mol)Binding Affinity (calc.)Key Interacting ResiduesReference
Nirmatrelvir7VH8-13.1-His41, Cys145[1][2]
Nirmatrelvir Analog 17VH8-13.3ΔGbinding = -40.7 kcal/molNot specified[3]
PubChem-162-396-453Not specifiedNot specifiedΔGbinding = -49.7 kcal/molNot specified[3]
PubChem-162-396-449Not specifiedNot specifiedΔGbinding = -46.3 kcal/molNot specified[3]
PubChem-162-396-448Not specifiedNot specifiedΔGbinding = -44.9 kcal/molNot specified[3]
Designed Analog (Compound 1)6LU7-69.62 (MM-GBSA)-Not specified[4]
Nirmatrelvir (control)6LU7-56.23 (MM-GBSA)-Not specified[4]
Experimental Protocols

Molecular Docking of Nirmatrelvir Analogs (AutoDock Vina) [1]

  • Protein Preparation: The three-dimensional structure of the SARS-CoV-2 Mpro was obtained from the Protein Data Bank (PDB ID: 7VH8). Ligand and water molecules were removed from the protein structure.

  • Ligand Preparation: The 2D structures of the nirmatrelvir analogs were generated and optimized.

  • Docking Software: Semi-flexible molecular docking was performed using AutoDock Vina 1.1, integrated into the LigandScout software (version 4.4.9).

  • Docking Parameters: The receptor was treated as rigid, while the ligand molecules were conformationally flexible. Three independent docking runs were conducted for each ligand. The search space was defined to encompass the active site of Mpro.

Covalent Docking and Molecular Dynamics of Nirmatrelvir Analogs [3]

  • Software: Covalent docking computations were carried out using AutoDock4.2.6.

  • Validation: The reliability of the docking software in predicting the binding modes of Mpro-ligand interactions was initially validated using existing experimental data.

  • Molecular Dynamics Simulations: Analogs with binding scores lower than nirmatrelvir were subjected to molecular dynamics simulations for 100 ns to assess the stability of the ligand-protein complexes.

  • Binding Free Energy Calculation: The binding free energies (ΔGbinding) were calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method.

Mandatory Visualization

experimental_workflow_sars_cov_2 cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis protein_prep Protein Preparation (PDB: 7VH8/6LU7) Remove water & ligands docking Molecular Docking (AutoDock Vina / AutoDock 4.2.6) Semi-flexible or Covalent protein_prep->docking ligand_prep Ligand Preparation (this compound analogs) Generate 2D/3D structures ligand_prep->docking md_simulation Molecular Dynamics (100 ns) docking->md_simulation binding_energy Binding Free Energy Calculation (MM-GBSA) md_simulation->binding_energy results Analyze Docking Scores, Binding Affinities, & Interactions binding_energy->results

Docking workflow for this compound analogs against SARS-CoV-2 Mpro.

sars_cov_2_replication_cycle entry 1. Virus Entry (ACE2 Receptor Binding) uncoating 2. Uncoating & RNA Release entry->uncoating translation 3. Translation of Polyproteins (pp1a, pp1ab) uncoating->translation proteolysis 4. Proteolytic Cleavage by Mpro (Target of this compound Ligands) translation->proteolysis replication 5. RNA Replication & Transcription proteolysis->replication Functional Proteins assembly 6. Virion Assembly replication->assembly release 7. Virus Release assembly->release

Simplified SARS-CoV-2 replication cycle highlighting the role of Mpro.

Target Protein: Aromatase

Aromatase is a key enzyme in estrogen biosynthesis and a well-established target for the treatment of hormone-dependent breast cancer. Analogs of aminoglutethimide, which can incorporate a 3-azabicyclo[3.1.0]hexane moiety, have been investigated as aromatase inhibitors.

Data Presentation
Ligand/AnalogDocking Score (kcal/mol)Calculated Ki (nM)Key Interacting ResiduesReference
Aminoglutethimide-7.822200A306, T310[5]
Androstenedione (substrate)Not specifiedNot specifiedNot specified[5]
Letrozole-8.3Not specifiedNot specified[6]
Stigmasterol-10.5Not specifiedNot specified[6]
Fucosterol-10.2Not specifiedNot specified[6]
Vitexin-9.3Not specifiedNot specified[6]
Experimental Protocols

Molecular Docking of Aromatase Inhibitors (AutoDock) [5]

  • Protein and Ligand Preparation: The crystal structure of aromatase was used, and the structures of aminoglutethimide and other inhibitors were geometrically optimized.

  • Docking Software: AutoDock was employed for the molecular docking simulations.

  • Docking Parameters: The docking protocol was validated by reproducing the interaction of the natural substrate, androstenedione, with the enzyme. The search grid was centered on the active site.

  • Analysis: The binding orientation, free energies of binding (ΔGb), and inhibition constants (Ki) were calculated and analyzed. Interactions with key amino acid residues were identified.

Mandatory Visualization

experimental_workflow_aromatase cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Aromatase Structure Preparation docking Molecular Docking (AutoDock) protein_prep->docking ligand_prep Ligand Preparation (Aminoglutethimide analogs) Geometric Optimization ligand_prep->docking analysis Analyze Binding Energy, Ki, and Interactions docking->analysis

Docking workflow for aromatase inhibitors.

aromatase_signaling_pathway androgens Androgens (e.g., Testosterone) aromatase Aromatase (CYP19A1) (Target of Inhibitors) androgens->aromatase estrogens Estrogens (e.g., Estradiol) aromatase->estrogens er Estrogen Receptor (ERα) estrogens->er gene_transcription Gene Transcription er->gene_transcription cell_proliferation Cell Proliferation (Breast Cancer Growth) gene_transcription->cell_proliferation

Aromatase signaling pathway in breast cancer.

Target Protein: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a therapeutic target for type 2 diabetes. It inactivates incretin hormones, which are involved in glucose homeostasis. Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been designed as selective DPP-4 inhibitors.

Data Presentation

Quantitative data from the provided search results for docking of 3-azabicyclo[3.1.0]hexane derivatives specifically on DPP-4 is limited in the abstracts. The focus of the available articles is more on the synthesis and structure-activity relationships.[7]

Experimental Protocols

Docking Studies of 3-Azabicyclo[3.1.0]hexane Derivatives [8]

While the specific protocol for this particular study is not detailed in the abstract, a general methodology for docking DPP-4 inhibitors can be inferred from similar studies.[9]

  • Protein and Ligand Preparation: The crystal structure of DPP-4 would be obtained from the PDB. The 3-azabicyclo[3.1.0]hexane derivatives would be built and optimized.

  • Docking Software: A commonly used docking program such as AutoDock, Glide, or GOLD would be employed.

  • Docking and Scoring: The ligands would be docked into the active site of DPP-4, and their binding poses would be evaluated using a scoring function to predict binding affinity.

  • Analysis: The interactions between the ligands and key residues in the DPP-4 active site would be analyzed to understand the structural basis for their inhibitory activity and selectivity.

Mandatory Visualization

experimental_workflow_dpp4 cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep DPP-4 Structure Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation (3-Azabicyclo[3.1.0]hexane derivatives) ligand_prep->docking analysis Analyze Binding Modes and Interactions docking->analysis

General docking workflow for DPP-4 inhibitors.

dpp4_signaling_pathway food_intake Food Intake incretins Incretins (GLP-1, GIP) Released food_intake->incretins dpp4 DPP-4 (Target of Inhibitors) incretins->dpp4 Degradation pancreas Pancreas incretins->pancreas inactivated_incretins Inactivated Incretins dpp4->inactivated_incretins insulin_release ↑ Insulin Release pancreas->insulin_release glucagon_release ↓ Glucagon Release pancreas->glucagon_release glucose_control Improved Glucose Control insulin_release->glucose_control glucagon_release->glucose_control

DPP-4 signaling pathway in glucose homeostasis.

This guide will be updated with information on other target proteins as more data becomes available.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 2-Azabicyclo[3.1.0]hexane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Profile and Safety Summary

This compound and its derivatives are hazardous substances that require careful handling. The primary hazards are summarized in the table below.

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irrit. 2 (H315)Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice.[1][2][3][4]
Causes serious eye irritationEye Irrit. 2 (H319)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3][4]
May cause respiratory irritationSTOT SE 3 (H335)Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air and keep comfortable for breathing.[1][2][3]
Harmful if swallowedAcute Tox. 4 (H302)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell.[3]
Combustion HazardsNot explicitly classifiedIn a fire, toxic fumes of carbon dioxide, carbon monoxide, and nitrogen oxides may be emitted.[5][6] Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal by a licensed waste disposal service.

Immediate Handling and Segregation
  • Identify and Segregate: All waste containing this compound must be treated as hazardous waste. Keep this waste stream separate from other chemical wastes to prevent hazardous reactions.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling the waste.[1][2]

Waste Collection and Storage
  • Container Selection: Use a designated, compatible, and properly sealed hazardous waste container.[8][9] The container must be in good condition and not contaminated on the exterior.

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[9] Do not cover existing labels.[8]

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[1][2][7] Ensure the storage location is secure and has secondary containment to manage potential leaks.[10]

  • Filling Level: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion and prevent spills.[8]

Spill and Contamination Cleanup
  • Spill Response: In the event of a spill, prevent further leakage if it is safe to do so.[1][2][11]

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Collection: Sweep or vacuum the absorbed material and place it into a suitable, labeled container for disposal.[1][2][5]

  • Decontamination: Wash the spill site after the material has been collected.[11] All cleanup materials and contaminated debris should be disposed of as hazardous waste.[9]

  • Environmental Protection: Do not allow the product or spill cleanup to enter drains, sewers, or waterways.[1][2][11]

Final Disposal Procedure
  • Professional Disposal: The disposal of this compound must be handled by a licensed professional waste disposal service.[11] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[7][8][10]

  • Incineration: A recommended method of disposal is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]

  • Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local environmental regulations.[11] Maintain records of waste disposal as required by these regulations.[7]

  • Contaminated Packaging: Dispose of the original container as unused product, following the same hazardous waste protocol.[5][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Spill or Contamination Event cluster_2 Final Disposal start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Wastes ppe->segregate container Select Compatible, Labeled Hazardous Waste Container store Store in Cool, Dry, Ventilated Area with Secondary Containment container->store segregate->container contact Contact Licensed Waste Disposal Service store->contact spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect Collect Cleanup Debris contain->collect spill_container Place in Labeled Hazardous Waste Container collect->spill_container spill_container->contact arrange Arrange for Pickup and Chemical Incineration contact->arrange document Document Disposal (Manifests, Records) arrange->document complete Disposal Complete document->complete

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Azabicyclo[3.1.0]hexane, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Specifics should be determined based on the scale of the experiment and workplace-specific risk assessments.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for larger quantities or when there is a significant splash hazard.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Compatible chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended, but glove material should be selected based on the specific solvent used and breakthrough time. Always inspect gloves for integrity before use.Prevents skin contact, which can cause skin irritation.[1][2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
Skin and Body Protection A standard laboratory coat is required. For larger quantities or in case of a significant spill risk, chemical-resistant aprons or full-body suits should be considered.Provides a barrier against accidental spills and contamination of personal clothing.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1][2][3][4]
Respiratory Protection Typically not required for small-scale laboratory use when handled in a well-ventilated area or a chemical fume hood.[5] For large-scale operations, in cases of inadequate ventilation, or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges should be used.Protects against the inhalation of vapors or dust which may cause respiratory irritation.[1][3][4]

Experimental Protocol: Safe Handling Workflow

The following step-by-step procedure outlines the safe handling of this compound from receipt to disposal.

  • Preparation and Inspection:

    • Before handling, ensure that a safety data sheet (SDS) for this compound is readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Inspect the chemical container for any signs of damage or leaks.

    • Ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[5]

  • Handling and Use:

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Don the appropriate PPE as specified in the table above before opening the container.

    • Avoid direct contact with the chemical. Use appropriate laboratory equipment (e.g., spatulas, syringes) for transfers.

    • Keep the container tightly closed when not in use.[1][4]

    • Avoid the formation of dust or aerosols.[3]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Ventilate the area of the spill.

    • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.[1] Do not dispose of it down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Access SDS prep2 Inspect PPE prep1->prep2 prep3 Check Fume Hood & Safety Showers prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Transfer Chemical handle2->handle3 handle4 Close Container handle3->handle4 cleanup1 Doff PPE handle4->cleanup1 cleanup2 Wash Hands cleanup1->cleanup2 cleanup3 Collect Waste cleanup2->cleanup3 cleanup4 Dispose via Licensed Contractor cleanup3->cleanup4

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.1.0]hexane
Reactant of Route 2
2-Azabicyclo[3.1.0]hexane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.